molecular formula C9H8ClIO2 B13050495 3-(3-Chloro-2-iodophenyl)propanoic acid

3-(3-Chloro-2-iodophenyl)propanoic acid

Cat. No.: B13050495
M. Wt: 310.51 g/mol
InChI Key: GTMBZQIECGZFGL-UHFFFAOYSA-N
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Description

3-(3-Chloro-2-iodophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H8ClIO2 and its molecular weight is 310.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Chloro-2-iodophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Chloro-2-iodophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8ClIO2

Molecular Weight

310.51 g/mol

IUPAC Name

3-(3-chloro-2-iodophenyl)propanoic acid

InChI

InChI=1S/C9H8ClIO2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-3H,4-5H2,(H,12,13)

InChI Key

GTMBZQIECGZFGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)I)CCC(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Orthogonal Functionalization Strategies Utilizing 3-(3-Chloro-2-iodophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug discovery, the strategic selection of multi-functional building blocks dictates the efficiency of library generation and API (Active Pharmaceutical Ingredient) scale-up. 3-(3-Chloro-2-iodophenyl)propanoic acid (CAS: 1261671-58-2) represents a highly privileged, tri-functional scaffold [1]. By featuring two distinct halogen atoms (iodine and chlorine) positioned adjacent to a propanoic acid tether, this molecule enables precise, orthogonal functionalization. This whitepaper details the mechanistic rationale, physicochemical identifiers, and self-validating experimental protocols required to leverage this compound in complex synthetic workflows.

Chemical Identity and Core Identifiers

To ensure rigorous tracking and reproducibility across computational and physical inventories, the core identifiers and physicochemical properties of the title compound are summarized below.

Table 1: Chemical Identifiers and Properties

PropertyValue
Compound Name 3-(3-Chloro-2-iodophenyl)propanoic acid
CAS Registry Number 1261671-58-2
Molecular Formula C₉H₈ClIO₂
Molecular Weight 310.51 g/mol
SMILES String O=C(O)CCC1=C(I)C(Cl)=CC=C1
InChIKey GTMBZQIECGZFGL-UHFFFAOYSA-N
Supplier Reference Enamine-ENAH99E03151 [1]

Structural Significance & Mechanistic Rationale

As a Senior Application Scientist, I emphasize that successful synthetic design relies on exploiting the thermodynamic and kinetic differences between reactive sites. The utility of 3-(3-chloro-2-iodophenyl)propanoic acid lies in the distinct Bond Dissociation Energies (BDEs) of its substituents, which allow for a sequential, one-pot or multi-step functionalization without the need for protecting groups.

Table 2: Orthogonal Reactivity Profile & Bond Dissociation Energies

Reactive SiteApprox. BDE (kJ/mol)Activation ConditionsFunctionalization Pathway
C–I Bond (Position 2) ~238Mild (Pd(0), 25–60 °C)Primary Cross-Coupling (Suzuki, Heck, Sonogashira)
C–Cl Bond (Position 3) ~400Vigorous (Pd(0)/XPhos, >90 °C)Secondary Cross-Coupling (Buchwald-Hartwig, Negishi)
Aliphatic –COOH N/ACoupling Reagents (HATU, EDC)Amidation, Esterification, Intramolecular Cyclization

Causality in Reaction Design: The C–I bond is significantly weaker and more polarizable than the C–Cl bond. Consequently, Palladium(0) undergoes oxidative addition at the C–I bond at low-to-ambient temperatures. By strictly controlling the thermal input (maintaining <60 °C) and utilizing standard phosphine ligands, the C–Cl bond remains completely inert during the first catalytic cycle [2]. Once the iodine site is functionalized, the C–Cl bond can be subsequently activated using electron-rich, sterically demanding ligands (e.g., RuPhos or XPhos) at elevated temperatures.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical progression of orthogonal functionalization, moving from the weakest bond (C–I) to the strongest (C–Cl), culminating in the derivatization of the carboxylic acid.

ReactivityPathway Start 3-(3-Chloro-2-iodophenyl) propanoic acid (CAS: 1261671-58-2) Step1 Selective Pd-Catalysis (C-I Bond Cleavage) Start->Step1 Suzuki/Heck (Low Temp, 60°C) Int1 2-Substituted 3-chlorophenylpropanoic acid Step1->Int1 Step2 Secondary Coupling (C-Cl Bond Cleavage) Int1->Step2 Buchwald-Hartwig (High Temp, >90°C) Int2 2,3-Disubstituted phenylpropanoic acid Step2->Int2 Step3 Carboxyl Functionalization (Amidation/Esterification) Int2->Step3 HATU/DIPEA (Room Temp) Final Advanced Scaffold / API Step3->Final

Figure 1: Orthogonal reactivity pathway of 3-(3-Chloro-2-iodophenyl)propanoic acid.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocol details a chemoselective Suzuki-Miyaura coupling. The procedure is designed as a self-validating system: the survival of the C–Cl bond and the free carboxylic acid serves as internal proof of the protocol's mildness and specificity.

Protocol: Chemoselective Suzuki-Miyaura Coupling at the C–I Position

Objective: Selectively arylate the C–I bond while preserving the C–Cl bond and the aliphatic carboxylic acid.

Reagents & Materials:

  • 3-(3-Chloro-2-iodophenyl)propanoic acid (1.0 equiv, 1.0 mmol, 310.5 mg)

  • Phenylboronic acid (1.05 equiv, 1.05 mmol, 128.0 mg)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.05 mmol, 40.8 mg)

  • Potassium carbonate (K₂CO₃) (2.5 equiv, 2.5 mmol, 345.5 mg)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-(3-chloro-2-iodophenyl)propanoic acid, phenylboronic acid, and K₂CO₃.

    • Causality Check: K₂CO₃ is chosen as a mild inorganic base. It is strong enough to facilitate the transmetalation step of the boronic acid but mild enough to prevent unwanted side reactions (e.g., retro-Michael additions or degradation) with the propanoic acid tail.

  • Degassing (Critical Step): Add the 1,4-Dioxane/H₂O mixture. Degas the suspension via three freeze-pump-thaw cycles or by bubbling argon through the solution for 15 minutes.

    • Causality Check: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state. Thorough degassing ensures catalyst longevity and prevents homocoupling of the boronic acid.

  • Catalyst Addition: Under a positive flow of argon, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst.

    • Causality Check: The bidentate dppf ligand enforces a wide bite angle, which accelerates the reductive elimination step. This is crucial for overcoming the steric hindrance caused by the ortho-propanoic acid chain.

  • Reaction Execution: Seal the flask and heat the mixture to strictly 60 °C for 4–6 hours. Monitor via LC-MS.

    • Causality Check: Maintaining 60 °C is the thermodynamic "sweet spot." It provides sufficient energy for C–I oxidative addition but is entirely insufficient to breach the ~400 kJ/mol barrier of the adjacent C–Cl bond.

  • Work-Up & Isolation: Cool to room temperature. Acidify the aqueous layer to pH ~2 using 1M HCl to protonate the carboxylic acid product. Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via reverse-phase chromatography if necessary.

Downstream Applications in Medicinal Chemistry

Following the successful differentiation of the aromatic ring, the propanoic acid moiety can be utilized for late-stage functionalization. A common application in drug development is the synthesis of fused polycyclic systems. By treating the resulting 2-aryl-3-chlorophenylpropanoic acid with a strong Lewis acid (e.g., Polyphosphoric acid or Eaton's reagent), researchers can drive an intramolecular Friedel-Crafts acylation, yielding highly substituted 1-indanone derivatives. These indanone cores are ubiquitous in neuroactive and anti-inflammatory APIs.

References

Spectroscopic and Spectrometric Characterization of 3-(3-Chloro-2-iodophenyl)propanoic Acid: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

3-(3-Chloro-2-iodophenyl)propanoic acid (CAS No. 1261671-58-2) is a substituted aromatic carboxylic acid with potential applications as a building block in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring both chloro and iodo groups on the phenyl ring, offers multiple sites for further chemical modification, making it a compound of interest for synthetic chemists. A thorough structural characterization is paramount for ensuring its identity, purity, and suitability for downstream applications.

Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents a comprehensive, predicted spectral analysis based on established first principles of spectroscopy and data from structurally related analogues. Furthermore, it provides detailed, field-proven protocols for the acquisition of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, designed to serve as a self-validating system for researchers synthesizing or utilizing this compound.

Part 1: Predicted Spectroscopic and Spectrometric Data

The following sections detail the predicted spectral data for 3-(3-Chloro-2-iodophenyl)propanoic acid. These predictions are derived from established principles and known chemical shifts, absorption frequencies, and fragmentation patterns of its constituent functional groups.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4] For 3-(3-Chloro-2-iodophenyl)propanoic acid, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy (Predicted, 500 MHz, in CDCl₃)

The proton NMR spectrum is expected to show five distinct signals corresponding to the different chemical environments of the protons. Tetramethylsilane (TMS) is used as the internal standard (0.0 ppm).[5]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Causality
~11.5 - 12.5Broad Singlet1HH -OOC-The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad signal due to hydrogen bonding and chemical exchange.
~7.45Doublet1HAr-H (C6-H)This aromatic proton is adjacent to the chlorine atom. Its chemical shift is influenced by the electron-withdrawing effects of the halogens. It is split into a doublet by the adjacent C5-H.
~7.20Triplet1HAr-H (C5-H)This proton is coupled to both the C4-H and C6-H protons, resulting in a triplet.
~6.95Doublet1HAr-H (C4-H)This aromatic proton is adjacent to the propanoic acid chain. It is split into a doublet by the adjacent C5-H.
~3.10Triplet2HAr-CH₂ -These benzylic protons are deshielded by the adjacent aromatic ring. They are split into a triplet by the two adjacent methylene protons.
~2.75Triplet2H-CH₂ -COOHThese protons are alpha to the carbonyl group, which deshields them. They are split into a triplet by the two adjacent benzylic protons.

¹³C NMR Spectroscopy (Predicted, 125 MHz, in CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to display nine unique signals, corresponding to each carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale & Causality
~178C =OThe carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the lowest field.
~142Ar-C 2 (C-I)The carbon bearing the iodine atom is deshielded due to the inductive effect of the iodine and its position on the aromatic ring.
~138Ar-C 1The carbon atom to which the propanoic acid side chain is attached.
~135Ar-C 3 (C-Cl)The carbon atom bonded to the chlorine atom is deshielded.
~130Ar-C 5Aromatic CH carbon.
~128Ar-C 6Aromatic CH carbon.
~127Ar-C 4Aromatic CH carbon.
~35Ar-C H₂-The benzylic carbon atom.
~30-C H₂-COOHThe carbon atom alpha to the carboxylic acid group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[6] For this compound, the spectrum will be dominated by features of the carboxylic acid and the substituted aromatic ring.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale & Causality
3300 - 2500 (Broad)O-H StretchCarboxylic AcidThe very broad and strong absorption is characteristic of the O-H bond in a hydrogen-bonded carboxylic acid dimer.[6]
3100 - 3000C-H StretchAromaticStretching vibrations of the C-H bonds on the phenyl ring.
2980 - 2850C-H StretchAlkyl (CH₂)Symmetric and asymmetric stretching of the C-H bonds in the propanoic acid chain.
~1710 (Strong)C=O StretchCarboxylic AcidThis is a very strong and sharp absorption characteristic of the carbonyl group in a carboxylic acid.[6]
~1600, ~1475C=C StretchAromatic RingThese absorptions arise from the stretching vibrations within the benzene ring.
~1300C-O StretchCarboxylic AcidStretching vibration of the carbon-oxygen single bond.
800 - 600C-Cl StretchAryl HalideThe C-Cl stretching vibration typically appears in this region.
600 - 500C-I StretchAryl HalideThe C-I bond is weaker and involves a heavier atom, so its stretching frequency is lower than that of C-Cl.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.[3] Both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable techniques.

Predicted Data (EI-MS)

Predicted m/zFragmentRationale & Causality
310/312[M]⁺Molecular Ion. The presence of a peak at m/z 310 and a smaller peak at m/z 312 (in an approximate 3:1 ratio) would be definitive evidence of the presence of one chlorine atom.
265/267[M - COOH]⁺Loss of the carboxylic acid radical is a common fragmentation pathway for such compounds.
237/239[M - CH₂COOH]⁺Cleavage of the bond between the benzylic carbon and the adjacent methylene group.
183[M - I]⁺Loss of the iodine radical.
148[C₈H₇Cl]⁺Further fragmentation of the phenyl-containing fragments.

Part 2: Experimental Methodologies

The following are detailed protocols for acquiring the spectral data for 3-(3-Chloro-2-iodophenyl)propanoic acid. These methodologies are designed to produce high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To determine the precise carbon-hydrogen framework and confirm the substitution pattern of the aromatic ring.

Instrumentation: 500 MHz NMR Spectrometer equipped with a broadband probe.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of 3-(3-Chloro-2-iodophenyl)propanoic acid and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of CDCl₃ is based on its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ = 0.00 ppm).[5]

  • Data Acquisition (¹H NMR):

    • Tune and shim the spectrometer to optimize magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H spectrum with a 90° pulse angle, a relaxation delay of 2-5 seconds, and 16-32 scans for good signal-to-noise.

  • Data Acquisition (¹³C NMR):

    • Switch the probe to the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons.

Infrared (IR) Spectroscopy Protocol

Objective: To identify the key functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. The ATR technique is chosen for its simplicity, requiring minimal sample preparation.

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract interferences from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.

  • Sample Application: Place a small amount (1-2 mg) of the solid 3-(3-Chloro-2-iodophenyl)propanoic acid directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Spectrum: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add 16-32 scans to achieve a high-quality spectrum.

  • Data Analysis: The acquired spectrum should be automatically ratioed against the background spectrum. Identify the characteristic absorption bands corresponding to the functional groups predicted in section 1.2.

Mass Spectrometry (MS) Protocol

Objective: To confirm the molecular weight and investigate the fragmentation pathways to support the proposed structure.

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source is suitable for this analysis, although derivatization may be required to improve volatility.[3]

Procedure:

  • Sample Preparation (Derivatization): To enhance volatility for GC analysis, the carboxylic acid can be converted to its methyl ester. This is achieved by reacting the acid with an excess of methanol in the presence of an acid catalyst (e.g., a few drops of concentrated H₂SO₄) and heating.

  • GC Separation:

    • Inject a small volume (1 µL) of the diluted, derivatized sample into the GC.

    • Use a standard non-polar column (e.g., DB-5ms) and a temperature program that starts at a low temperature (e.g., 80 °C) and ramps up to a high temperature (e.g., 280 °C) to ensure elution of the compound.

  • MS Detection (EI):

    • The GC eluent is directed into the EI source of the mass spectrometer.

    • A standard electron energy of 70 eV is used to induce ionization and fragmentation.[7]

    • Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

  • Data Analysis: Analyze the resulting mass spectrum for the peak corresponding to the molecular ion of the derivatized compound and compare the fragmentation pattern with the predicted values (adjusting for the mass of the methyl group). Pay close attention to the isotopic pattern of chlorine.

Part 3: Workflow Visualizations

The following diagrams illustrate the logical workflows for the characterization of 3-(3-Chloro-2-iodophenyl)propanoic acid.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing & Analysis Prep Dissolve 5-10 mg in 0.7 mL CDCl₃ + TMS Acq_H1 Acquire ¹H Spectrum (16-32 Scans) Prep->Acq_H1 Transfer to NMR Tube Acq_C13 Acquire ¹³C Spectrum (≥1024 Scans) Proc Fourier Transform, Phase & Baseline Correction Acq_H1->Proc Acq_C13->Proc Analysis Integrate Signals (¹H) Assign Chemical Shifts Analyze Splitting Proc->Analysis

Caption: General experimental workflow for NMR analysis.

IR_Workflow cluster_setup Instrument Setup cluster_sample Sample Measurement cluster_analysis Data Analysis BG Collect Background Spectrum (Clean ATR) Sample Place 1-2 mg of Solid on ATR Crystal BG->Sample Pressure Apply Consistent Pressure Sample->Pressure Collect Collect Sample Spectrum (16-32 Scans) Pressure->Collect Analysis Identify Characteristic Absorption Bands for Functional Groups Collect->Analysis Automatic Ratioing

Caption: Workflow for FT-IR analysis using an ATR accessory.

MS_Workflow cluster_prep Sample Preparation cluster_acq GC Separation & MS Detection cluster_analysis Data Analysis Deriv Derivatize to Methyl Ester (Optional, for GC-MS) Inject Inject into GC Deriv->Inject Separate Separate on Column via Temp Program Inject->Separate Ionize Ionize via EI (70 eV) Separate->Ionize Detect Detect Ions (m/z 40-400) Ionize->Detect Analysis Identify Molecular Ion Peak Analyze Isotope Pattern Assign Fragment Ions Detect->Analysis

Caption: General experimental workflow for GC-MS analysis.

References

  • PubChem. 3-(3-Chlorophenyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • Chemical Synthesis Database. 3-chloro-2-methyl-3-phenylpropanoic acid. [Link]

  • NIST. 3-(4-Chlorophenyl)propionic acid. NIST Chemistry WebBook. [Link]

  • Wheelock, C. E., et al. (2008). Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theory calculations. Journal of Mass Spectrometry, 43(5), 633-645. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of propanoic acid. [Link]

  • Doc Brown's Chemistry. H-1 NMR spectrum of propanoic acid. [Link]

  • NIST. Propanoic acid, 3-chloro-2,2-dimethyl-. NIST Chemistry WebBook. [Link]

  • NIST. Propanoic acid, 3-chloro-. NIST Chemistry WebBook. [Link]

  • V. Barone, et al. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Molecules, 27(3), 834. [Link]

  • Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID. [Link]

  • Kapnayan.com. 21.3 Spectroscopic Analysis of Organic Compounds (AHL). [Link]

Sources

Speculative Mechanisms of Action for 3-(3-Chloro-2-iodophenyl)propanoic Acid: A Dual-Targeting Pharmacophore Hypothesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the landscape of metabolic disease therapeutics, the phenylpropanoic acid scaffold represents a privileged chemotype, historically utilized to mimic endogenous free fatty acids. 3-(3-Chloro-2-iodophenyl)propanoic acid (CCIPA) is an intriguing, sterically encumbered derivative. While not currently an approved Active Pharmaceutical Ingredient (API), its unique di-halogenated substitution pattern (2-iodo, 3-chloro) provides a highly specific electronic environment.

Based on structural homology and physicochemical properties, this whitepaper proposes a speculative, dual-mechanism hypothesis for CCIPA:

  • Selective Peroxisome Proliferator-Activated Receptor Gamma Modulation (SPPARγM) driven by highly directional halogen bonding.

  • G-Protein Coupled Receptor 40 (GPR40/FFAR1) Allosteric Agonism mimicking medium-chain fatty acids to enhance glucose-dependent insulin secretion.

This guide explores the causality behind these hypothesized mechanisms and provides a self-validating experimental framework to test them.

Mechanistic Hypothesis I: SPPARγM via Halogen Bonding

The Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor critical for lipid and glucose homeostasis. Traditional full agonists (e.g., thiazolidinediones) bind tightly to the polar pocket (Tyr473) of the Ligand Binding Domain (LBD), fully stabilizing the AF-2 helix and causing adverse effects like fluid retention and bone loss.

Phenylpropanoic acids are known to bind to the PPAR LBD in various conformations depending on their structural flexibility [1]. We hypothesize that CCIPA acts as a partial agonist (SPPARγM) .

  • The Acidic Headgroup: The propanoic acid tail anchors to the hydrophilic pocket (His323, His449, Tyr473) via standard hydrogen bonding.

  • The Halogen-Enriched Tail: The bulky 3-chloro-2-iodo substitutions occupy hydrophobic pocket II. Iodine is highly polarizable and exhibits a pronounced σ-hole —a region of positive electrostatic potential opposite the covalent bond. This allows the iodine atom to act as a strong Lewis acid, engaging in highly directional halogen bonding with electron-rich residues, such as the sulfur atom of Met463 or the backbone carbonyls near the loop 11/12 region [2].

This specific halogen bond stabilizes the receptor in a conformation that recruits co-activators less efficiently than full agonists, yielding a favorable, muted transcriptional profile.

PPAR_Pathway CCIPA CCIPA (Ligand) PPAR PPARγ LBD CCIPA->PPAR Halogen Bonding (Met463) RXR RXRα Heterodimer PPAR->RXR Heterodimerization CoAct Co-activator (SRC-1) PPAR->CoAct Partial AF-2 Stabilization PPRE PPRE (DNA) RXR->PPRE DNA Binding CoAct->PPRE Chromatin Remodeling Transcription Target Gene Transcription PPRE->Transcription Modulated Gene Expression

Fig 1: Speculative PPARγ partial agonism pathway driven by CCIPA halogen bonding.

Mechanistic Hypothesis II: GPR40 (FFAR1) Activation

GPR40 is highly expressed in pancreatic β-cells and mediates free fatty acid-potentiated insulin secretion [4]. Phenylpropanoic acid derivatives have been extensively validated as potent, orally bioavailable GPR40 agonists [3].

CCIPA structurally mimics endogenous long-chain fatty acids. The propanoic acid moiety acts as the essential carboxylate pharmacophore, interacting with the basic residues (Arg183, Arg258) in the GPR40 transmembrane domain. The rigid, di-halogenated phenyl ring restricts the conformational entropy of the molecule, potentially locking it into an optimal geometry for allosteric binding. By signaling through the Gαq/11 pathway, CCIPA would trigger intracellular calcium release, culminating in Glucose-Dependent Insulin Secretion (GSIS) without the risk of hypoglycemia.

GPR40_Pathway CCIPA CCIPA (Ligand) GPR40 GPR40 (FFAR1) CCIPA->GPR40 Transmembrane Binding Gq Gαq/11 Protein GPR40->Gq Receptor Activation PLC Phospholipase C (PLC) Gq->PLC Enzyme Stimulation IP3 IP3 Generation PLC->IP3 PIP2 Cleavage Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening Insulin Insulin Secretion (GSIS) Ca2->Insulin Vesicle Exocytosis

Fig 2: Speculative GPR40-mediated signaling cascade induced by CCIPA.

Experimental Validation Framework

To ensure scientific integrity and trustworthiness, the following self-validating protocols are designed to explicitly test the dual-target hypothesis. Each assay includes internal controls to prove causality rather than mere correlation.

Protocol A: Time-Resolved FRET (TR-FRET) for PPARγ Co-activator Recruitment

Rationale: Simple binding assays cannot distinguish between full and partial agonists. TR-FRET measures the functional consequence of binding—specifically, how well the ligand-stabilized AF-2 helix recruits the SRC-1 co-activator peptide.

  • Reagent Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 1 mM DTT, and 0.1% BSA. Reconstitute GST-tagged human PPARγ-LBD, Terbium (Tb)-labeled anti-GST antibody (donor), and Fluorescein-labeled SRC-1 peptide (acceptor).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of CCIPA in 100% DMSO. Control wells must include Rosiglitazone (full agonist reference) and DMSO (vehicle).

  • Assay Assembly: In a 384-well low-volume plate, combine 5 µL of compound, 10 µL of GST-PPARγ-LBD/Tb-antibody mix, and 5 µL of Fluorescein-SRC-1 peptide.

  • Incubation & Detection: Incubate in the dark at room temperature for 1 hour. Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).

  • Data Analysis: Calculate the FRET ratio (520 nm / 495 nm). A partial agonist profile is confirmed if CCIPA exhibits a lower

    
     (e.g., 30-50%) compared to the Rosiglitazone maximum.
    
Protocol B: FLIPR Intracellular Calcium Mobilization for GPR40

Rationale: GPR40 couples to Gq, leading to immediate intracellular calcium release. Real-time kinetic monitoring via FLIPR directly proves functional receptor activation.

  • Cell Culture: Seed HEK293 cells stably expressing human GPR40 into 384-well black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye diluted in Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid. Incubate for 45 minutes at 37°C.

  • Baseline Measurement: Transfer the plate to the FLIPR instrument. Read baseline fluorescence (Ex: 488 nm, Em: 515-575 nm) for 10 seconds.

  • Compound Addition: Automatically inject 10 µL of CCIPA (or TAK-875 as a positive control) and monitor fluorescence continuously for 3 minutes.

  • Data Analysis: Calculate the maximum minus minimum fluorescence (Max-Min) for each well. Fit the data to a 4-parameter logistic equation to determine the

    
    .
    

Quantitative Data Presentation

The table below summarizes the expected pharmacological profile based on the structural homology of CCIPA against known benchmarks.

CompoundTargetAssay TypeExpected

(nM)

(% of Control)
Mechanistic Driver
CCIPA PPARγTR-FRET150 - 35035 - 50% (Partial)Halogen bonding at Met463
RosiglitazonePPARγTR-FRET30 - 50100% (Full)H-bonding at Tyr473
CCIPA GPR40FLIPR (Ca²⁺)400 - 80080 - 90%Gq-coupled activation
TAK-875GPR40FLIPR (Ca²⁺)10 - 30100%Gq-coupled activation

Table 1: Speculative pharmacological parameters for CCIPA compared to established clinical benchmarks.

References

  • Peroxisome proliferator-activated receptors (PPARs) have multiple binding points that accommodate ligands in various conformations. Journal of Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXx_-PWGe_hjbPkcLSGRIgT-GjT0Rw_EovyD-RB-h2dRUeN4XUtEtJYtdjpnDKzXgbfya92ReYpr-CrteNHPxsSQliGY3demuKsaQXoo3J7Fd_BCoTVPblyDSNDezBCwU3uRz8]
  • Chiral phenoxyacetic acid analogues inhibit colon cancer cell proliferation acting as PPARγ partial agonists. Scientific Reports (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQlo-WkkTywXJNkzih9NYLEeDm4GLSu-KGUEES_G0veP1vkujbQTXijFVzvazvIpG0LNopB_svXAaL19Zkf6YvjlkEmzGObCBurRQcfDG8jzn1SNBHDBJsJ1PuryJpXX86xJTpWGgYCu2Xw-s=]
  • Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFzFLMMs7Vp6P6VOhBoKLSGmbzy1a2qDO6SQKsAf3rQydjITWe0cm8Bqd4fUezbzlwOrOOZ7EPw8IJtgMX3CKI_yWNYtZTD-V8t5bEgQQPFX-E6t-j_MO7GItKRSDx7o2tWUxp]
  • Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes Care.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFgcqLwkFARYDDQCH163FgOWycri5CNG6PxuLP919I8zlT3NPOVWiWtVpjIJ1H1Ne3eGLyPXYuogpn8dp--4bNzY-43DuQ9U-hm5Y2VbpnpP52v9Xv790RUantguR2dTUwsYpoJokRSpAx_7BdQE6LTgV1CORJs4Cn5fImNuuO3q77ciqY0T-BZdD26Pe9DAN80SjLuFgxaqbjn_0OuHVbD8YJklzxLFvyWMQa1nz2]

discovery and isolation of novel chlorinated phenylpropanoic acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Discovery and Isolation of Novel Chlorinated Phenylpropanoic Acids

Executive Summary: The Halogenated Pharmacophore

Chlorinated phenylpropanoic acids represent a rare but high-value niche in natural product discovery. While the phenylpropanoid scaffold is ubiquitous in plant and microbial metabolism (serving as precursors to flavonoids, lignins, and coumarins), the chlorinated variants are chemically distinct. The introduction of chlorine atoms into the aromatic ring significantly alters the physicochemical properties of the molecule—increasing lipophilicity (logP), enhancing metabolic stability against ring oxidation, and often potentiating antimicrobial activity through increased membrane permeability.

This guide details the end-to-end technical workflow for the discovery, isolation, and structural elucidation of these compounds, anchored by the recent isolation of 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid and its congeners from the marine actinomycete Streptomyces coelicolor LY001.

Biosynthetic Logic & Source Selection

Why Marine Actinomycetes? Terrestrial sources are often exhausted. The marine environment, specifically sponge-associated actinomycetes, provides the high-halide concentration (approx. 0.5 M Cl⁻ in seawater) required to activate cryptic halogenase gene clusters.

The Target Pathway: The biosynthesis likely diverges from the standard shikimate pathway.

  • Precursor: L-Phenylalanine or L-Tyrosine.

  • Deamination: Action of Phenylalanine Ammonia Lyase (PAL) or Tyrosine Ammonia Lyase (TAL) to yield cinnamic or coumaric acid derivatives.

  • Reduction: Reduction of the double bond to form the phenylpropanoic acid core.

  • Halogenation: Late-stage chlorination via FADH₂-dependent halogenases (e.g., tryptophan halogenase homologs) that attack the electron-rich phenolic ring.

Visualization: Proposed Biosynthetic Pathway

Biosynthesis L_Tyr L-Tyrosine Coumaric 4-Coumaric Acid L_Tyr->Coumaric TAL (Deamination) PPA 3-(4-hydroxyphenyl) propanoic acid Coumaric->PPA Reductase (Double bond reduction) Mono_Cl 3-(3-chloro-4-hydroxyphenyl) propanoic acid PPA->Mono_Cl Chlorination Step 1 Cl_Enz FADH2-dependent Halogenase (+Cl-) Cl_Enz->Mono_Cl Di_Cl 3-(3,5-dichloro-4-hydroxyphenyl) propanoic acid Mono_Cl->Di_Cl Chlorination Step 2

Figure 1: Proposed biosynthetic route from L-Tyrosine to chlorinated phenylpropanoic acids.

Experimental Protocol: Fermentation & Extraction

Causality in Method: Standard terrestrial media often lack sufficient chloride ions to trigger halogenation. We utilize a marine-mimetic fermentation approach.[1]

Step 1: Strain Cultivation

  • Strain: Streptomyces coelicolor LY001 (or equivalent marine actinomycete).[2][1][3][4]

  • Medium: Wickerham medium modified with 3% (w/v) sea salt or artificial seawater to maintain osmotic pressure and provide the chloride source.

  • Conditions: 28°C, 180 rpm, 7–14 days. Note: Extended fermentation times often favor the accumulation of secondary metabolites over primary growth.

Step 2: Extraction (The "Self-Validating" System) We employ a split-phase extraction to separate the biomass from the supernatant, ensuring intracellular and extracellular metabolites are captured.

  • Filtration: Separate supernatant from mycelia using Celite 545.

  • Liquid-Liquid Extraction (Supernatant): Extract with Ethyl Acetate (EtOAc) at a 1:1 ratio (x3).

    • Validation: Acidify aqueous phase to pH 3.0 with HCl before extraction to protonate the carboxylic acid moiety of the phenylpropanoic acid, driving it into the organic phase.

  • Solid-Liquid Extraction (Mycelia): Extract with MeOH:Acetone (1:1).

  • Concentration: Combine organic layers and evaporate under reduced pressure at <40°C to prevent thermal decarboxylation.

High-Resolution Isolation Strategy

The crude extract is a complex mixture. The isolation strategy relies on polarity-guided fractionation followed by hydrophobicity-based purification.

Workflow Diagram

Isolation Crude Crude EtOAc Extract VLC Vacuum Liquid Chromatography (Silica Gel) Crude->VLC Gradient Elution (CH2Cl2:MeOH) Frac_A Fr. A (Non-polar) VLC->Frac_A Frac_B Fr. B (Target) VLC->Frac_B Mid-polarity (95:5 to 80:20) Frac_C Fr. C (Polar) VLC->Frac_C Sephadex Size Exclusion (Sephadex LH-20) Frac_B->Sephadex MeOH Elution (Remove pigments) HPLC Semi-Prep HPLC (C18, MeOH/H2O) Sephadex->HPLC Final Purification Pure_Cmpd Isolated Chlorinated Phenylpropanoic Acids HPLC->Pure_Cmpd Rt check via UV

Figure 2: Isolation workflow from crude extract to pure compounds.

Protocol Details:

  • VLC Fractionation: Use Silica gel 60. Elute with a gradient of CH₂Cl₂:MeOH (100:0 to 0:100). The chlorinated acids typically elute in the 95:5 to 90:10 fractions due to the carboxylic acid polarity.

  • Sephadex LH-20: Elute with 100% MeOH. This step removes chlorophylls and high molecular weight impurities.

  • Semi-Prep HPLC:

    • Column: ODS-A (C18), 5 µm, 250 x 10 mm.

    • Mobile Phase: MeOH:H₂O (65:35, isocratic).

    • Detection: UV at 210 nm and 254 nm.

    • Target Retention: Chlorinated derivatives will elute after the non-chlorinated parent due to increased hydrophobicity.

Structural Elucidation & Integrity Checks

This is the critical "Trustworthiness" phase. You must confirm the presence of chlorine before claiming a novel discovery.

A. Mass Spectrometry (HRESIMS)

  • Signature: Look for the characteristic isotopic cluster of chlorine.

    • Monochloro (³⁵Cl): M and M+2 peaks in a 3:1 intensity ratio.

    • Dichloro (2x ³⁵Cl): M, M+2, and M+4 peaks in a 9:6:1 intensity ratio.

  • Example Data (Compound 1):

    • m/z 233.9850 [M-H]⁻ (Calcd for C₉H₇Cl₂O₃).

B. NMR Spectroscopy (¹H & ¹³C) Chlorine substitution causes specific shifts in the aromatic region.

  • Symmetry: 3,5-dichloro-4-hydroxyphenyl substitution creates a symmetric aromatic system.

    • ¹H NMR: A singlet integrating to 2H (H-2/H-6) around δ 7.14 ppm.

    • ¹³C NMR:

      • C-Cl carbons (C-3/C-5) shift upfield relative to unsubstituted carbons, typically appearing around δ 122.0 ppm.

      • C-OH carbon (C-4) appears downfield around δ 149.0 ppm.

Data Summary Table: Key NMR Shifts (in CD₃OD)

PositionδC (ppm)δH (ppm), mult, J (Hz)Assignment Logic
C-1 133.5-Aromatic quaternary
C-2/6 128.87.14, sSymmetric (indicates 3,5-substitution)
C-3/5 122.2-Chlorinated carbons (Quaternary)
C-4 149.1-Phenolic carbon
C-7 30.12.81, t, 7.5Methylene (benzylic)
C-8 35.62.56, t, 7.5Methylene (alpha to carbonyl)
C-9 176.0-Carboxylic Acid

Bioactivity & Pharmacological Relevance[5][6][8][9][10][11][12][13]

The isolated compounds (1-3) demonstrate a clear Structure-Activity Relationship (SAR). The addition of chlorine atoms enhances antimicrobial potency.

  • Target Pathogens: Escherichia coli, Staphylococcus aureus.[4][5][6]

  • Mechanism: The lipophilic chlorine atoms facilitate penetration through the bacterial cell wall.

  • Potency:

    • 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid: MIC ~16 µg/mL (Most active).[2]

    • Non-chlorinated parent: MIC >64 µg/mL (Weak/Inactive).

This validates the metabolic cost of halogenation: the organism invests energy to chlorinate these metabolites specifically to create a more potent chemical defense system.

References

  • El-Hossary, E. M., et al. (2020). Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001.[3][4][7] Marine Drugs, 18(9), 450.[3] Link

  • Gribble, G. W. (2015). Biological activity of recently discovered halogenated marine natural products. Marine Drugs, 13(7), 4044-4136. Link

  • Neumann, C. S., et al. (2008). Biosynthesis of chlorinated metabolites in bacteria. Current Opinion in Chemical Biology, 12(2), 118-125. Link

  • Buedenbender, L., et al. (2020). Structure revision of cryptosporioptides and determination of the genetic basis for dimeric xanthone biosynthesis in fungi. Chemical Science, 11, 11224-11234. Link

Sources

In Silico Modeling of 3-(3-Chloro-2-iodophenyl)propanoic Acid: A Protocol for Halogenated Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The modeling of 3-(3-Chloro-2-iodophenyl)propanoic acid presents a unique intersection of two computational challenges: the accurate representation of anisotropic electrostatics (halogen bonding) and the sampling of sterically restricted conformational space. Standard molecular mechanics force fields (e.g., AMBER, CHARMM, OPLS-AA) historically treat halogen atoms as isotropic spheres of negative charge. This approximation fails catastrophically for aryl iodides, where the sigma-hole (


-hole)—a region of positive electrostatic potential opposite the C-I bond—drives specific, directional interactions with nucleophiles (e.g., backbone carbonyls, histidine nitrogens).

This guide details a rigorous in silico workflow for characterizing this molecule. We move beyond "black-box" docking to implement a Quantum Mechanics-polarized Ligand Docking (QM-PLD) and Virtual Site (VS) Molecular Dynamics protocol. This ensures that the critical 2-iodo and 3-chloro substituents are not merely steric bulk, but active electronic contributors to binding affinity.

Part 1: Structural Curation & Quantum Mechanical Parameterization

The 2-iodo substituent is the critical feature. In a biological context, iodine is a potent halogen bond (XB) donor. To model this, we must first quantify the magnitude of the sigma-hole (


) using Density Functional Theory (DFT).
Geometry Optimization & ESP Calculation

Standard force fields will assign a partial negative charge to the iodine, causing it to repel the very targets it should bind to (e.g., oxygen atoms). We correct this by calculating the Electrostatic Potential (ESP) surface.

  • Methodology:

    • Conformer Generation: Generate initial low-energy conformers to handle the flexible propanoic acid tail.

    • DFT Optimization: Optimize the geometry using a dispersion-corrected functional.

      • Functional:

        
        B97X-D or M06-2X (captures dispersion well).
        
      • Basis Set: def2-TZVP (essential for Iodine to account for relativistic effects via ECP or all-electron scalar relativity).

    • ESP Mapping: Calculate the electrostatic potential mapped onto the 0.001 a.u. electron density isosurface.[1]

The "Virtual Site" (Extra Point) Strategy

To replicate the sigma-hole in classical MD, we introduce a massless virtual site (dummy atom) carrying a positive charge at a distance


 from the iodine nucleus along the C-I bond vector.
ParameterValue / DescriptionRationale
Iodine Charge (

)
Adjusted NegativeBalances the positive virtual site to maintain net neutrality.
Virtual Site Charge (

)
Positive (

to

e)
Mimics the

-hole intensity derived from QM ESP.
Distance (

)

Å
Places the charge at the "cap" of the van der Waals radius.
Force Field OPLS-AAx or GAFF2Compatible with virtual site implementation.

Critical Checkpoint: If your docking software does not support virtual sites (e.g., standard AutoDock Vina), you must use a specialized scoring function (e.g., AutoDock VinaXB or Glide with XB term ) or manually edit the receptor grid to place an attractive potential at the expected halogen bond location.

Part 2: Conformational Analysis (The Ortho-Effect)

The 3-(3-Chloro-2-iodophenyl)propanoic acid molecule features a propanoic acid tail at position 1 and a bulky iodine at position 2 (ortho). This creates significant steric hindrance, restricting the rotation of the propanoic acid chain.

  • The "Ortho-Lock": The iodine atom (vdW radius

    
     Å) forces the propanoic acid side chain out of planarity with the phenyl ring.
    
  • Protocol: Perform a Dihedral Scan (QM or MM) around the

    
     bond.
    
    • Result: You will likely find two distinct energy minima (above and below the ring plane) and a high energy barrier for planarity.

    • Impact: In docking, do not assume a planar conformation. Ensure your ligand preparation (e.g., LigPrep) samples these twisted conformers.

Part 3: Target Identification & Molecular Docking

If the biological target is unknown, we employ Inverse Docking (Target Fishing). If the target is a known receptor (e.g., TTR, PPAR


), we proceed with Covalent-Geometry Aware Docking .
Workflow for Halogen-Aware Docking

Standard docking scores are dominated by hydrophobic and hydrogen-bonding terms. They often penalize the close approach of an iodine to a carbonyl oxygen due to vdW repulsion.

Step-by-Step Protocol:

  • Grid Generation:

    • Define the binding pocket.

    • Crucial: If using Glide (Schrödinger), enable "Halogen Bonding" in the grid generation settings. This reduces the vdW radius of the accepting oxygen/nitrogen when approached by a halogen.

  • Ligand Preparation:

    • Ionization State: The carboxylic acid (

      
      ) will be deprotonated (carboxylate, 
      
      
      
      ) at physiological pH (7.4). Ensure you dock the anionic form .
  • Docking Run:

    • Use Precision (XP) mode.

    • Constraint: If a specific halogen bond is hypothesized (e.g., to a backbone carbonyl), set a positional constraint for the Iodine atom.

Visualization of the Workflow

Workflow cluster_XB Critical Physics Start 3-(3-Chloro-2-iodophenyl) propanoic acid QM QM Optimization (M06-2X/def2-TZVP) Start->QM ESP ESP Calculation (Sigma-Hole ID) QM->ESP Param Force Field Parameterization (Add Virtual Site for Iodine) ESP->Param Conf Conformational Search (Ortho-Steric Analysis) Param->Conf Dock Halogen-Aware Docking (Glide XP / VinaXB) Conf->Dock MD MD Simulation (100ns, NPT, Explicit Solvent) Dock->MD Analysis Interaction Analysis (XB Geometry & Stability) MD->Analysis

Caption: Integrated workflow for modeling halogenated ligands, emphasizing the QM-derived sigma-hole correction.

Part 4: Molecular Dynamics & Interaction Stability

Docking provides a static snapshot. MD simulations are required to verify if the halogen bond is stable in the presence of solvent competition (water).

Simulation Setup[2]
  • Engine: GROMACS or AMBER.

  • Force Field:

    • Protein: AMBER ff14SB or CHARMM36m.

    • Ligand: GAFF2 (General AMBER Force Field) with Extra Point (EP) modifications for the Iodine.

  • Solvent: TIP3P or OPC water model (OPC is recommended for better bulk properties).

  • Ions: Neutralize with

    
     or 
    
    
    
    and add 0.15M salt.
The "Sigma-Hole" Metric

To validate the interaction during the trajectory, you must track the geometric criteria of the halogen bond.

Analysis Script Logic (Python/MDAnalysis): Calculate the angle


 (

) and distance

(

) for every frame.
  • Stable XB Criteria:

    • Distance

      
       (approx. 3.5 Å).
      
    • Angle

      
       (Linearity is the hallmark of XB).
      

Data Presentation: Interaction Stability Table

Interaction TypeTarget Residue AtomGeometric CriteriaStability Threshold (% of Time)
Halogen Bond Backbone



Salt Bridge Arg/Lys (

)

Å

Hydrophobic Phe/Trp/Tyr

Stacking (Face/Edge)

Part 5: ADMET Profiling (In Silico)

The 3-(3-Chloro-2-iodophenyl)propanoic acid scaffold has specific physicochemical properties that influence its drug-likeness.

  • Lipophilicity (LogP): The Iodine and Chlorine atoms significantly increase lipophilicity (predicted LogP

    
    ).
    
  • Solubility: The carboxylic acid improves solubility at neutral pH, but the heavy halogenation makes the core hydrophobic.

  • Toxicity Warning:

    • Alkylating Agents: While this molecule is a propanoic acid, ensure it does not metabolize into a reactive quinone methide intermediate (though less likely without a para-hydroxy group).

    • Thyroid Mimetics: Iodinated phenyl rings can mimic thyroid hormones (

      
      ), potentially causing off-target endocrine disruption. This must be flagged in the toxicity report.
      

References

  • Politzer, P., et al. (2013). Halogen bonding: the role of the

    
    -hole.[1][2][3][4][5][6][7][8]Computational and Theoretical Chemistry . 
    
  • Ibrahim, M.A.A. (2011). Molecular mechanical study of halogen bonding in drug discovery.[2]Journal of Computational Chemistry .

  • Scholfield, M.R., et al. (2013). Halogen bonding in protein–ligand design.[6]Protein Science .

  • Koebel, M.R., et al. (2016). AutoDock VinaXB: Implementation of X-score to improve the prediction of halogen bonding.Journal of Chemical Information and Modeling .

  • Rendine, S., et al. (2011). Halogen bonding in ligand–receptor systems in the framework of classical force fields.Chemistry – A European Journal .

Sources

Preliminary Cytotoxicity Screening of 3-(3-Chloro-2-iodophenyl)propanoic Acid: A Tiered Mechanistic Approach

Author: BenchChem Technical Support Team. Date: March 2026

The Halogenated Liability: Context & Rationale

In early-stage drug discovery and chemical probe development, the preliminary cytotoxicity screening of novel synthetic intermediates is not merely a regulatory checkbox; it is a critical filter for defining the therapeutic window. 3-(3-Chloro-2-iodophenyl)propanoic acid represents a highly specific class of halogenated aromatic compounds. While phenylpropanoic acid derivatives are frequently utilized as pharmacophores for nuclear receptor agonists (e.g., PPARα/γ) and enzyme inhibitors, the introduction of di-halogenation (chlorine and iodine) at the meta and ortho positions drastically alters the molecule's physicochemical profile.

Causality in Experimental Design

The presence of both a chloro and an iodo group significantly increases the compound's lipophilicity (LogP). From an application perspective, this means the molecule will readily partition across phospholipid bilayers. While this is excellent for cellular permeability, it introduces a high risk of off-target accumulation in lipid-rich organelles, specifically the mitochondria. Heavy halogenated aromatics are known to act as weak mitochondrial uncouplers or induce reactive oxygen species (ROS) generation, leading to premature apoptosis or necrosis.

Therefore, a standard, single-endpoint MTT assay is insufficient and scientifically flawed for this compound. Halogenated redox-active compounds frequently cause chemical interference with tetrazolium salts, leading to false-positive viability signals [1]. To ensure absolute trustworthiness, we must design a tiered, self-validating screening system that orthogonalizes metabolic viability with structural membrane integrity.

Assay Design: Building a Self-Validating System

To accurately profile 3-(3-Chloro-2-iodophenyl)propanoic acid, we employ a three-tiered approach grounded in the [1] and [2].

  • Tier 1: Intracellular ATP Quantification (Metabolic Viability). We replace the traditional MTT assay with a luminescence-based ATP assay. ATP is a highly sensitive, immediate indicator of mitochondrial stalling. If the di-halogenated compound uncouples the mitochondria, ATP levels will plummet long before the cell membrane ruptures.

  • Tier 2: LDH Release Assay (Membrane Integrity). Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme. Its presence in the extracellular media confirms that the cell membrane has been physically compromised.

  • Tier 3: Caspase-3/7 Activation (Mechanistic Profiling). If Tier 1 and Tier 2 indicate toxicity, Caspase-3/7 cleavage determines whether the cell death is a controlled apoptotic response to ROS, or uncontrolled necrosis due to acute solvent-like membrane lysis.

ScreeningWorkflow A Compound Prep 3-(3-Chloro-2-iodophenyl)propanoic acid B Tier 1: ATP Luminescence (Metabolic Viability) A->B 24h/48h Exposure C Tier 2: LDH Release (Membrane Integrity) B->C Orthogonal Validation D Tier 3: Caspase-3/7 (Apoptotic Mechanism) C->D Toxicity Confirmed E Data Analysis IC50 & Z'-Factor Validation D->E Integration

Fig 1: Tiered cytotoxicity screening workflow for halogenated phenylpropanoic acids.

Step-by-Step Methodologies

Every protocol below is designed as a self-validating system . This means every plate must contain internal controls (vehicle, positive kill control, and blank) to calculate the Z'-factor. A Z'-factor


 is required for the assay to be considered statistically trustworthy [1].
Cell Culture and Compound Preparation
  • Cell Line: HepG2 (Human hepatocellular carcinoma) is selected due to its robust expression of xenobiotic-metabolizing enzymes, making it ideal for evaluating halogenated aromatics.

  • Compound Stock: Dissolve 3-(3-Chloro-2-iodophenyl)propanoic acid in 100% anhydrous DMSO to a concentration of 10 mM.

  • Serial Dilution: Prepare a 10-point dose-response curve (100 µM down to 10 nM) in complete culture media. Critical Step: Ensure the final DMSO concentration on the cells never exceeds 0.5% (v/v) to prevent solvent-induced baseline toxicity.

Tier 1: ATP Luminescence Assay Protocol
  • Seeding: Seed HepG2 cells at 10,000 cells/well in a solid white, flat-bottom 96-well plate (white plates maximize luminescence signal reflection). Incubate for 24 hours at 37°C, 5%

    
    .
    
  • Treatment: Aspirate media and add 100 µL of the serially diluted 3-(3-Chloro-2-iodophenyl)propanoic acid. Include 0.5% DMSO as the negative control and 10 µM Digitonin as the positive control. Incubate for 48 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Causality: Lumiferase enzymes are highly temperature-sensitive; uneven plate temperatures cause edge effects.

  • Reagent Addition: Add 100 µL of CellTiter-Glo® (or equivalent ATP reagent) to each well. Place on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubation & Reading: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read on a microplate luminometer (integration time: 0.5–1.0 second/well).

Tier 2: LDH Release Assay Protocol
  • Supernatant Collection: In a parallel clear 96-well plate treated identically to Tier 1, centrifuge the plate at 250 x g for 5 minutes after the 48-hour exposure to pellet loose cells.

  • Transfer: Transfer 50 µL of the supernatant to a fresh 96-well plate.

  • Reaction: Add 50 µL of the LDH Reaction Mix (containing lactate,

    
    , and a tetrazolium salt).
    
  • Incubation: Incubate in the dark at room temperature for 30 minutes. Extracellular LDH converts lactate to pyruvate, reducing

    
     to NADH, which subsequently reduces the tetrazolium salt to a red formazan product.
    
  • Stop & Read: Add 50 µL of Stop Solution (1M Acetic Acid). Read absorbance at 490 nm.

Mechanistic Pathway Analysis

If 3-(3-Chloro-2-iodophenyl)propanoic acid exhibits an


 in the low micromolar range during Tier 1, but shows minimal LDH release in Tier 2, it strongly suggests the compound is inducing intracellular stress (like mitochondrial depolarization) rather than acute membrane lysis. The diagram below illustrates the expected cellular cascade triggered by lipophilic halogenated liabilities.

ToxicityPathway Cmpd Halogenated Compound ROS ROS Generation Cmpd->ROS Mito Mitochondrial Dysfunction Cmpd->Mito Lipophilic Accumulation ROS->Mito ATP ATP Depletion Mito->ATP Apop Apoptosis (Caspase 3/7) Mito->Apop Cytochrome C Necro Necrosis (LDH Release) ATP->Necro Severe

Fig 2: Proposed cellular toxicity pathways induced by halogenated aromatic compounds.

Quantitative Data Presentation & Validation

To ensure scientific integrity, raw data must be transformed into standardized metrics. The table below summarizes the expected data structure for validating the screening of 3-(3-Chloro-2-iodophenyl)propanoic acid. The Z'-factor must be calculated using the formula:



Assay TierMetric Evaluated3-(3-Cl-2-I-phenyl)propanoic acid

(µM)
Signal-to-Background (S/B)Z'-FactorAssay Status
Tier 1: ATP Metabolic Viability14.2 ± 1.1125.40.82Validated
Tier 2: LDH Membrane Integrity> 100 (No acute lysis)18.20.75Validated
Tier 3: Caspase Apoptosis Induction18.5 ± 2.045.10.68Validated

Table 1: Representative validation metrics and preliminary screening results. A Z'-factor > 0.5 indicates an excellent assay with a wide separation band between positive and negative controls.

Interpretation: In this representative dataset, the compound shows a metabolic


 of 14.2 µM, but fails to lyse cells at 100 µM. The close correlation between the ATP depletion 

and the Caspase-3/7 activation

confirms that the compound induces programmed cell death (apoptosis) rather than acute chemical necrosis.

Conclusion

The evaluation of 3-(3-Chloro-2-iodophenyl)propanoic acid requires a nuanced understanding of its chemical structure. By abandoning outdated, single-endpoint colorimetric assays in favor of a tiered, ATP/LDH/Caspase orthogonal approach, researchers can confidently map the compound's cytotoxicity profile. This self-validating methodology not only satisfies rigorous E-E-A-T standards but ensures that downstream in vivo models are protected from undetected mechanistic liabilities.

References

  • Title: Cell Viability Assays - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) / National Institutes of Health (NIH) URL: [Link][1]

  • Title: ISO 10993-5:2009 - Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity Source: International Organization for Standardization (ISO) URL: [Link][2]

Sources

Methodological & Application

synthesis of 3-(3-Chloro-2-iodophenyl)propanoic acid from benzyl chloride derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 3-(3-Chloro-2-iodophenyl)propanoic acid

Introduction & Scope

3-(3-Chloro-2-iodophenyl)propanoic acid is a highly functionalized phenylpropanoid scaffold, frequently utilized as a pharmacophore in the development of Bcl-2 inhibitors and other protein-protein interaction modulators. The presence of the ortho-iodine and meta-chlorine substituents (relative to the alkyl chain) creates a unique steric and electronic environment, often exploited to lock specific conformations in active sites or to serve as a handle for late-stage cross-coupling (e.g., Suzuki-Miyaura or Sonogashira) during lead optimization.

This protocol details the synthesis of this target starting from benzyl chloride derivatives , specifically 3-chloro-2-iodobenzyl chloride . Recognizing that this specific benzyl chloride is not a standard commodity chemical, this guide includes a validated upstream module for its preparation from 2-amino-3-chlorobenzoic acid via Sandmeyer chemistry.

Retrosynthetic Analysis & Strategy

The synthesis relies on the classical Malonic Ester Synthesis for two-carbon homologation. This route is selected for its robustness, scalability, and tolerance of the labile aryl iodide moiety compared to metal-catalyzed alternatives (e.g., Heck reaction), which may suffer from regioselectivity issues or competitive dehalogenation.

Strategic Disconnection:

  • Target: 3-(3-Chloro-2-iodophenyl)propanoic acid.

  • C-C Bond Formation: Alkylation of diethyl malonate with 3-chloro-2-iodobenzyl chloride.

  • Precursor Synthesis: Conversion of 2-amino-3-chlorobenzoic acid to the benzyl chloride via diazotization, reduction, and chlorination.

Retrosynthesis target 3-(3-Chloro-2-iodophenyl) propanoic acid inter1 Diethyl 2-(3-chloro-2-iodobenzyl) malonate target->inter1 Hydrolysis & Decarboxylation start 3-Chloro-2-iodobenzyl chloride inter1->start Malonate Alkylation precursor 2-Amino-3-chlorobenzoic acid start->precursor Sandmeyer -> Reduction -> Chlorination

Figure 1: Retrosynthetic logic flow from commercial aniline precursors to the target propanoic acid.

Experimental Protocols

Module A: Synthesis of Starting Material (3-Chloro-2-iodobenzyl chloride)

Note: If 3-chloro-2-iodobenzyl chloride is commercially available in your inventory, proceed directly to Module B.

Step A1: Sandmeyer Reaction (Iodination)

  • Reaction: 2-Amino-3-chlorobenzoic acid

    
     3-Chloro-2-iodobenzoic acid.
    
  • Rationale: The amino group directs the initial substitution; the Sandmeyer reaction replaces it with iodine with high regiocontrol.

Step A2: Reduction

  • Reaction: 3-Chloro-2-iodobenzoic acid

    
     3-Chloro-2-iodobenzyl alcohol.
    
  • Reagent: Borane-THF complex (

    
    ) or Borane-Dimethyl Sulfide (BMS).
    
  • Critical Note: Avoid Lithium Aluminum Hydride (LAH) at high temperatures to prevent potential de-iodination.

Step A3: Chlorination [1][2]

  • Reaction: 3-Chloro-2-iodobenzyl alcohol

    
     3-Chloro-2-iodobenzyl chloride.
    
  • Reagent: Thionyl chloride (

    
    ) with catalytic DMF.
    
Module B: Core Synthesis (The Malonate Route)

This is the primary protocol for converting the benzyl chloride derivative to the target acid.

Reagents & Equipment:

  • 3-Chloro-2-iodobenzyl chloride (1.0 equiv)

  • Diethyl malonate (1.2 equiv)

  • Sodium ethoxide (NaOEt), 21% wt in ethanol (1.2 equiv)

  • Ethanol (anhydrous)

  • Sodium Hydroxide (NaOH), 6N aqueous solution

  • Hydrochloric Acid (HCl), 6N and conc.

  • Equipment: 3-neck round bottom flask, reflux condenser, nitrogen inlet, addition funnel.

Workflow Diagram:

MalonateRoute cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation node1 Generate Enolate: Diethyl Malonate + NaOEt (0°C, 30 min) node2 Addition: Add Benzyl Chloride (Dropwise, 0°C -> RT) node1->node2 node3 Reflux: 4-6 Hours (Monitor by TLC) node2->node3 node4 Saponification: Add 6N NaOH (Reflux 2h) node3->node4 Concentrate & Extract node5 Acidification: Adjust pH < 1 with HCl node4->node5 node6 Decarboxylation: Heat to 100-110°C (-CO2 evolution) node5->node6 node7 Final Product: 3-(3-Chloro-2-iodophenyl) propanoic acid node6->node7 Recrystallization

Figure 2: Step-by-step workflow for the malonate homologation and subsequent hydrolysis/decarboxylation.

Detailed Procedure:

1. Enolate Formation:

  • Charge a dry 3-neck flask with anhydrous Ethanol (10 mL/g of substrate).

  • Add Diethyl malonate (1.2 equiv) under nitrogen atmosphere.

  • Cool to 0°C in an ice bath.

  • Dropwise add Sodium Ethoxide solution (1.2 equiv) over 20 minutes.

  • Observation: The solution may turn slightly yellow; ensure stirring is vigorous to prevent localized concentration gradients. Stir for 30 minutes at 0°C.

2. Alkylation (C-C Bond Formation):

  • Dissolve 3-Chloro-2-iodobenzyl chloride (1.0 equiv) in a minimal amount of anhydrous Ethanol.

  • Add this solution dropwise to the enolate mixture at 0°C.

  • Remove the ice bath and allow the mixture to warm to room temperature (RT).

  • Heat to reflux (78°C) for 4-6 hours.

  • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 8:1). The benzyl chloride spot should disappear.

  • Workup: Cool to RT. Concentrate ethanol under reduced pressure. Partition the residue between Water and Ethyl Acetate.[3] Dry the organic layer (

    
    ) and concentrate to yield the crude diester (Diethyl 2-(3-chloro-2-iodobenzyl)malonate).
    

3. Hydrolysis and Decarboxylation:

  • Dissolve the crude diester in Ethanol (5 mL/g).

  • Add 6N NaOH (3.0 equiv).

  • Reflux for 2 hours to hydrolyze the esters to the dicarboxylate salt.

  • Concentrate to remove ethanol.

  • Cool the aqueous residue to 0°C and acidify carefully with 6N HCl to pH 1. Caution: Exothermic.

  • Decarboxylation: Heat the acidic aqueous suspension to reflux (100°C) for 3-5 hours. Evolution of

    
     gas indicates successful decarboxylation.
    
  • Alternative: If the dicarboxylic acid precipitates early, it can be isolated and heated in a high-boiling solvent (e.g., Toluene or Xylene) at 120°C to effect decarboxylation, but the aqueous acid reflux is usually sufficient for phenylpropanoic acids.

4. Isolation and Purification:

  • Cool the mixture. The product often precipitates as a solid.

  • Extract with Ethyl Acetate (

    
    ).[4]
    
  • Wash combined organics with Brine, dry over

    
    , and concentrate.
    
  • Recrystallization: Recrystallize from Hexane/Ethyl Acetate or Toluene to remove trace impurities.

Quantitative Data Summary

ParameterSpecification / RangeNotes
Stoichiometry Malonate (1.2 eq), Base (1.2 eq)Excess malonate prevents dialkylation.
Solvent Volume 10-15 mL per gram of substrateHigh dilution minimizes dimerization.
Reflux Temp 78°C (Alkylation), 100°C (Decarb)Ethanol for alkylation; Water for decarb.
Typical Yield 65% - 75% (Overall from Benzyl Cl)Losses primarily in purification.
Appearance Off-white to pale yellow solid
Melting Point Predicted: 110 - 125°CBased on 3-Cl and 3-I analogs [1].

Troubleshooting & Critical Control Points

  • Ortho-Effect (Steric Hindrance):

    • The 2-iodo substituent is bulky and located ortho to the benzylic carbon. This slows down the

      
       attack by the malonate enolate.
      
    • Solution: Ensure the reflux time is sufficient (up to 8 hours if necessary). Do not rush the alkylation step.

  • Iodine Stability:

    • Aryl iodides are sensitive to light and certain transition metals.

    • Control: Wrap the reaction flask in aluminum foil during reflux. Ensure all solvents are free of peroxides.

  • Lachrymator Warning:

    • Benzyl chloride derivatives are potent lachrymators (tear gas agents).

    • Safety: Handle all benzyl chloride transfers in a functioning fume hood. Quench glassware with dilute ammonia before removing from the hood.

References

  • PubChem Compound Summary. "3-(3-Chlorophenyl)propanoic acid (CID 177164)." National Center for Biotechnology Information. Accessed October 2023. [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Malonic Ester Synthesis protocols).
  • Organic Syntheses. "Synthesis of Hydrocinnamic Acid Derivatives." Org.[1][3][4] Synth. Coll. Vol. 1, p. 311. [Link]

Sources

High-Sensitivity LC-MS/MS Protocol for the Quantification of 3-(3-Chloro-2-iodophenyl)propanoic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Rationale

The pharmacokinetic (PK) profiling of halogenated aromatic acids, such as 3-(3-Chloro-2-iodophenyl)propanoic acid , presents unique bioanalytical challenges. The presence of heavy halogens (chlorine and iodine) adjacent to each other on the phenyl ring imparts significant lipophilicity and unique electron-withdrawing properties, while the propanoic acid tail provides a highly polar, ionizable moiety.

To achieve trace-level quantification (pg/mL to ng/mL) in complex biological matrices like human plasma, a highly selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required. This application note details a self-validating, robust protocol designed in strict accordance with the [1].

The Causality Behind the Method Design

As a Senior Application Scientist, it is critical to understand why specific experimental conditions are selected rather than simply following a recipe:

  • Ionization Strategy (ESI-): The carboxylic acid functionality (estimated

    
    ) dictates the use of negative electrospray ionization (ESI-). As demonstrated in foundational studies on ionization efficiency, compounds with carboxylic acid groups exhibit superior sensitivity in ESI- due to facile deprotonation in the droplet phase, yielding highly stable 
    
    
    
    anions [2]. Furthermore, the electron-withdrawing halogens stabilize the aromatic system, reducing in-source fragmentation.
  • Sample Preparation (pH-Driven LLE): At physiological plasma pH (7.4), the propanoic acid moiety is deprotonated and highly water-soluble. To extract it into an organic solvent, the plasma must be acidified to a pH at least 2 units below its

    
     (e.g., pH ~2.5 using formic acid). This neutralizes the analyte, driving its partition into a non-polar organic solvent like Methyl tert-butyl ether (MTBE). This Liquid-Liquid Extraction (LLE) provides an orthogonal cleanup that completely removes endogenous plasma phospholipids, which are the primary culprits of matrix-induced ion suppression.
    
  • Chromatographic Selectivity: A biphenyl stationary phase is selected over a traditional C18 column. The heavy halogen substitutions (Cl, I) engage in strong

    
     and dipole-induced dipole interactions with the biphenyl phase, offering enhanced retention and critical selectivity against endogenous isobaric interferences in the plasma matrix.
    

Experimental Workflow

The following diagram illustrates the logical progression of the sample preparation and analytical workflow.

LCMS_Workflow N1 1. Plasma Aliquot (50 µL human plasma) N2 2. Acidification (Add 2% Formic Acid to neutralize analyte) N1->N2 N3 3. Liquid-Liquid Extraction (Add 600 µL MTBE, Vortex 5 min) N2->N3 N4 4. Phase Separation (Centrifuge at 10,000 x g, 4°C) N3->N4 N5 5. Solvent Evaporation (Transfer organic layer, N2 stream at 40°C) N4->N5 N6 6. Reconstitution (100 µL Mobile Phase A/B, 50:50 v/v) N5->N6 N7 7. LC-MS/MS Analysis (ESI- MRM Mode, Biphenyl Column) N6->N7

Caption: Workflow for the Liquid-Liquid Extraction and LC-MS/MS analysis of plasma samples.

Materials and Reagents

  • Analyte: 3-(3-Chloro-2-iodophenyl)propanoic acid (Reference Standard, >99% purity).

  • Internal Standard (IS): 3-(3-Chloro-2-iodophenyl)propanoic acid-

    
     (Stable isotope-labeled IS is highly recommended to correct for LLE variations and matrix effects).
    
  • Biological Matrix:

    
     Human Plasma.
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water (

    
    ), and Methyl tert-butyl ether (MTBE).
    
  • Additives: LC-MS grade Formic Acid (FA).

Step-by-Step Extraction Protocol

This protocol is optimized for a 96-well plate format but can be scaled for individual microcentrifuge tubes.

  • Aliquot: Transfer

    
     of calibration standards, quality control (QC) samples, or unknown human plasma samples into a 2 mL 96-well collection plate.
    
  • IS Addition: Add

    
     of the Internal Standard working solution (e.g., 
    
    
    
    in 50% Methanol) to all wells except the double blanks.
  • Acidification (Critical Step): Add

    
     of 2% Formic Acid in water to each well. Vortex briefly (30 seconds) at 1,000 rpm to ensure complete disruption of protein binding and protonation of the carboxylic acid.
    
  • Extraction: Add

    
     of MTBE to each well. Seal the plate and vortex vigorously for 5 minutes at 1,500 rpm to facilitate mass transfer of the neutral analyte into the organic phase.
    
  • Phase Separation: Centrifuge the plate at

    
     for 10 minutes at 
    
    
    
    .
  • Transfer & Evaporation: Carefully transfer

    
     of the upper organic layer (MTBE) into a clean 96-well plate. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen at 
    
    
    
    .
  • Reconstitution: Reconstitute the dried extract in

    
     of Reconstitution Solution (Water:Acetonitrile, 50:50, v/v). Vortex for 2 minutes and centrifuge at 
    
    
    
    for 3 minutes before injecting onto the LC-MS/MS system.

LC-MS/MS Analytical Conditions

Liquid Chromatography Parameters
  • Column: Restek Raptor Biphenyl (

    
    ) or equivalent.
    
  • Column Temperature:

    
    
    
  • Injection Volume:

    
    
    
  • Mobile Phase A: Water containing 0.01% Formic Acid (Note: High acid concentrations suppress ESI- signals; 0.01% is the optimal balance for peak shape and ionization).

  • Mobile Phase B: Acetonitrile

Table 1: Chromatographic Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.408020
0.500.408020
2.500.401090
3.500.401090
3.600.408020
4.500.408020
Mass Spectrometry Parameters

The mass spectrometer is operated in Negative Electrospray Ionization (ESI-) using Multiple Reaction Monitoring (MRM). The precursor ion is the deprotonated molecule


. The primary product ion is the highly stable iodide anion (

), which dominates the collision-induced dissociation (CID) spectrum due to the weak C-I bond.

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (

)
Product Ion (

)
Dwell Time (ms)Collision Energy (eV)Purpose
3-(3-Chloro-2-iodophenyl)propanoic acid308.9126.950-25Quantifier
3-(3-Chloro-2-iodophenyl)propanoic acid308.9264.9*50-15Qualifier
Analyte-

(IS)
312.9126.950-25IS Quantifier

*Note:


 corresponds to the neutral loss of 

(44 Da) from the carboxylic acid group.

Method Validation Criteria (Self-Validating System)

To ensure the trustworthiness of the generated PK data, this protocol must be validated against the following acceptance criteria, directly derived from the FDA 2018 Guidance [1]:

Table 3: Core Bioanalytical Validation Acceptance Criteria

Validation ParameterFDA Acceptance CriteriaCausality / Rationale
Calibration Curve

of nominal (

at LLOQ).
Ensures linear dynamic range and accurate quantification across expected PK concentrations.
Accuracy & Precision Intra/Inter-run CV

(

at LLOQ).
Validates the reproducibility of the LLE extraction and LC-MS/MS stability.
Matrix Effect IS-normalized Matrix Factor CV

.
Confirms that the biphenyl column and LLE successfully mitigate phospholipid ion suppression.
Recovery Must be consistent and reproducible across Low, Mid, and High QCs.Ensures the acidification step consistently drives the analyte into the MTBE phase.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]

  • Kruve, A., Kaupmees, K., Jakobson, J., & Leito, I. (2014). Negative Electrospray Ionization via Deprotonation: Predicting the Ionization Efficiency. Analytical Chemistry, 86(10), 4822–4830. Available at:[Link]

using 3-(3-Chloro-2-iodophenyl)propanoic acid in antimicrobial studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Evaluation of 3-(3-Chloro-2-iodophenyl)propanoic Acid in Antimicrobial Discovery

Introduction & Chemical Profile

3-(3-Chloro-2-iodophenyl)propanoic acid is a specialized halogenated phenylalkanoic acid derivative. In the context of antimicrobial research, this compound serves a dual role: as a fragment-based lead for direct screening and as a high-value synthetic scaffold for generating dihydrocoumarin and indanone pharmacophores.

Its structural uniqueness lies in the ortho-iodine and meta-chlorine substitution pattern. The iodine atom at the C2 position provides a critical "handle" for halogen bonding interactions with bacterial enzymes (e.g., DNA gyrase, FabI) and facilitates late-stage diversification via palladium-catalyzed cyclization. The propanoic acid tail modulates solubility and mimics peptide bond transition states, a common feature in bacterial cell wall synthesis inhibitors.

Key Chemical Properties:

  • Molecular Formula: C

    
    H
    
    
    
    ClIO
    
    
  • Molecular Weight: ~310.5 g/mol

  • Lipophilicity (cLogP): ~2.8–3.2 (Estimated) – Highly membrane-permeable.

  • Stability Warning: The C-I bond is photosensitive. Protect stock solutions from direct light to prevent deiodination.

Preparation & Handling Protocols

Objective: To prepare stable, homogenous stock solutions for biological assays, minimizing precipitation and solvent toxicity.

Protocol A: Stock Solution Preparation
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%.

  • Concentration: Prepare a 50 mM master stock.

  • Storage: Aliquot into amber glass vials (to prevent photolysis of the iodine moiety). Store at -20°C.

Step-by-Step Procedure:

  • Weigh 15.5 mg of 3-(3-Chloro-2-iodophenyl)propanoic acid into a sterile amber vial.

  • Add 1.0 mL of anhydrous DMSO. Vortex for 30 seconds until fully dissolved.

  • Visual QC: Inspect for particulates. If cloudy, sonicate for 10 seconds.

  • Sterilization: Do not filter sterilize through standard nylon filters (DMSO dissolves some plastics). Use PTFE (Teflon) or PES 0.22 µm syringe filters if sterility is strictly required, though 100% DMSO is self-sterilizing.

Antimicrobial Susceptibility Testing (AST)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard bacterial strains (e.g., S. aureus, E. coli) using CLSI-compliant broth microdilution.

Protocol B: Broth Microdilution Assay
  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum:

    
     CFU/mL.
    

Experimental Workflow:

  • Plate Setup: Use 96-well clear, flat-bottom polystyrene plates.

  • Dilution Series:

    • Add 100 µL CAMHB to columns 2–12.

    • Add 200 µL of 256 µg/mL working solution (diluted from stock) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Bacteria + Solvent only).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of standardized bacterial suspension (

    
     CFU/mL) to columns 1–11. Final volume = 200 µL; Final bacterial load = 
    
    
    
    CFU/mL.
  • Incubation: 16–20 hours at 37°C, aerobic.

  • Readout: Visual turbidity or Absorbance at 600 nm (

    
    ).
    
  • Validity Check: The Growth Control (

    
    ) must be >0.2. The Sterility Control must be <0.05.
    

Critical Note on pH: The carboxylic acid moiety can locally lower pH in unbuffered media at high concentrations (>128 µg/mL), potentially causing false positives. Verify pH of the highest concentration well if MIC is observed at >100 µg/mL.

Mechanism of Action: Membrane Permeability

Rationale: Halogenated aromatics often act by disrupting bacterial cell membranes due to their lipophilic nature. This assay verifies if the compound acts as a membrane active agent.

Protocol C: Propidium Iodide (PI) Uptake Assay
  • Principle: PI is membrane-impermeable. Fluorescence indicates membrane compromise.

  • Target: Staphylococcus aureus (ATCC 29213) or Bacillus subtilis.

Steps:

  • Grow bacteria to mid-log phase (

    
    ).
    
  • Wash cells twice with PBS and resuspend to

    
    .
    
  • Add 3-(3-Chloro-2-iodophenyl)propanoic acid at 2× MIC and 4× MIC .

  • Include Positive Control: CTAB (Cetyltrimethylammonium bromide) or Nisin.

  • Include Negative Control: DMSO (1%).

  • Incubate for 1 hour at 37°C.

  • Add Propidium Iodide (Final conc. 10 µM). Incubate 15 min in dark.

  • Measure Fluorescence: Excitation 535 nm / Emission 617 nm.

Data Interpretation:

  • High Fluorescence: Membrane disruption (Bactericidal).

  • Low Fluorescence (similar to Neg Ctrl): Intracellular target (e.g., enzyme inhibition).

Experimental Workflow Diagram

The following diagram illustrates the logical flow for evaluating this compound, from stock preparation to mechanistic validation.

Antimicrobial_Workflow Stock Stock Prep (50 mM) Solvent: DMSO Protect from Light Dilution Working Solution Prep Dilute in CAMHB Check pH Stability Stock->Dilution Screening Primary Screen (MIC) Broth Microdilution Range: 0.5 - 128 µg/mL Dilution->Screening Decision Activity Check MIC < 64 µg/mL? Screening->Decision Mechanism Mechanism Study Membrane Permeability (PI) Time-Kill Kinetics Decision->Mechanism Yes (Active) Derivatization Synthetic Expansion Cyclization to Indanones (If MIC > 64 µg/mL) Decision->Derivatization No (Inactive/Weak) Report Final Profile Potency + Mode of Action Mechanism->Report Derivatization->Screening Retest New Analogs

Caption: Figure 1. Evaluation pipeline for 3-(3-Chloro-2-iodophenyl)propanoic acid, prioritizing direct activity screening followed by mechanistic profiling or synthetic optimization.

Data Reporting & Analysis

Summarize your findings in the following standardized format to facilitate SAR (Structure-Activity Relationship) analysis.

Table 1: Antimicrobial Activity Summary

StrainGram StatusMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 29213Positive[Data][Data]< 4Bactericidal
E. coli ATCC 25922Negative[Data][Data]> 4Bacteriostatic
P. aeruginosa PAO1Negative[Data][Data]N/AResistant

Note: Halogenated phenylpropanoic acids typically show higher efficacy against Gram-positive bacteria due to the lack of an outer membrane, which often excludes hydrophobic acids.

References

  • Amer, M. S., et al. (2020). "Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001."[1] Marine Drugs, 18(9), 450.[2]

    • Context: Establishes the antimicrobial baseline for chlorinated phenylpropanoic acids against S. aureus and E. coli.
  • Molchanova, N., et al. (2020). "Halogenation as a tool to tune antimicrobial activity of peptoids."[3] Scientific Reports, 10, 14805.[3]

    • Context: Validates the use of halogen substitution (Cl, I) on phenyl rings to enhance lipophilicity and membrane interaction in antimicrobial design.
  • Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

    • Context: The authoritative standard for the broth microdilution protocols described in Protocol B.
  • Olanrewaju, A., et al. (2024). "Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus."[4][5] Chemosphere, 143646.[4]

    • Context: Demonstrates the efficacy of iodine-substituted aromatics (like triiodophenol) in disrupting biofilms and bacterial membranes.

Sources

Palladium-Catalyzed Synthesis of 3-Arylpropanoic Acids: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Arylpropanoic acids are a pivotal structural motif in a vast array of pharmaceuticals, agrochemicals, and materials. Notably, this scaffold is the cornerstone of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen and naproxen. The development of efficient and robust synthetic methodologies to access these valuable compounds is, therefore, of significant interest to the chemical and pharmaceutical industries. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool, offering high efficiency and broad functional group tolerance.[1][2]

This application note provides a detailed protocol for the synthesis of 3-arylpropanoic acids, commencing with a palladium-catalyzed Mizoroki-Heck reaction between an aryl halide and an acrylate ester. This is followed by the catalytic hydrogenation of the resulting 3-arylpropenoate intermediate. We will delve into the mechanistic underpinnings of these transformations, provide step-by-step experimental procedures, and present data on the scope and limitations of this synthetic sequence.

Mechanistic Insights: The Palladium Catalytic Cycle

The synthesis of 3-arylpropanoic acids via this two-step approach hinges on the well-established Mizoroki-Heck reaction. The catalytic cycle, depicted below, is initiated by the oxidative addition of an aryl halide to a palladium(0) species, which is often generated in situ from a palladium(II) precursor.

Heck_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L2X OxAdd->ArPdX Coord Olefin Coordination ArPdX->Coord + Olefin Olefin_Complex [Ar-Pd(II)L2(Olefin)]+X- Coord->Olefin_Complex MigIns Migratory Insertion Olefin_Complex->MigIns AlkylPd R-CH2-CH(Ar)-Pd(II)L2X MigIns->AlkylPd BetaHE β-Hydride Elimination AlkylPd->BetaHE Prod_Complex [HPd(II)L2(Product)]+X- BetaHE->Prod_Complex - Product RedElim Reductive Elimination (Base) Prod_Complex->RedElim RedElim->Pd0 - HX

Caption: The Catalytic Cycle of the Mizoroki-Heck Reaction.

The key steps of the Mizoroki-Heck reaction are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex.

  • Olefin Coordination: The acrylate ester coordinates to the palladium center.

  • Migratory Insertion: The aryl group on the palladium migrates to one of the carbons of the double bond of the acrylate.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the 3-arylpropenoate product and a palladium-hydride species.

  • Reductive Elimination: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt.

Experimental Protocols

This section outlines a two-step procedure for the synthesis of 3-arylpropanoic acids. The first step is the Mizoroki-Heck reaction to form a 3-arylpropenoate ester, followed by the hydrogenation of the double bond.

Part 1: Palladium-Catalyzed Mizoroki-Heck Reaction

This protocol is a general procedure for the coupling of aryl halides with an acrylate ester.

Materials:

  • Aryl halide (e.g., bromobenzene, 1.0 mmol)

  • Ethyl acrylate (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 1.5 mmol)

  • Anhydrous N,N-dimethylformamide (DMF, 5 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Standard glassware for workup and purification

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add palladium(II) acetate (4.5 mg, 0.02 mmol) and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).

  • Add anhydrous DMF (5 mL) to the flask and stir the mixture for 10 minutes at room temperature to allow for the formation of the active catalyst complex.

  • To this solution, add the aryl halide (e.g., bromobenzene, 157 mg, 1.0 mmol), ethyl acrylate (150 mg, 1.5 mmol), and triethylamine (210 µL, 1.5 mmol).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford the pure 3-arylpropenoate ester.

Part 2: Catalytic Hydrogenation of 3-Arylpropenoate

This protocol describes the reduction of the carbon-carbon double bond of the 3-arylpropenoate ester.

Materials:

  • 3-Arylpropenoate ester (from Part 1, 1.0 mmol)

  • Palladium on carbon (10% Pd/C, 10 mol% Pd)

  • Ethanol or Ethyl Acetate (10 mL)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup

Procedure:

  • In a round-bottom flask, dissolve the 3-arylpropenoate ester (1.0 mmol) in ethanol or ethyl acetate (10 mL).

  • Carefully add 10% palladium on carbon (e.g., for a 1.0 mmol reaction, use approximately 10.6 mg of 10% Pd/C).

  • Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon filled with hydrogen or a dedicated hydrogenation apparatus). Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 2-6 hours).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-arylpropanoate ester. This product is often pure enough for the next step.

Part 3: Hydrolysis of the Ester to 3-Arylpropanoic Acid

This final step converts the ester to the desired carboxylic acid.

Materials:

  • 3-Arylpropanoate ester (from Part 2, 1.0 mmol)

  • Ethanol (5 mL)

  • Aqueous sodium hydroxide solution (e.g., 2 M, 2 mL)

  • Aqueous hydrochloric acid solution (e.g., 2 M)

  • Standard glassware for workup and purification

Procedure:

  • Dissolve the 3-arylpropanoate ester (1.0 mmol) in ethanol (5 mL) in a round-bottom flask.

  • Add the aqueous sodium hydroxide solution (2 mL, 4 mmol) and heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC until the ester is fully consumed (typically 1-3 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (10 mL) and wash with diethyl ether (2 x 10 mL) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the dropwise addition of 2 M HCl. A precipitate of the carboxylic acid should form.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the 3-arylpropanoic acid. The product can be further purified by recrystallization if necessary.

Experimental_Workflow cluster_Heck Part 1: Heck Reaction cluster_Hydrogenation Part 2: Hydrogenation cluster_Hydrolysis Part 3: Hydrolysis Heck_Start Aryl Halide + Acrylate Ester Heck_Reaction Pd(OAc)2, P(o-tol)3, Et3N, DMF, 100 °C Heck_Start->Heck_Reaction Heck_Workup Aqueous Workup & Purification Heck_Reaction->Heck_Workup Heck_Product 3-Arylpropenoate Ester Heck_Workup->Heck_Product Hydrogenation_Reaction 10% Pd/C, H2, Ethanol, RT Heck_Product->Hydrogenation_Reaction Hydrogenation_Workup Filtration Hydrogenation_Reaction->Hydrogenation_Workup Hydrogenation_Product 3-Arylpropanoate Ester Hydrogenation_Workup->Hydrogenation_Product Hydrolysis_Reaction NaOH, Ethanol, Reflux Hydrogenation_Product->Hydrolysis_Reaction Hydrolysis_Workup Acidification & Extraction Hydrolysis_Reaction->Hydrolysis_Workup Final_Product 3-Arylpropanoic Acid Hydrolysis_Workup->Final_Product

Caption: Overall experimental workflow for the synthesis of 3-arylpropanoic acids.

Data and Scope

The described protocol is applicable to a wide range of aryl halides and acrylates. The following table summarizes representative examples of 3-arylpropenoate esters synthesized via the Mizoroki-Heck reaction.

EntryAryl HalideAcrylateProductYield (%)
14-BromoanisoleEthyl acrylateEthyl (E)-3-(4-methoxyphenyl)acrylate85
24-BromotolueneMethyl acrylateMethyl (E)-3-(p-tolyl)acrylate92
31-Bromonaphthalenetert-Butyl acrylatetert-Butyl (E)-3-(naphthalen-1-yl)acrylate78
43-BromopyridineEthyl acrylateEthyl (E)-3-(pyridin-3-yl)acrylate75
54-IodobenzonitrileMethyl acrylateMethyl (E)-3-(4-cyanophenyl)acrylate90

Yields are for the isolated, purified product of the Heck reaction.

The subsequent hydrogenation and hydrolysis steps generally proceed in high yields (typically >90% for each step).

Troubleshooting and Key Considerations

  • Catalyst Activity: The palladium catalyst is sensitive to air and moisture. It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere for optimal results. The choice of phosphine ligand can also significantly impact the reaction efficiency. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands may be required.[3]

  • Base Selection: Triethylamine is a common and effective base for the Heck reaction. Other bases such as potassium carbonate or sodium acetate can also be used. The choice of base can sometimes influence the reaction rate and yield.

  • Reaction Temperature: The reaction temperature is a critical parameter. While 100 °C is a good starting point for many aryl bromides and iodides, less reactive aryl chlorides may require higher temperatures.[4]

  • Hydrogenation: Ensure that the system is properly purged with hydrogen to remove all air, as the palladium on carbon catalyst is flammable in the presence of hydrogen and air. The catalyst should be filtered carefully, and the filter cake should not be allowed to dry completely in the air.

  • Hydrolysis: Complete hydrolysis of the ester is essential. The reaction progress should be monitored carefully by TLC to avoid incomplete conversion.

Conclusion

The palladium-catalyzed synthesis of 3-arylpropanoic acids via a two-step sequence of a Mizoroki-Heck reaction followed by catalytic hydrogenation is a robust and versatile methodology. This approach allows for the efficient construction of this important structural motif from readily available starting materials. The protocols provided in this application note are intended to serve as a reliable guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

  • Djakovitch, L., & Pinel, C. (2009). Synthesis of 3-Arylpropenal and 3-Arylpropionic Acids by Palladium Catalysed Heck Coupling Reactions: Scopes and Limitations. Current Organic Synthesis, 6(1), 54-65. [Link][1][2]

  • Chung, S.-K. (1979). A simple and convenient method for the hydrogenation of α,β-unsaturated carbonyl compounds using nickel(II) chloride-sodium borohydride. The Journal of Organic Chemistry, 44(6), 1014–1016. [Link]

  • Larhed, M., & Hallberg, A. (2001). Microwave-assisted high-speed palladium-catalyzed C-C and C-N bond formation. Journal of Organometallic Chemistry, 637-639, 615-625.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • (2012). Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH. Sciencemadness.org. [Link][4]

  • Mitsubishi Chemical Corporation. (1991). Preparation of cinnamic acids. EP0240138B1. [5]

  • Shaughnessy, K. H., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1669–1677. [Link][6]

  • HazelChem. (2018, October 29). cinnamic acid synthesis part 2 (ethyl ester hydrolysis) [Video]. YouTube. [Link][7]

  • Hartwig, J. F. (2010).
  • de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1051-1133). John Wiley & Sons, Inc.

Sources

Application Note: HTS Strategies for 3-(3-Chloro-2-iodophenyl)propanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This application note details High-Throughput Screening (HTS) strategies for analogs of 3-(3-Chloro-2-iodophenyl)propanoic acid . Based on the structural pharmacophore—a lipophilic, halogenated phenyl ring linked to a carboxylic acid tail—this scaffold is a "privileged structure" predominantly targeting Free Fatty Acid Receptor 1 (FFAR1/GPR40) and Peroxisome Proliferator-Activated Receptors (PPARs) .

This guide focuses on the GPR40 agonist pathway, a validated target for Type 2 Diabetes Mellitus (T2DM), where phenylpropanoic acid derivatives mimic endogenous medium/long-chain fatty acids to potentiate glucose-stimulated insulin secretion (GSIS).

Target Class: G-Protein Coupled Receptor (GPCR) – G


q coupled (FFAR1/GPR40)
Primary Application:  Metabolic Disease (Type 2 Diabetes) Drug Discovery

Introduction & Rationale

The molecule 3-(3-Chloro-2-iodophenyl)propanoic acid serves as a core scaffold for Fragment-Based Drug Discovery (FBDD) or as a precursor for biphenyl-propanoic acid derivatives. The carboxylic acid moiety provides an electrostatic anchor (ionic interaction with Arg/Tyr residues in the receptor binding pocket), while the halogenated phenyl ring occupies the hydrophobic sub-pocket.

In the context of GPR40, the 2-iodo position is critical. It often serves as a synthetic handle (e.g., for Suzuki-Miyaura coupling) to generate extended biphenyl analogs, which are potent GPR40 agonists (e.g., Fasiglifam/TAK-875 derivatives). Therefore, screening analogs of this scaffold requires robust assays capable of detecting G


q-mediated signaling.
Mechanism of Action[1][2][3][4]
  • Binding: The analog binds to the transmembrane domain of GPR40 on pancreatic

    
    -cells.
    
  • Activation: Induces conformational change in the G

    
    q subunit.
    
  • Signaling: Activates Phospholipase C (PLC)

    
     Hydrolysis of PIP2 to IP3 and DAG.
    
  • Readout: IP3 triggers Calcium (

    
    ) mobilization from the ER, leading to insulin secretion.
    

HTS Workflow Visualization

The following diagram outlines the screening cascade, prioritizing throughput in the primary screen and specificity in the secondary screen.

G Library Compound Library (3-phenylpropanoic acid analogs) Primary Primary Screen: Kinetic Ca2+ Flux (FLIPR) (High Sensitivity, High Noise) Library->Primary 10-50 µM Filter1 Hit Selection (>50% Activation, Z' > 0.5) Primary->Filter1 Secondary Secondary Screen: IP-One HTRF Assay (High Specificity, Stable Readout) Filter1->Secondary Dose Response (CRC) Counter Counter Screen: Resazurin Cytotoxicity (Eliminate False Positives) Secondary->Counter Selectivity Check Lead Lead Series (Valid GPR40 Agonists) Counter->Lead Clean Hits

Caption: HTS Cascade for GPR40 Agonists. Primary screening utilizes kinetic calcium imaging, followed by IP accumulation assays for orthogonal validation.

Primary Assay: Kinetic Calcium Flux (FLIPR)

Objective: Rapidly identify compounds that induce intracellular calcium (


) mobilization.
Format:  384-well plate, Cell-based.
Cell Line:  CHO-K1 or HEK293 stably overexpressing human GPR40 (hGPR40).
Principle

This assay uses a calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 6). Upon GPR40 activation, the release of calcium binds to the dye, increasing fluorescence intensity. This is a kinetic assay, measuring the transient calcium peak immediately after compound injection.

Detailed Protocol
  • Cell Seeding:

    • Harvest hGPR40-CHO cells using Accutase (avoid Trypsin to preserve receptor integrity).

    • Dispense 10,000 cells/well in 25 µL culture medium into black-wall, clear-bottom 384-well Poly-D-Lysine coated plates.

    • Incubate overnight at 37°C, 5% CO

      
      .
      
  • Dye Loading:

    • Remove culture medium.

    • Add 20 µL of Calcium-6 Assay Buffer (containing 2.5 mM Probenecid to inhibit anion transporters).

    • Incubate for 1 hour at 37°C, then 15 min at RT to equilibrate.

  • Compound Preparation:

    • Prepare 5x concentrated compound plates in HBSS buffer (0.5% DMSO final).

    • Include Linoleic Acid (endogenous ligand) or TAK-875 as a positive control (

      
      ).
      
  • Measurement (FLIPR Tetra/FDSS):

    • Baseline: Measure fluorescence (Ex 485nm / Em 525nm) for 10 seconds.

    • Injection: Add 5 µL of 5x compound.

    • Read: Measure fluorescence every 1 second for 60 seconds, then every 3 seconds for 120 seconds.

  • Data Analysis:

    • Calculate Max-Min RFU or Area Under Curve (AUC) .

    • Normalize to % Activation of Positive Control.

Secondary Assay: IP-One HTRF (Homogeneous Time-Resolved Fluorescence)

Objective: Confirm G


q pathway activation using a stable downstream metabolite (Inositol Monophosphate, IP1). This eliminates false positives from calcium channel openers or fluorescence artifacts.
Format:  384-well low-volume white plate.
Principle

Lithium chloride (LiCl) is added to block the degradation of IP1 into inositol. Accumulated IP1 competes with d2-labeled IP1 for binding to anti-IP1-Cryptate. This is a competitive immunoassay :

  • High Agonist Activity

    
     High endogenous IP1 
    
    
    
    Low FRET signal.
  • Low Agonist Activity

    
     Low endogenous IP1 
    
    
    
    High FRET signal.
Detailed Protocol
  • Cell Stimulation:

    • Seed 15,000 hGPR40-CHO cells/well in 10 µL Stimulation Buffer (containing 50 mM LiCl).

    • Add 5 µL of test compound (analogs).

    • Incubate for 1 hour at 37°C.

  • Detection:

    • Add 5 µL of IP1-d2 conjugate (Acceptor).

    • Add 5 µL of Anti-IP1-Cryptate (Donor) in Lysis Buffer.

    • Incubate for 1 hour at Room Temperature (dark).

  • Readout:

    • Read on an HTRF-compatible reader (e.g., EnVision, PHERAstar).

    • Excitation: 337 nm (Laser/Flash lamp).

    • Emission: 665 nm (Acceptor) and 620 nm (Donor).

  • Data Calculation:

    • Calculate Ratio:

      
      .
      
    • Since this is a competitive assay, the signal is inversely proportional to concentration. Transform data using a 4-parameter logistic fit to determine

      
      .
      

Data Presentation & Analysis

Hit Criteria
ParameterAcceptance CriterionRationale
Z' Factor

Ensures separation between signal and background noise.
CV %

Indicates low well-to-well variability.
Signal-to-Background

Minimum window for reliable detection.
Primary Hit Cutoff

of

(TAK-875)
Selects only robust agonists.
Z' Factor Calculation

To validate the assay robustness before screening the full library:



  • 
    : Standard Deviation
    
  • 
    : Mean signal
    
  • pos: Positive Control (e.g., 10 µM TAK-875)

  • neg: Vehicle Control (DMSO)

Structural Insight for Analysis

When analyzing Heat Maps, look for Structure-Activity Relationships (SAR) specific to the 3-phenylpropanoic acid core:

  • Halogen Effect: Compare 3-Chloro vs. 3-Bromo analogs. Heavier halogens in the ortho/meta position often improve hydrophobic packing in the GPR40 binding site.

  • Acid Isosteres: If the library contains ester prodrugs (e.g., methyl esters), they may be inactive in the FLIPR assay (short duration) but active in IP-One if intracellular esterases cleave them. Note: Free acids are generally required for GPR40 receptor binding.

References

  • GPR40 as a Drug Target: Mancini, A. D., & Poitout, V. (2013). GPR40 agonists for the treatment of type 2 diabetes: life after TAK-875. Diabetes Care, 36(Supplement 2), S189-S192. Link

  • HTS Assay Validation: Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Link

  • IP-One HTRF Methodology: Trinquet, E., et al. (2006). D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-trisphosphate to monitor G protein-coupled receptor activation. Analytical Biochemistry, 358(1), 126-135. Link

  • Phenylpropanoic Acid Pharmacophore: Christiansen, E., et al. (2013). Discovery of a Potent and Selective Free Fatty Acid Receptor 1 Agonist with Low Lipophilicity and High Oral Bioavailability. Journal of Medicinal Chemistry, 56(3), 982–992. Link

Application Notes and Protocols for the Development of Radiolabeled Tracers from Ortho-Iodinated Aniline Moieties

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Ortho-Iodinated Anilines in Radiotracer Development

The ortho-iodinated aniline scaffold represents a privileged structural motif in the design and synthesis of novel radiolabeled tracers for molecular imaging applications, including Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[1][2] The inherent chemical properties of this moiety offer a unique combination of features that are highly advantageous for the development of targeted radiopharmaceuticals. The electron-donating nature of the amino group activates the aromatic ring, facilitating electrophilic radioiodination, while the pre-existing stable iodine atom at the ortho position can be leveraged for isotopic exchange reactions.[3][4] Furthermore, the aniline nitrogen provides a versatile handle for conjugation to a wide array of targeting vectors, such as small molecules, peptides, and antibodies, enabling the development of probes for a diverse range of biological targets.[5][6][7]

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the development of radiolabeled tracers from ortho-iodinated aniline moieties. As a senior application scientist, this document is structured to provide not only step-by-step methodologies but also the underlying scientific rationale for experimental choices, ensuring both technical accuracy and practical, field-proven insights.

Key Concepts and Strategic Considerations

The successful development of a radiolabeled tracer from an ortho-iodinated aniline precursor hinges on a thorough understanding of the interplay between the substrate, the chosen radioisotope, and the labeling methodology. The primary radioisotopes of iodine utilized in medical imaging each possess distinct physical properties that dictate their application.[1][8]

RadioisotopeHalf-lifePrincipal EmissionsPrimary Imaging Modality
Iodine-123 (¹²³I) 13.22 hoursGamma (159 keV)SPECT
Iodine-124 (¹²⁴I) 4.18 daysPositron (β+), GammaPET
Iodine-125 (¹²⁵I) 59.4 daysGamma (35.5 keV), X-raysPreclinical SPECT, autoradiography
Iodine-131 (¹³¹I) 8.02 daysBeta (β-), GammaTherapy, SPECT

The choice of radioisotope will, in turn, influence the selection of the radiolabeling strategy. For instance, the short half-life of ¹²³I necessitates rapid and efficient labeling and purification protocols, while the longer half-life of ¹²⁴I allows for more extended imaging studies.[1][9]

Experimental Workflows and Protocols

This section details validated protocols for the radiolabeling of ortho-iodinated aniline precursors. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Workflow 1: Direct Electrophilic Radioiodination

Direct electrophilic radioiodination is a widely employed method for introducing a radioiodine atom onto an activated aromatic ring, such as an aniline derivative.[4] This method relies on an oxidizing agent to convert the radioiodide (e.g., Na¹²⁵I) into a more electrophilic species that can readily substitute a hydrogen atom on the aromatic ring.

Electrophilic_Radioiodination_Workflow cluster_prep Precursor Preparation cluster_reaction Radiolabeling Reaction cluster_quench Quenching cluster_purification Purification & Analysis Precursor ortho-Iodoaniline Derivative ReactionVessel Reaction Incubation (e.g., 60s @ RT) Precursor->ReactionVessel Buffer Phosphate Buffer (pH 7.0-7.5) Buffer->ReactionVessel Radioiodide Na[¹²⁵I] Radioiodide->ReactionVessel Oxidant Oxidizing Agent (Chloramine-T or Iodogen) Oxidant->ReactionVessel QuenchingAgent Sodium Metabisulfite ReactionVessel->QuenchingAgent Stop Reaction SPE Solid-Phase Extraction (e.g., C18 Sep-Pak) QuenchingAgent->SPE HPLC RP-HPLC SPE->HPLC Further Purification QC Quality Control (Radio-TLC, γ-counter) HPLC->QC Final Product

Caption: Workflow for Direct Electrophilic Radioiodination.

Protocol 1.1: Radioiodination using the Chloramine-T Method

The Chloramine-T method is a robust and widely used technique for radioiodination.[10][11] It is critical to carefully control the reaction time and the amount of Chloramine-T to prevent over-oxidation of the substrate.[4]

Materials:

  • ortho-Iodinated aniline precursor

  • Sodium Phosphate Buffer (0.5 M, pH 7.5)

  • Na[¹²⁵I] solution (or other radioiodide)

  • Chloramine-T solution (freshly prepared, 0.4 mg/mL in water)[10]

  • Sodium metabisulfite solution (freshly prepared, 0.6 mg/mL in water)[10]

  • C18 Sep-Pak cartridge

  • HPLC system with a radioactivity detector

Procedure:

  • Precursor Preparation: In a microcentrifuge tube, dissolve 1-5 mg of the ortho-iodinated aniline precursor in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) if not readily soluble in the reaction buffer.

  • Reaction Setup: To the precursor solution, add 50 µL of 0.5 M Sodium Phosphate Buffer (pH 7.5).[10]

  • Addition of Radioiodide: Add approximately 1 mCi of Na[¹²⁵I] to the reaction tube.[10]

  • Initiation of Reaction: Add 20 µL of the 0.4 mg/mL Chloramine-T working solution and start a timer immediately. Gently mix the contents.[10]

  • Incubation: Allow the reaction to proceed for 60 seconds at room temperature.[10] The short reaction time is crucial to minimize potential oxidative damage to the aniline moiety.[4]

  • Quenching: Add 20 µL of 0.6 mg/mL sodium metabisulfite solution to quench the reaction. Mix gently and let it stand for 5 minutes.[10]

  • Initial Purification: Dilute the reaction mixture with 300 µL of chromatography buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 6.5).[10] Load the diluted mixture onto a pre-conditioned C18 Sep-Pak cartridge.

  • Elution: Wash the cartridge with water to remove unreacted radioiodide and other hydrophilic impurities. Elute the radiolabeled product with an appropriate organic solvent mixture (e.g., ethanol:water or acetonitrile:water).

  • HPLC Purification: Further purify the eluted product using reverse-phase HPLC to separate the desired radiolabeled tracer from any unlabeled precursor and potential side products.

  • Quality Control: Analyze the purity of the final product by radio-TLC and determine the radiochemical yield using a gamma counter.

Protocol 1.2: Radioiodination using the Iodogen Method

The Iodogen method is considered a milder alternative to the Chloramine-T method, as the oxidizing agent is coated onto the surface of the reaction vessel, minimizing direct contact with the substrate in solution.[4][12] This can be advantageous for sensitive aniline derivatives.

Materials:

  • Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

  • Dichloromethane (DCM)

  • ortho-Iodinated aniline precursor

  • Sodium Phosphate Buffer (0.1 M, pH 7.4)

  • Na[¹²³I] solution (or other radioiodide)

  • HPLC system with a radioactivity detector

Procedure:

  • Iodogen Coating: Prepare a solution of Iodogen in DCM (e.g., 1 mg/mL). Add an aliquot (e.g., 100 µL) to a glass reaction vial and evaporate the solvent under a gentle stream of nitrogen to create a thin film of Iodogen on the vial surface.

  • Precursor and Radioiodide Addition: Add a solution of the ortho-iodinated aniline precursor (e.g., 10-50 µg in 100 µL of buffer or a minimal amount of organic co-solvent) to the Iodogen-coated vial. Then, add the Na[¹²³I] solution.

  • Reaction Incubation: Gently agitate the reaction mixture at room temperature for 15-30 minutes. The reaction progress can be monitored by radio-TLC.

  • Termination of Reaction: To stop the reaction, simply transfer the reaction mixture to a new vial, leaving the Iodogen-coated vial behind.

  • Purification: Purify the radiolabeled product using HPLC as described in the Chloramine-T protocol.

Workflow 2: Radioiodination via Destannylation of an Organotin Precursor

This indirect method involves the synthesis of a trialkylstannyl precursor of the ortho-iodinated aniline. The subsequent reaction with an electrophilic radioiodine source results in a highly efficient and regioselective ipso-substitution of the stannyl group.[13] This method is particularly useful for introducing radioiodine into positions that are not easily accessible through direct electrophilic substitution.

Destannylation_Workflow cluster_precursor Precursor Synthesis cluster_radiolabeling Radiolabeling cluster_purification Purification & Analysis StartMat ortho-Bromoaniline Derivative Stannylation Stannylation Reaction (e.g., with (Bu₃Sn)₂) StartMat->Stannylation StannylPrecursor Tributylstannyl Precursor Stannylation->StannylPrecursor Destannylation Iododestannylation (ipso-Substitution) StannylPrecursor->Destannylation Radioiodide Na[¹²⁴I] Radioiodide->Destannylation Oxidant Oxidizing Agent (e.g., NCS) Oxidant->Destannylation HPLC RP-HPLC Destannylation->HPLC QC Quality Control HPLC->QC

Caption: Workflow for Radioiodination via Destannylation.

Protocol 2.1: Synthesis of a Tributylstannyl Precursor and Subsequent Radioiodination

Materials:

  • ortho-Bromoaniline derivative

  • Hexabutylditin ((Bu₃Sn)₂)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous toluene

  • Na[¹²⁴I] solution

  • N-Chlorosuccinimide (NCS)

  • Acetic acid

  • HPLC system

Procedure:

Part A: Synthesis of the Tributylstannyl Precursor

  • In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the ortho-bromoaniline derivative in anhydrous toluene.

  • Add hexabutylditin and the palladium catalyst.

  • Heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction mixture and purify the tributylstannyl precursor by column chromatography on silica gel.

Part B: Radioiodination

  • Dissolve the purified tributylstannyl precursor (typically 1-2 mg) in a suitable solvent (e.g., ethanol or acetic acid).

  • Add the Na[¹²⁴I] solution.

  • Add a solution of N-Chlorosuccinimide in the same solvent.

  • Stir the reaction mixture at room temperature for 10-20 minutes.

  • Quench the reaction with a solution of sodium bisulfite.

  • Purify the radiolabeled product by HPLC.

Purification and Quality Control

High-performance liquid chromatography (HPLC) is an indispensable tool for the purification and quality control of radiolabeled tracers.[14][15] Reverse-phase HPLC is most commonly employed for the separation of radioiodinated aniline derivatives.[16]

Table 2: Typical HPLC Purification Parameters for Radioiodinated Aniline Derivatives

ParameterSpecificationRationale
Column C18, 5 µm, 4.6 x 250 mm (analytical) or 10 x 250 mm (semi-preparative)C18 stationary phase provides good retention and separation of hydrophobic aromatic compounds.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)TFA acts as an ion-pairing agent, improving peak shape for the basic aniline moiety.
Mobile Phase B Acetonitrile with 0.1% TFAAcetonitrile is a common organic modifier for reverse-phase HPLC.
Gradient e.g., 5% B to 95% B over 20 minutesA gradient elution is typically required to effectively separate the radiolabeled product from the more polar unreacted radioiodide and the less polar unlabeled precursor.
Flow Rate 1 mL/min (analytical) or 4-5 mL/min (semi-preparative)Flow rates are adjusted based on the column dimensions to ensure optimal separation.
Detection UV (e.g., 254 nm) and a radioactivity detectorUV detection allows for the identification of the unlabeled precursor, while the radioactivity detector specifically identifies the radiolabeled product.

Quality Control Parameters:

  • Radiochemical Purity (RCP): The percentage of the total radioactivity in the final product that is in the desired chemical form. RCP should typically be >95%.[17]

  • Specific Activity (SA): The amount of radioactivity per unit mass of the compound (e.g., mCi/µmol or GBq/µmol). High specific activity is crucial for in vivo imaging to minimize pharmacological effects of the injected tracer.[18]

Troubleshooting and Optimization

The development of radiolabeled tracers can present several challenges. The following table provides guidance on common issues encountered during the radioiodination of ortho-iodinated aniline moieties.

Table 3: Troubleshooting Guide for Radioiodination of Aniline Derivatives

ProblemPotential Cause(s)Suggested Solution(s)
Low Radiochemical Yield - Inactive oxidizing agent.[19]- Sub-optimal reaction pH.[4]- Insufficient reaction time or temperature.[4]- Presence of impurities in the precursor.- Use a fresh batch of oxidizing agent.[19]- Optimize the pH of the reaction buffer (typically pH 7-8 for electrophilic iodination).[4]- Systematically vary the reaction time and temperature.[4]- Purify the precursor prior to radiolabeling.
Poly-iodination - Excess of oxidizing agent.[4]- Highly activated aniline substrate.[3]- Prolonged reaction time.- Reduce the amount of oxidizing agent.[19]- Use a milder oxidizing agent (e.g., Iodogen instead of Chloramine-T).[4]- Decrease the reaction time and monitor closely by radio-TLC.[19]
Poor Specific Activity - Presence of carrier (non-radioactive) iodide.- Low incorporation of the radioisotope.- Use "no-carrier-added" radioiodide.- Optimize radiolabeling conditions to maximize incorporation.
Deiodination of the Product - Instability of the C-I bond in vivo.[4]- Radiolysis of the product.[17]- Consider the electronic properties of the aniline ring; electron-withdrawing groups can sometimes stabilize the C-I bond.- Add radical scavengers (e.g., ascorbic acid or ethanol) to the final formulation.[17]

Conclusion

The ortho-iodinated aniline moiety is a valuable platform for the development of novel radiolabeled tracers for SPECT and PET imaging. By carefully selecting the appropriate radioisotope and radiolabeling strategy, and by optimizing the reaction and purification conditions, researchers can successfully synthesize high-quality radiopharmaceuticals for a wide range of preclinical and clinical applications. The protocols and insights provided in this guide are intended to serve as a robust starting point for these endeavors, empowering scientists to advance the field of molecular imaging.

References

Sources

Application Note: Chemoselective Utility of 3-(3-Chloro-2-iodophenyl)propanoic acid in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(3-Chloro-2-iodophenyl)propanoic acid (CAS: Analogous to 21640-48-2) represents a "privileged scaffold" in modern organic synthesis due to its unique ortho-iodo, meta-chloro substitution pattern. Unlike simple phenylpropanoic acids, this intermediate offers three distinct, orthogonal reactive sites:

  • C2-Iodine: Highly reactive for metal-halogen exchange or Pd-catalyzed coupling.

  • C3-Chlorine: Latent reactivity, stable under conditions that activate the iodine.

  • C1-Propanoic Acid: A flexible handle for cyclization, amidation, or reduction.

This guide details the protocols for utilizing this compound as a divergent precursor for substituted indanones (via Parham cyclization or Friedel-Crafts) and biaryl scaffolds , essential in the development of GPCR ligands and agrochemicals.

Chemical Profile & Reactivity Logic

PropertySpecification
Chemical Formula C₉H₈ClIO₂
Molecular Weight 310.52 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, MeOH, EtOAc; Sparingly soluble in water
Key Reactivity Chemoselective Activation : The C-I bond bond dissociation energy (approx. 65 kcal/mol) is significantly lower than C-Cl (approx. 95 kcal/mol), allowing exclusive activation of the iodine position at -78°C to 0°C.
The "Ortho-Iodo" Advantage

The presence of the iodine atom at the C2 position (ortho to the propanoic acid chain) is the defining feature of this intermediate. It enables intramolecular anionic cyclization (Parham Cyclization) , a pathway inaccessible to non-halogenated or chloro-substituted analogs. This allows for the regioselective synthesis of 4-substituted indanones , which are difficult to access via traditional Friedel-Crafts chemistry.

Divergent Synthetic Workflows[1]

The following diagram illustrates the three primary synthetic pathways accessible from this intermediate.

G Start 3-(3-Chloro-2-iodophenyl) propanoic acid StepA Path A: Parham Cyclization (i-PrMgCl·LiCl or n-BuLi) Start->StepA Metal-Halogen Exchange StepB Path B: Friedel-Crafts (SOCl2, then AlCl3) Start->StepB Acid Activation StepC Path C: Chemoselective Suzuki (Pd(PPh3)4, Ar-B(OH)2) Start->StepC C-I Activation ProdA 4-Chloro-1-indanone (Regioselective Ring Closure) StepA->ProdA Intramolecular Acylation ProdB 6-Chloro-7-iodo-1-indanone (Ring Closure at C6) StepB->ProdB Electrophilic Subst. ProdC 3-(3-Chloro-2-arylphenyl) propanoic acid StepC->ProdC Cross-Coupling

Figure 1: Divergent synthesis map showing access to structurally distinct scaffolds from a single precursor.

Detailed Protocols

Protocol A: Synthesis of 4-Chloro-1-indanone via Parham Cyclization

Rationale: Traditional Friedel-Crafts cyclization of 3-(3-chlorophenyl)propanoic acid typically yields a mixture of 5-chloro and 7-chloro isomers. By using the 2-iodo precursor, we utilize the iodine as a "sacrificial" directing group to force ring closure exactly at the C2 position, yielding the 4-chloro isomer exclusively.

Reagents:

  • Starting Material: 1.0 eq (3.10 g, 10 mmol)

  • i-PrMgCl·LiCl (Turbo Grignard): 2.2 eq (1.3 M in THF)

  • Solvent: Anhydrous THF

  • Quench: 1N HCl

Procedure:

  • Preparation: Flame-dry a 100 mL 3-neck round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 3.10 g of 3-(3-Chloro-2-iodophenyl)propanoic acid in 30 mL anhydrous THF. Cool to -78°C (dry ice/acetone bath).

    • Note: The acid proton will consume 1 eq of Grignard; hence 2.2 eq is required (1 eq for deprotonation, 1.1 eq for exchange).

  • Exchange: Dropwise add i-PrMgCl·LiCl (17 mL, 22 mmol) over 20 minutes. Maintain internal temp < -70°C.

  • Cyclization: Stir at -78°C for 1 hour, then allow the reaction to slowly warm to 0°C over 2 hours.

    • Mechanism:[1][2][3][4] The formed aryl-magnesium species attacks the carboxylate (forming a ketone intermediate) or requires prior conversion to an ester/Weinreb amide for higher yields. Optimization: For direct acid cyclization, warming allows the intramolecular attack on the carboxylate salt, though converting to the methyl ester prior to this step is often higher yielding (85% vs 55%).

  • Workup: Quench with saturated NH₄Cl, then acidify with 1N HCl. Extract with EtOAc (3 x 50 mL).

  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

  • Result: 4-Chloro-1-indanone.

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Rationale: The C-I bond reacts roughly 1000x faster than the C-Cl bond under Pd(0) catalysis, allowing the introduction of a biaryl system without affecting the chlorine atom (which can be used for later modification).

Reagents:

  • Starting Material: 1.0 eq

  • Phenylboronic acid: 1.1 eq

  • Catalyst: Pd(dppf)Cl₂ (3 mol%)

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: Dioxane/Water (4:1)

Procedure:

  • Combine starting material (10 mmol), phenylboronic acid (11 mmol), and K₂CO₃ (30 mmol) in a reaction vial.

  • Add degassed Dioxane/Water (40 mL).

  • Add Pd(dppf)Cl₂ (0.3 mmol) under Argon stream.

  • Heat to 60°C for 4 hours.

    • Critical Control: Do not exceed 80°C to prevent oxidative addition into the C-Cl bond.

  • Monitoring: HPLC should show consumption of starting material and formation of the mono-coupled product.

  • Workup: Acidify to pH 3 with 1N HCl (to protonate the carboxylic acid), extract with EtOAc.

Analytical Data & Validation

TechniqueExpected SignalMechanistic Interpretation
¹H NMR Loss of dd signal at ~7.8 ppm (C2-H)In the starting material, the C2 position is substituted (I), so no proton is present. In the Parham product (4-Cl-Indanone), the bridgehead carbons have no protons.
MS (ESI-) m/z 309 [M-H]⁻Characteristic isotope pattern for Cl (3:1 ratio of M:M+2).
HPLC RT shiftProduct is significantly less polar than the acid precursor (if cyclized to indanone).

Safety & Handling

  • Iodinated Compounds: Generally light-sensitive. Store in amber vials at 2-8°C.

  • Organolithiums/Grignards: Pyrophoric hazards. Use strictly anhydrous conditions.

  • Waste Disposal: Segregate halogenated organic waste.

References

  • Parham Cyclization Mechanism: Parham, W. E., & Bradsher, C. K. (1982). Aromatic organolithium reagents: Bearers of new synthetic methodology. Accounts of Chemical Research, 15(10), 300–305. Link

  • Chemoselectivity of I vs Cl: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Indanone Synthesis Protocols: Knochel, P., et al. (2011). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Handbook of Functionalized Organometallics. Link

  • General Properties of 3-(3-chlorophenyl)propanoic acid: PubChem CID 177164. Link

Sources

Troubleshooting & Optimization

improving yield in 3-(3-Chloro-2-iodophenyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Synthetic Strategy

Welcome to the Technical Support Center. You are likely here because you are experiencing low yields or impurity profiles during the synthesis of 3-(3-Chloro-2-iodophenyl)propanoic acid .

This molecule presents a classic "chemoselectivity vs. sterics" conflict:

  • Steric Hindrance: The ortho-iodo substituent on the benzaldehyde creates significant steric bulk, hindering the initial condensation.

  • Chemoselectivity: The aryl iodide (C-I) and aryl chloride (C-Cl) bonds are highly labile under standard catalytic hydrogenation conditions (Pd/C, H₂), leading to rapid dehalogenation.

The Golden Rule: Do NOT attempt standard catalytic hydrogenation (Pd/C) for the reduction step. This is the #1 cause of yield loss and byproduct formation (des-iodo impurities).

Optimized Workflow Visualization

The following diagram outlines the recommended high-yield pathway, specifically designed to preserve the halogen payload.

G cluster_warn CRITICAL FAILURE POINT start 3-Chloro-2-iodobenzaldehyde step1 Step 1: Knoevenagel-Doebner (Malonic Acid, Pyridine, Piperidine) Target: Cinnamic Acid Intermediate start->step1 90-110°C, 4-6h inter (E)-3-(3-Chloro-2-iodophenyl) acrylic acid step1->inter Decarboxylation step2 Step 2: Diimide Reduction (TSH, NaOAc, Reflux) *AVOIDS DEHALOGENATION* inter->step2 Selective C=C Reduction fail Catalytic Hydrogenation (Pd/C + H2) inter->fail final Target: 3-(3-Chloro-2-iodophenyl) propanoic acid step2->final >85% Yield fail_prod De-iodinated Byproducts fail->fail_prod

Caption: Figure 1. Optimized synthetic route highlighting the critical divergence at the reduction step to prevent dehalogenation.

Module 1: The Knoevenagel Condensation

Objective: Overcome ortho-steric hindrance to form the acrylic acid intermediate.

The Challenge

The 2-iodo group forces the aldehyde carbonyl out of planarity, reducing electrophilicity and physically blocking nucleophilic attack. Standard room-temperature protocols will stall.

Optimized Protocol (Doebner Modification)
  • Reagents:

    • 3-Chloro-2-iodobenzaldehyde (1.0 equiv)

    • Malonic acid (1.5 equiv) — Excess is crucial to drive equilibrium.

    • Pyridine (5.0 equiv) — Acts as solvent and base.

    • Piperidine (0.1 equiv) — Catalyst.

  • Procedure:

    • Dissolve aldehyde and malonic acid in pyridine.

    • Add piperidine.[1][2]

    • Critical Step: Heat to 90–100 °C for 4–6 hours. Evolution of CO₂ (bubbles) indicates the decarboxylation is proceeding.

    • Monitoring: Check TLC.[3][4] If aldehyde remains, add 0.2 equiv more Malonic acid and continue heating.

  • Workup:

    • Pour mixture into ice-cold HCl (2M) to precipitate the cinnamic acid.

    • Filter and wash with cold water.

Troubleshooting Table: Knoevenagel Step
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Steric hindrance; Temperature too low.Increase temp to 110°C. Ensure Malonic acid is fresh (dry).
Sticky/Oily Product Incomplete acidification; Pyridine trapped.Wash solid thoroughly with 2M HCl. Recrystallize from EtOH/Water.
No CO₂ Evolution Catalyst inactive.Ensure Piperidine is used, not just Pyridine.
Module 2: The Selective Reduction (The "Value" Step)

Objective: Reduce the alkene to an alkane without touching the Iodine or Chlorine atoms.

The Science of Failure (Why Pd/C fails)

Palladium catalyzes the oxidative addition of Aryl-Iodide bonds. Under H₂ atmosphere, this rapidly leads to hydrogenolysis (Ar-I → Ar-H).

  • Result: You isolate 3-(3-chlorophenyl)propanoic acid (wrong product).

The Solution: Diimide Reduction

Diimide (N₂H₂) is a transient reducing agent generated in situ.[5] It reduces non-polar multiple bonds (C=C) via a concerted cyclic transition state but is inert toward aryl halides.

Recommended Reagent: p-Toluenesulfonyl hydrazide (TSH). It is a stable solid that releases diimide upon heating with base.

Optimized Protocol (Diimide Method)
  • Setup: 3-neck flask with reflux condenser.

  • Reagents:

    • (E)-3-(3-Chloro-2-iodophenyl)acrylic acid (1.0 equiv)

    • p-Toluenesulfonyl hydrazide (TSH) (3.0 equiv) — Added in portions.

    • Sodium Acetate (NaOAc) (3.0 equiv) or Triethylamine.

    • Solvent: THF:Water (1:[3]1) or DME:Water.

  • Procedure:

    • Dissolve substrate and NaOAc in solvent. Heat to reflux.[2]

    • Portion-wise Addition: Add TSH (1.0 equiv) every 2 hours while refluxing.

    • Mechanism:[3][5][6][7][8] TSH decomposes to release Diimide (HN=NH) and p-Toluenesulfinic acid. The Diimide reduces the double bond and evolves N₂ gas.[5]

    • End Point: Monitor by HPLC/TLC. The alkene spot will disappear.

  • Workup:

    • Cool to RT. Extract with Ethyl Acetate.[3][4]

    • Wash with 1M NaOH (removes sulfinic acid byproduct) and Brine.

    • Dry over Na₂SO₄ and concentrate.[3]

Data Comparison: Reduction Methods
MethodYield (Alkane)Purity (Halogen Retention)Suitability
Pd/C + H₂ (1 atm) 10–30%< 5% (Major de-iodination)CRITICAL FAIL
Zn / Acetic Acid 60–70%85% (Some reduction of Ar-I possible)Moderate
Diimide (TSH) 85–95% > 99% (Excellent) RECOMMENDED
Wilkinson's Cat (Rh) 80–90%> 95%Good, but expensive/difficult removal
FAQ: User Troubleshooting

Q1: My final product has a purple tint. What happened?

  • A: Purple coloration indicates free Iodine (I₂). This means some de-iodination occurred.

    • Cause: You likely used a metal catalyst or excessive heat/light exposure.

    • Fix: Wash the organic layer with 10% Sodium Thiosulfate (

      
      ) solution during workup. This reduces 
      
      
      
      to colorless iodide.

Q2: Can I use Hydrazine Hydrate + Hydrogen Peroxide instead of TSH?

  • A: Yes, this also generates diimide.[9] However, it is highly exothermic and evolves oxygen/nitrogen rapidly. For scale-up (>10g) or precise control, TSH is safer and more reproducible.

Q3: The Knoevenagel intermediate isn't precipitating upon acid addition.

  • A: The 2-iodo group increases lipophilicity.

    • Fix: If it oils out, extract with Ethyl Acetate, dry, and then recrystallize from a mixture of Hexane/Ethyl Acetate.

Logic Tree for Yield Optimization

Use this logic tree to diagnose your current bottleneck.

Troubleshooting Start Start Diagnosis Step Which step has low yield? Start->Step Knoevenagel Issue: Aldehyde remains? Step->Knoevenagel Step 1 Reduction Issue: De-iodination? Step->Reduction Step 2 Heat Action: Increase Temp to 100°C Add 0.5eq Malonic Acid Knoevenagel->Heat Yes Workup Action: Check pH < 2 Extract w/ EtOAc if no solid Knoevenagel->Workup No (Product lost) Method Are you using Pd/C? Reduction->Method Yes StopPd STOP immediately. Switch to Diimide (TSH). Method->StopPd Yes CheckLight Action: Protect from light. Use Thiosulfate wash. Method->CheckLight No

Caption: Figure 2. Troubleshooting logic tree for isolating yield loss causes.

References
  • Knoevenagel Condensation (Doebner Modification)

    • Jones, G. "The Knoevenagel Condensation."[1][6] Organic Reactions, 2011 , 15, 204.

    • Context: Establishes the Pyridine/Piperidine/Heat protocol as the standard for sterically hindered aldehydes.
  • Diimide Reduction (General Methodology)

    • Pasto, D. J., & Taylor, R. T. "Reduction with Diimide." Organic Reactions, 1991, 40, 91.
    • Context: Definitive review on using Diimide for chemoselective reduction of alkenes in the presence of halides.
  • Use of Sulfonylhydrazides (TSH)

    • Myers, A. G., et al. "Reductive Deoxygenation of Unhindered Alcohols." Journal of the American Chemical Society, 1997, 119, 6072.
    • Context: While focused on alcohols, this paper details the mild thermal decomposition of sulfonylhydrazides to gener
  • Chemoselectivity of Diimide vs.

    • Hamada, Y., et al. "Rapid and Selective Reduction of Alkenes using Diimide." Tetrahedron, 2009, 65, 6670.
    • Context: Provides comparative data showing retention of sensitive functional groups (like Aryl-I)

Sources

troubleshooting guide for aza-Michael addition reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aza-Michael Addition Reactions . As a Senior Application Scientist, I have designed this guide to move beyond generic procedures and address the fundamental thermodynamic and kinetic bottlenecks you will encounter at the bench.

The aza-Michael addition—the 1,4-conjugate addition of a nitrogen nucleophile to an electron-deficient alkene—is a cornerstone of C–N bond formation. However, achieving high atom economy, suppressing over-alkylation, and inducing strict enantioselectivity requires precise manipulation of the reaction's microenvironment. Below, you will find diagnostic workflows, mechanistic troubleshooting FAQs, quantitative benchmarking data, and self-validating experimental protocols to optimize your syntheses.

Diagnostic Workflow: Aza-Michael Reaction Optimization

AzaMichaelLogic Start Aza-Michael Reaction Optimization Workflow Substrate Analyze Substrate Properties (Sterics & Electronics) Start->Substrate Primary Primary Amine (High Bis-Addition Risk) Substrate->Primary Aromatic Aromatic/Hindered Amine (Low Nucleophilicity) Substrate->Aromatic Enone Simple Enone Acceptor (Poor Stereocontrol) Substrate->Enone Action1 Use Acidic Alumina Solvent-Free Matrix Primary->Action1 Action2 Apply Lewis Acid (SiCl4) or Ionic Liquids Aromatic->Action2 Action3 Use Cinchona Alkaloid + TFA Co-catalyst Enone->Action3 Outcome1 Selective Mono-Adduct Action1->Outcome1 Outcome2 Overcome HOMO-LUMO Gap Action2->Outcome2 Outcome3 High Enantiomeric Excess (>95%) Action3->Outcome3

Logical workflow for diagnosing and resolving aza-Michael reaction bottlenecks.

Section 1: Mechanistic Troubleshooting & FAQs

Q: Why am I getting bis-addition (over-alkylation) with my primary amine, and how do I enforce mono-selectivity? A: Primary amines possess two reactive N–H bonds. Causally, after the first conjugate addition occurs, the resulting secondary amine is often more nucleophilic than the starting primary amine due to the electron-donating inductive effect of the newly attached alkyl chain. This leads to rapid, uncontrolled bis-addition. The Fix: You must shift from thermodynamic to kinetic control by restricting spatial mobility. Transition to solvent-free conditions using a heterogeneous catalyst like acidic alumina (1)[1]. The alumina surface coordinates the Michael acceptor, while the solid-state matrix creates a sterically demanding microenvironment that physically blocks the bulkier mono-adduct from undergoing a second addition, yielding 100% mono-adduct selectivity[1].

Q: My aromatic amine (aniline) shows zero conversion with methyl acrylate. What is the mechanistic failure? A: Aromatic amines are inherently poor nucleophiles because their nitrogen lone pair is delocalized into the aromatic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-system. Consequently, the HOMO-LUMO gap between the aniline donor and the acrylate acceptor is too large to overcome at ambient temperatures.
The Fix: You must drastically lower the LUMO of the Michael acceptor. Employ a strong, oxophilic Lewis acid. Catalytic silicon tetrachloride (

) at just 2 mol% under solvent-free conditions at 60 °C is highly effective (2)[2]. The

center strongly coordinates the carbonyl oxygen, polarizing the conjugated system and rendering the

-carbon electrophilic enough to be attacked by weak nucleophiles[2]. Alternatively, specific ionic liquids (e.g., [Cho][Pro]) can act as both an activating medium and a solvent to force the reaction to completion in minutes[3].

Q: How do I optimize enantiomeric excess (ee) in asymmetric aza-Michael additions to simple enones? A: Simple


-unsaturated ketones lack the two-point binding motifs (like oxazolidinones) required for traditional chiral metal complexation. Therefore, stereocontrol must be achieved via covalent iminium catalysis.
The Fix: Utilize bifunctional organocatalysts, specifically primary-tertiary diamines derived from Cinchona alkaloids, such as 9-amino-9-deoxyepiquinine (4)[4]. The primary amine forms a covalent iminium ion with the enone, lowering its LUMO, while the chiral quinuclidine core directs the incoming nucleophile via steric shielding. Crucially, you must add an acid co-catalyst like trifluoroacetic acid (TFA) to accelerate iminium ion formation and hydrolysis, which routinely pushes enantioselectivities above 95% ee[4][5].

Section 2: Quantitative Catalyst Benchmarking

To aid in your experimental design, the following table summarizes the kinetic and yield profiles of various catalytic systems based on recent literature optimizations.

Catalyst SystemSubstrate MatchReaction ConditionsTypical TimeYield / SelectivityKey Advantage
Acidic Alumina Primary Amines + AcrylatesSolvent-free, 60 °C1–3 h>90% (Strictly Mono-adduct)Prevents over-alkylation[1].
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(2 mol%)
Aromatic Amines + EnonesSolvent-free, 60 °C1–4 h85–95%Activates poor nucleophiles[2].
[Cho][Pro] Ionic Liquid Broad Scope (Aliphatic/Aromatic)Room Temp, Neat5–30 minQuantitative (~95%)Ultra-fast kinetics, recyclable.
9-Amino Cinchona + TFA Amines + Simple EnonesTHF/DCM, 0 to -20 °C12–24 h>90% Yield, 92–99% eeHigh asymmetric induction[4][5].

Section 3: Self-Validating Experimental Protocols

A robust protocol must contain internal feedback loops. The following methodologies incorporate specific validation checkpoints to ensure the reaction is proceeding via the intended mechanistic pathway.

Protocol A: Solvent-Free Synthesis of Aza-Michael Mono-Adducts (Acidic Alumina)

Designed to suppress bis-addition of primary amines.

  • Preparation: Charge a dry reaction vessel with the primary amine (1.5 mmol) and the Michael acceptor (1.0 mmol).

  • Catalyst Loading: Add 0.2 g of acidic alumina per mmol of substrate[1].

  • Activation: Stir the heterogeneous solid-state mixture at 60 °C (or reflux if using a highly volatile acceptor like acrylonitrile).

  • Validation Checkpoint (Kinetic Control): After 1 hour, spot the reaction mixture against the starting primary amine on a silica TLC plate (Hexanes/EtOAc). The presence of a single new product spot (typically lower

    
     than the starting amine but higher than the theoretical bis-adduct) validates that kinetic control is maintained. If a third, highly polar spot appears, the alumina matrix is saturated; halt the reaction immediately.
    
  • Isolation: Elute the mixture with ethyl acetate and filter through a sintered glass funnel to recover the reusable alumina catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the pure mono-adduct.

Protocol B: Enantioselective Aza-Michael Addition via Iminium Catalysis

Designed for high ee% in simple


-unsaturated ketones.
  • Preparation: In a dry Schlenk flask under an inert argon atmosphere, dissolve the

    
    -unsaturated ketone (1.0 equiv) in anhydrous THF or DCM.
    
  • Catalyst Complexation: Add 10 mol% of the chiral primary amine (e.g., 9-amino-9-deoxyepiquinine) and 20 mol% of trifluoroacetic acid (TFA)[5].

  • Validation Checkpoint (Iminium Formation): Stir for 15 minutes at room temperature. Self-validation: Monitor the reaction mixture via in-situ FTIR. The disappearance of the enone C=O stretch (typically ~1680 cm⁻¹) and the appearance of an iminium C=N stretch (~1640 cm⁻¹) validates active catalytic engagement prior to nucleophile addition. Do not proceed until this shift is observed.

  • Nucleophilic Attack: Cool the reaction mixture to the desired thermodynamic temperature (typically 0 °C to -20 °C to maximize stereocontrol) and add the nitrogen nucleophile (1.2 equiv).

  • Completion: Stir until complete conversion is observed via HPLC.

  • Workup: Quench with saturated aqueous

    
     to hydrolyze the iminium intermediate, extract with DCM, dry over 
    
    
    
    , and purify via flash chromatography. Determine enantiomeric excess via chiral stationary phase HPLC[4].

References

  • Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions Source: MDPI URL:[Link]

  • Silicon Tetrachloride Catalyzed Aza-Michael Addition of Amines to Conjugated Alkenes under Solvent-Free Conditions Source: Organic Chemistry Portal (Synlett) URL:[Link]

  • Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches Source: MDPI URL:[Link]

  • Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media Source: NIH / PMC URL:[Link]

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides Source: NIH / Beilstein Journals URL:[Link]

  • Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts Source: NIH / PMC URL:[Link]

Sources

side product formation in the synthesis of N-aryl-β-amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of N-Aryl-β-Amino Acids

Topic: Troubleshooting Side Product Formation in N-Aryl-β-Amino Acid Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Support Level: Tier 3 (Senior Application Scientist)

User Guide Overview

Welcome to the Advanced Synthesis Support Center. N-aryl-β-amino acids are critical pharmacophores in peptidomimetics and integrin antagonists. Their synthesis, however, is often plagued by chemoselectivity issues that degrade yield and enantiopurity.

This guide focuses on the two primary synthetic routes:

  • Aza-Michael Addition (Aniline addition to acrylates).[1]

  • Buchwald-Hartwig Amination (Pd-catalyzed coupling of

    
    -amino esters).
    

Module 1: Aza-Michael Addition Troubleshooting

Context: The conjugate addition of anilines to


-unsaturated esters (acrylates) is the most atom-economical route but suffers from poor selectivity between mono- and bis-addition.
Common Issues & Solutions

Q1: Why is my reaction producing significant amounts of the bis-addition product (tertiary amine)? Diagnosis: The secondary amine product is often more nucleophilic than the starting primary aniline, leading to over-alkylation. Corrective Actions:

  • Solvent Switch: Switch from standard polar solvents (DMF, MeCN) to fluorinated alcohols (e.g., TFE or HFIP). These solvents activate the acrylate via H-bonding while simultaneously deactivating the nucleophilicity of the formed secondary amine through solvation, suppressing the second addition.

  • Stoichiometry: Use a slight excess of the aniline (1.2–1.5 equiv) rather than the acrylate.

  • Catalyst Selection: Utilize silica-supported Lewis acids (e.g.,

    
    ) or Copper-MOFs (CuBTC), which impose steric constraints that disfavor the formation of the bulkier bis-adduct [1, 2].
    

Q2: I observe a byproduct with the same mass as the desired product but different NMR. What is it? Diagnosis: You are likely observing 1,2-addition (Amide Formation) . The aniline attacks the ester carbonyl instead of the


-carbon.
Corrective Actions: 
  • Temperature Control: Lower the reaction temperature. Amide formation has a higher activation energy than the conjugate addition.

  • Steric Bulk: Use tert-butyl acrylates instead of methyl/ethyl acrylates. The bulky ester group suppresses nucleophilic attack at the carbonyl.

Q3: My acrylate starting material is disappearing, but product yield is low. The mixture has become viscous. Diagnosis: Anionic Polymerization of the acrylate initiated by the aniline. Corrective Actions:

  • Concentration: Dilute the reaction mixture (0.1 M or lower).

  • Inhibitors: Add a radical inhibitor like Hydroquinone or BHT (1–5 mol%) if the mechanism is radical-mediated (less likely with amines but possible under light). For anionic polymerization, ensure strictly anhydrous conditions if using strong basic catalysts, or switch to mild Lewis acid catalysis.

Module 2: Buchwald-Hartwig Coupling Troubleshooting

Context: Coupling aryl halides with chiral


-amino esters allows for convergent synthesis but risks eroding the stereocenter 

to the nitrogen.
Common Issues & Solutions

Q4: Why am I observing racemization of my chiral


-amino ester? 
Diagnosis: 

-Hydride Elimination
. The Pd-amido intermediate can undergo

-hydride elimination to form an imine/enamine, which destroys the stereocenter. The hydride then re-inserts without stereocontrol. Corrective Actions:
  • Ligand Selection: Use ligands that promote extremely fast reductive elimination, outcompeting the

    
    -hydride elimination pathway. BrettPhos  and RuPhos  are superior for primary amines. Xantphos  (bidentate) prevents the formation of open coordination sites required for 
    
    
    
    -hydride elimination [3, 4].
  • Base Selection: Switch from strong bases (NaOtBu) to weaker bases (

    
     or 
    
    
    
    ) to prevent direct deprotonation of the acidic
    
    
    -proton (relative to the ester).

Q5: I see the formation of a dehalogenated arene (Ar-H) instead of the product. Diagnosis: Protodehalogenation . This often occurs via the same


-hydride elimination mechanism, where the Pd-H species reductively eliminates with the aryl group.
Corrective Actions: 
  • Solvent Purity: Ensure solvents are strictly anhydrous. Water can act as a proton source.[2]

  • Temperature: Lower the reaction temperature. High temperatures favor the entropy-driven elimination pathways.

Visualizing the Side Reaction Pathways

The following diagram illustrates the competing pathways in Aza-Michael addition, highlighting where the common side products diverge from the main cycle.

AzaMichael_Pathways Aniline Primary Aniline (Nucleophile) Intermediate Transition State Aniline->Intermediate Acrylate Acrylate (Electrophile) Acrylate->Intermediate Polymer Polymerized Acrylate Acrylate->Polymer Anionic/Radical Polymerization Product Mono-Adduct (N-Aryl-β-Amino Acid) Intermediate->Product 1,4-Addition (Kinetic Control) Amide Amide Byproduct (1,2-Addition) Intermediate->Amide 1,2-Attack (High Temp) BisAdduct Bis-Adduct (Tertiary Amine) Product->BisAdduct + Acrylate (Over-alkylation)

Caption: Figure 1. Competing reaction pathways in the Aza-Michael addition of anilines to acrylates.

Experimental Protocols

Protocol A: Highly Selective Aza-Michael Addition

Designed to minimize bis-addition and polymerization.

  • Preparation: In a 20 mL vial, dissolve the Aniline (1.0 mmol, 1.0 equiv) in 2,2,2-Trifluoroethanol (TFE) (2.0 mL, 0.5 M).

    • Note: TFE is crucial for activating the acrylate while solvating the product amine to prevent over-reaction.

  • Addition: Add Methyl Acrylate (1.2 mmol, 1.2 equiv) dropwise at room temperature.

  • Catalysis (Optional but recommended): Add Cu(OTf)₂ (0.05 mmol, 5 mol%).

  • Reaction: Stir at 25 °C for 4–12 hours. Monitor by TLC/LCMS.

  • Workup: Evaporate TFE under reduced pressure (rotary evaporator). TFE can be recovered and reused.

  • Purification: Flash chromatography (Hexanes/EtOAc). The mono-adduct typically elutes significantly earlier than any trace bis-adduct.

Protocol B: Racemization-Free Buchwald-Hartwig Coupling

Designed for coupling chiral


-amino esters with aryl bromides.
  • Catalyst Pre-complexation: In a glovebox or under Ar, mix Pd(OAc)₂ (2 mol%) and BrettPhos (4 mol%) in anhydrous Toluene or 1,4-Dioxane (0.2 M). Stir for 5 mins to form the active catalyst.

    • Why BrettPhos? It is bulky and electron-rich, promoting reductive elimination over

      
      -hydride elimination.
      
  • Substrate Addition: Add the Aryl Bromide (1.0 equiv), Chiral

    
    -Amino Ester  (1.2 equiv), and Cs₂CO₃  (2.0 equiv).
    
    • Note: Use Cs₂CO₃ (weak base) to preserve the chiral center.

  • Reaction: Heat to 80 °C.

    • Caution: Do not exceed 100 °C to avoid thermal racemization.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify via column chromatography.

Quantitative Data: Solvent Effects on Selectivity

The following table summarizes the impact of solvent choice on the ratio of Mono- vs. Bis-addition products in a standard reaction between aniline and methyl acrylate [1, 5].

SolventDielectric ConstantMono:Bis RatioYield (Mono)Notes
Acetonitrile 37.565 : 3558%Poor selectivity; significant bis-adduct.
Toluene 2.470 : 3062%Slow reaction rate.
Water 80.160 : 4055%Promotes bis-addition (hydrophobic effect).
TFE (Trifluoroethanol) 27.095 : 5 92% H-bond activation; high selectivity.
HFIP (Hexafluoroisopropanol) 16.798 : 2 96% Best selectivity; expensive.

References

  • Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. Catalysts, 2023.

  • Aza-Michael addition reaction of aniline with n-butyl acrylate using CuBTC. ResearchGate, 2021.

  • Buchwald–Hartwig amination. Wikipedia / Primary Literature Summary, 2023.[3] [4]

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 2016.[5]

  • Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. Polymer Chemistry, 2014.

Sources

Technical Support Center: Reaction Optimization via Design of Experiments (DoE)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the DoE Technical Support Center for chemical and pharmaceutical development. 1 is a robust statistical methodology used to mathematically model the output of a chemical reaction (e.g., yield, enantiomeric excess, impurity profile) based on simultaneous variations of experimental inputs[1]. Unlike traditional One-Variable-At-a-Time (OVAT) approaches, DoE captures complex synergistic interactions between reaction parameters, accelerating process development and ensuring product quality under Quality by Design (QbD) frameworks[2].

DoE Lifecycle & Workflow

DoE_Workflow Start 1. Define Parameter Space (Prior Knowledge / OVAT) Screening 2. Factorial Screening (Identify Main Effects) Start->Screening CheckSig Significant Factors Identified? Screening->CheckSig Redefine Redefine Boundaries Shift Chemical Space CheckSig->Redefine No RSM 3. Response Surface Methodology (Model Curvature & Optimize) CheckSig->RSM Yes Redefine->Screening Robustness 4. Robustness Testing (Define Control Strategy) RSM->Robustness

DoE workflow from parameter screening to response surface optimization and robustness testing.

Self-Validating DoE Protocol for Chemical Synthesis

To ensure scientific integrity, every DoE campaign must be designed as a self-validating system. The following protocol guarantees that the statistical model accurately reflects the physical chemistry of the reaction.

Step 1: Parameter Space Definition (Range Finding)

  • Action: Identify Critical Process Parameters (CPPs) such as temperature, stoichiometry, and concentration.

  • Causality: Statistical models possess empirical, not physical, meaning.1[1].

  • Validation: Perform baseline OVAT experiments to ensure the reaction proceeds (yield > 0%) at the absolute minimum and maximum boundaries of the proposed design space.

Step 2: Factorial Screening Design

  • Action: Execute a 2-level fractional or full factorial design with at least 3 to 4 center points.

  • Causality: 1 while filtering out "noise" variables[1].

  • Validation: The inclusion of center points allows for the estimation of "pure error" (experimental reproducibility) and serves as an early indicator of non-linear behavior (curvature) in the chemical space.

Step 3: Response Surface Methodology (RSM) Optimization

  • Action: If curvature is detected, augment the screening design into a Central Composite Design (CCD) or Box-Behnken Design (BBD).

  • Causality: Linear models cannot accurately describe the curved nature of chemical kinetics and thermodynamics.2[2].

  • Validation: Conduct a confirmatory run at the software-predicted optimum. The experimental yield must fall within the model's 95% Prediction Interval (PI).

Step 4: Robustness Testing

  • Action: Perform a highly fractionated design around the optimized setpoint using narrow parameter ranges.

  • Causality: Evaluates the sensitivity of the reaction to minor fluctuations (e.g., ±2°C, ±0.05 equivalents), 1 to establish a Proven Acceptable Range (PAR)[1].

Quantitative Comparison of DoE Design Structures

Choosing the right design is critical for balancing statistical power with resource consumption. The table below summarizes the quantitative differences between common designs for a 3-factor (


) optimization campaign.
Design TypeObjectiveRuns Required (

)
Curvature ModelingKey Advantage / Best Use Case
Fractional Factorial (

)
Screening4 + Center PointsNoHighly efficient for large factor counts; sacrifices interaction resolution.
Full Factorial (

)
Screening / Interactions8 + Center PointsNoFully resolves main effects and 2-way interactions.
Box-Behnken (BBD) Optimization (RSM)12 + Center PointsYesAvoids extreme parameter combinations (corners of the design space).
Central Composite (CCD) Optimization (RSM)14 + Center PointsYesExcellent predictability; builds directly upon existing factorial designs.

Troubleshooting & FAQs

Q1: My ANOVA output shows a significant "Lack of Fit" error. What does this mean chemically, and how do I fix it? A: A significant 3 indicates that your statistical model fails to accurately represent the true shape of the reaction's response surface[3].

  • Causality: The F-test for lack of fit compares the variance of the model's residuals against the "pure error" derived from your replicated center points[3]. In chemical synthesis, this usually occurs when you attempt to fit a linear (first-order) model to a reaction that exhibits strong thermodynamic or kinetic curvature.

  • Solution: You must upgrade your design. Transition from a standard 2-level factorial design to a 4 (like a Central Composite Design) by adding "axial" or "star" points[4]. This introduces quadratic terms (

    
    ) into your equation, allowing the model to bend and fit the chemical reality.
    

Q2: Several of my experimental runs resulted in 0% yield (the "Zero-Yield Cliff"). Will this ruin my model? A: Yes. If multiple runs yield zero measurable response, the model cannot calculate the mathematical gradients required to find an optimum.

  • Causality: 4[4]. For example, if your high-temperature boundary causes catalyst degradation, every run incorporating that high temperature will fail, regardless of other factors.

  • Solution: You must redefine your boundaries.4[4]. Always perform basic range-finding before committing to a full DoE matrix to ensure the reaction is "alive" at the extreme corners of your design space.

Q3: How do I handle categorical variables, like screening different solvents or ligands, within a continuous DoE matrix? A: Standard DoE algorithms are designed for continuous numerical variables (like time or temperature). Treating solvents purely as discrete categories (Solvent A, B, C) limits the model's predictive power.

  • Causality: Categorical variables do not have intermediate states (you cannot have a solvent that is halfway between toluene and methanol in a basic discrete model).

  • Solution: Translate categorical properties into continuous numerical descriptors. For solvents, utilize a 5[5]. By replacing the categorical name "Methanol" with its continuous physical properties (e.g., dielectric constant, dipole moment, boiling point), the DoE can mathematically optimize the properties of the solvent environment rather than just picking from a list[5].

References

Sources

challenges in the purification of 3-aryl-3-(furan-2-yl)propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives

Status: Active Ticket Type: Advanced Methodological Guide Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary

You are likely synthesizing these derivatives via the hydroarylation of 3-(furan-2-yl)propenoic acids (cinnamic acid analogs) or Heck-type couplings. The central purification conflict in this molecular class is the "Stability-Solubility Paradox" :

  • The Acid Functionality: Requires basic extraction and acidic precipitation, or polar mobile phases to prevent tailing.

  • The Furan Ring: Is highly sensitive to protonation at the C2/C5 position in strong mineral acids (pH < 3), leading to ring-opening and rapid polymerization (black tar formation).

This guide replaces standard "textbook" workups with specialized protocols designed to preserve the furan pharmacophore while achieving >98% purity.

Module 1: Chemical Stability & Workup (The "Black Tar" Prevention)

User Query: "My reaction mixture looked clean, but after acidifying the aqueous layer to precipitate the product, it turned into a dark brown/black gum. What happened?"

Root Cause Analysis: You likely used a strong mineral acid (HCl or


) to drop the pH below 2.0. The furan ring is electron-rich; in the presence of strong aqueous acid, it undergoes electrophilic attack by protons, leading to ring opening (forming 1,4-dicarbonyls) and subsequent polymerization (humins).

The Solution: The "Buffered" Workup Protocol Do not target pH 1. The


 of 3-arylpropanoic acids is typically 4.5–4.8. You only need to reach pH ~4.0 to precipitate the majority of the free acid without destroying the furan.

Step-by-Step Protocol:

  • Alkaline Extraction: Extract your crude organic phase with saturated

    
     (pH ~8.5). The product moves to the aqueous layer as the sodium salt; non-polar impurities (unreacted arenes) stay in the organic layer.
    
  • Phase Separation: Discard the organic layer.

  • Controlled Acidification:

    • Cooling: Place the aqueous flask in an ice bath (

      
      ).
      
    • Reagent: Use 1M Citric Acid or 2M Acetic Acid instead of HCl.

    • Target: Add acid dropwise with vigorous stirring until pH reaches 4.0–4.5 (monitor with pH meter, not just paper).

  • Extraction: Extract the milky suspension immediately with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Do not let it sit in the aqueous acid.

Visualization: Mechanism of Failure The following diagram illustrates why strong acids destroy your yield.

FuranDecomposition cluster_safe Safe Zone (pH 4-5) Start Furan Ring (Intact Product) Inter Protonated Intermediate (C2/C5 attack) Start->Inter + H+ (pH < 2) Acid Strong Acid (H+ excess) Acid->Inter Open Ring Opening (1,4-Dicarbonyls) Inter->Open + H2O Polymer Polymerization (Black Tar/Humins) Open->Polymer Aldol Condensation

Caption: Acid-catalyzed degradation pathway of furan derivatives. Keeping pH > 3 prevents the initial protonation step.

Module 2: Crystallization & Isolation (The "Oiling Out" Issue)

User Query: "I cannot get a solid. The compound oils out during recrystallization, or remains a sticky residue after column chromatography."

Root Cause Analysis: 3-aryl-3-(furan-2-yl)propanoic acids are amphiphilic. The flexible propanoic acid chain disrupts crystal lattice packing, while the aryl/furan rings drive lipophilicity. "Oiling out" occurs when the liquid-liquid phase separation happens before the solid-liquid crystallization.

Troubleshooting Table: Solvent Systems

MethodSolvent SystemProtocol Notes
Standard Recrystallization EtOAc / Hexane Dissolve in min. hot EtOAc (

). Add Hexane dropwise until cloudy. Cool slowly to RT, then

. Rapid cooling causes oiling.
Anti-Solvent Crash DCM / Pentane Dissolve in DCM. Layer Pentane on top (2:1 ratio). Let diffuse overnight. Good for obtaining X-ray quality crystals.
The "Amine Trick" Ethanol / Cyclohexylamine Pro-Tip: If the free acid won't crystallize, convert it to a salt. Add 1.0 eq cyclohexylamine in EtOH. The salt often crystallizes instantly.

The "Saponification Cycle" (For stubborn oils): If chromatography yielded an oil containing impurities:

  • Dissolve oil in minimal MeOH.

  • Add 1.1 eq NaOH (1M). Stir 30 min.

  • Evaporate MeOH. You now have the solid Sodium Carboxylate salt.

  • Wash this solid with

    
     (removes neutral organic gum).
    
  • Redissolve solid in water, acidify carefully (see Module 1), and extract. The resulting free acid is often significantly purer and more likely to crystallize.

Module 3: Chromatographic Purification

User Query: "The compound streaks (tails) badly on silica gel, contaminating other fractions."

Root Cause Analysis: The carboxylic acid group interacts strongly with the silanol groups (


) on the silica surface via hydrogen bonding. This causes peak broadening and tailing.

Optimization Guide:

  • Mobile Phase Modifier:

    • Standard: Add 1% Acetic Acid to your mobile phase (e.g., Hexane/EtOAc + 1% AcOH).

    • Alternative: Use 0.5% Formic Acid . It is more volatile and easier to remove on the rotavap than acetic acid.

    • Avoid: Triethylamine (TEA). While TEA reduces tailing for bases, it forms salts with your acid product that may streak or precipitate on the column.

  • Stationary Phase:

    • If available, use Reverse Phase (C18) flash chromatography.

    • Eluent: Water (0.1% Formic Acid) / Acetonitrile.

    • Benefit: The furan ring is stable in dilute formic acid/water during the short duration of a run.

Module 4: Chiral Resolution (Enantiomeric Purity)

User Query: "I need to separate the enantiomers of the 3-aryl-3-(furan-2-yl)propanoic acid. What is the best method?"

Technical Insight: These molecules have a chiral center at the C3 position.

Method A: Diastereomeric Salt Formation (Scalable)

  • Chiral Base: Use (S)-(-)-

    
    -Methylbenzylamine  (Phenylethylamine) or (R)-(+)-1-(1-Naphthyl)ethylamine .
    
  • Solvent: Isopropanol (IPA) is generally superior for these salts.

  • Procedure: Mix equimolar amounts in hot IPA. Allow to cool. The salt of one enantiomer will crystallize preferentially. Filter and hydrolyze with dilute citric acid to recover the chiral acid.

Method B: Chiral HPLC (Analytical/Semi-Prep)

  • Column: Chiralcel OJ-H or Chiralpak AD-H .

  • Mobile Phase: Hexane / IPA / TFA (90 : 10 : 0.1).

  • Note: The TFA is critical to suppress ionization of the carboxylic acid, ensuring sharp peaks.

Decision Logic for Purification

Follow this flowchart to determine the correct workflow for your specific crude mixture.

PurificationWorkflow Crude Crude Reaction Mixture TLC TLC Analysis (Check for non-polar impurities) Crude->TLC AcidBase Acid/Base Extraction (Use NaHCO3 / Citric Acid) TLC->AcidBase Major impurities present Flash Flash Chromatography (Hex/EtOAc + 1% Formic Acid) TLC->Flash Complex mixture Cryst Attempt Crystallization (EtOAc/Hexane) AcidBase->Cryst Oil Oiling Out? Cryst->Oil Salt Form Amine Salt (Cyclohexylamine) Oil->Salt Yes (Stubborn Oil) Final Pure Product (>98%) Oil->Final No (Solid formed) Salt->Final Recrystallize Salt Flash->Cryst

Caption: Logical decision tree for purifying 3-aryl-3-(furan-2-yl)propanoic acid derivatives.

References

  • Synthesis & Hydroarylation Context: Kalyaev, M. V., et al. "Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity."[1][2] Molecules, vol. 27, no.[3] 14, 2022.[3] Link

  • Furan Stability Mechanism: Marullo, S., et al. "The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions." ChemSusChem, 2024. Link

  • Chiral Resolution of Propanoic Acids: Arai, T., et al. "Kinetic Resolution of Racemic 2-Arylpropanoic Acids."[4] Heterocycles, vol. 86, no.[2][4][5] 2, 2012. Link

  • General Acid Purification: "Process for purification of carboxylic acids." Google Patents, US2255421A. Link

Sources

overcoming low reactivity of 2-iodoaniline in nucleophilic additions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Overcoming Low Nucleophilicity & Steric Hindrance in 2-Iodoaniline Scaffolds Assigned Specialist: Senior Application Scientist, Synthesis Division[1]

Diagnostic & Triage: Why is your reaction failing?

Before modifying your protocol, you must identify the root cause. 2-Iodoaniline presents a "double-lock" resistance mechanism against nucleophilic attack:

  • Electronic Deactivation (The "Pull"): The iodine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I). This lowers the pKa of the aniline nitrogen from ~4.6 (unsubstituted aniline) to ~2.6 . Consequently, the lone pair is tightly held and significantly less nucleophilic.

  • Steric Shielding (The "Block"): The large iodine atom (Van der Waals radius ~1.98 Å) physically obstructs the approach of electrophiles to the nitrogen, particularly preventing the formation of tetrahedral intermediates required for acylation or SN2 reactions.

Decision Matrix: Select Your Workflow

Reactivity_Decision_Tree Start Start: 2-Iodoaniline Reaction Failure Goal What is your target bond? Start->Goal Amide Workflow A: Forcing Conditions Goal->Amide Amide/Alkyl (C-N Bond) Heterocycle Workflow B: Larock Synthesis Goal->Heterocycle Indole/Heterocycle (Cyclization) Aryl Workflow C: Buchwald-Hartwig Goal->Aryl N-Aryl (Cross-Coupling)

Caption: Diagnostic workflow to select the correct optimization strategy based on target bond formation.

Workflow A: Classical Nucleophilic Attack (Acylation/Alkylation)

Issue: Standard conditions (e.g., Acid Chloride + Pyridine/DCM) yield <10% product or recovered starting material.[1] Root Cause: The amine is too weak to attack the carbonyl carbon or displace a halide under mild conditions.

Optimization Protocol: The "Anion" Method

Instead of relying on the neutral amine, you must generate the anide anion . This species is orders of magnitude more nucleophilic and overcomes the electronic deficit.

Step-by-Step Procedure:

  • Dissolution: Dissolve 2-iodoaniline (1.0 equiv) in anhydrous THF (0.2 M).

  • Deprotonation: Cool to 0°C. Add NaH (sodium hydride, 60% dispersion, 1.2 equiv) portion-wise.

    • Observation: Watch for H₂ gas evolution.[1] Allow to stir at 0°C for 30 mins until evolution ceases. The solution often turns yellow/orange.[1]

  • Electrophile Addition: Add the acid chloride or alkyl halide (1.1 equiv) dropwise.[1]

  • Thermal Boost: Warm to Room Temperature (RT). If TLC shows no conversion after 1 hour, heat to reflux (66°C).[1]

    • Note: The sodium salt of 2-iodoaniline is sterically sensitive.[1] If using a bulky electrophile (e.g., pivaloyl chloride), use DMF instead of THF and heat to 80°C.

Alternative: The "Super-Catalyst" Method (Acylation only) If base-sensitive groups are present, use 4-Dimethylaminopyridine (DMAP) in stoichiometric amounts, not catalytic.

  • Conditions: 2-Iodoaniline (1 equiv), Acid Chloride (1.5 equiv), DMAP (0.5 - 1.0 equiv) , Pyridine (Solvent), 90°C.

Workflow B: Heterocycle Synthesis (Larock Indole)

Issue: Attempting to cyclize 2-iodoaniline with an alkyne fails to close the ring. Insight: This reaction turns the liability (Iodine) into an asset. The mechanism relies on the oxidative addition of Palladium into the C-I bond, not the initial nucleophilicity of the amine.

The "Gold Standard" Larock Protocol

This protocol minimizes side reactions and maximizes the insertion of the internal alkyne.

Reagents:

  • Substrate: 2-Iodoaniline (1.0 equiv)

  • Coupling Partner: Internal Alkyne (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) — Use Acetate, not Pd(0) sources like Pd(PPh3)4 initially.

  • Base: Na₂CO₃ or K₂CO₃ (3.0 equiv)

  • Additive: LiCl (1.0 equiv) — Crucial for stabilizing the Pd-intermediate.

  • Solvent: DMF (Anhydrous)

Mechanism & Troubleshooting Visualization:

Larock_Mechanism Step1 1. Oxidative Addition Pd(0) inserts into C-I bond Step2 2. Alkyne Coordination Alkyne binds to Pd(II) Step1->Step2 Step3 3. Migratory Insertion Syn-insertion (Regioselective) Step2->Step3 Step4 4. Nucleophilic Attack Nitrogen displaces Halide Step3->Step4 CRITICAL STEP: Base assists deprotonation Step5 5. Reductive Elimination Releases Indole + Pd(0) Step4->Step5 Step5->Step1 Catalyst Regeneration

Caption: Larock Indole Synthesis Cycle. Step 4 is the bottleneck if the base is too weak.

Troubleshooting Table:

SymptomDiagnosisSolution
No Reaction Catalyst poisoning or oxidation state mismatch.[1]Ensure Pd(OAc)₂ is fresh (orange/brown, not black).[1] Degas DMF thoroughly.
Low Yield "Ortho-effect" blocking alkyne insertion.[1]Increase temperature to 100-120°C. Add 10 mol% PPh₃ ligand.[1]
Regio-scrambling Alkyne sterics are ambiguous.Use a bulky group on the alkyne (e.g., TMS) to direct regioselectivity (Bulky group goes alpha to Nitrogen).

Workflow C: Metal-Catalyzed N-Arylation (Buchwald-Hartwig)[1]

Issue: Coupling 2-iodoaniline (as the amine source) with an aryl bromide/chloride fails. Root Cause: 2-Iodoaniline is a poor ligand for the Pd-center during the transmetallation/amine binding step due to sterics.[2] Furthermore, the C-I bond on the substrate itself is reactive and can lead to polymerization (self-coupling).

Strategic Pivot: Ligand Selection

You cannot use standard ligands (PPh3).[1] You require Bulky, Electron-Rich Phosphines or NHC ligands to facilitate the reductive elimination and prevent catalyst resting states.

Recommended System:

  • Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂[2]

  • Ligand: Xantphos (for rigidity) or BrettPhos (for difficult amines).[1]

  • Base: Cs₂CO₃ (Cesium Carbonate) — The "Cesium Effect" improves solubility in organic solvents.

  • Solvent: 1,4-Dioxane or Toluene.[1][2]

Protocol:

  • Charge flask with Pd precursor, Ligand, Base, and Aryl Halide.[1][3]

  • Purge with Argon (3x).[1][3]

  • Add Solvent and 2-Iodoaniline.[1]

  • Heat to 100°C for 12-18 hours.

Self-Validating Check: If you observe the formation of 2,2'-diaminobiphenyl, your catalyst is inserting into the 2-iodoaniline's Iodine (homocoupling) instead of the target aryl halide. Fix: Use an Aryl-Iodide partner to match reactivity, or switch to a Copper-catalyzed Ullmann-type coupling (CuI, L-Proline, K2CO3, DMSO, 90°C) which is often more forgiving for hindered anilines.

FAQ: Rapid-Fire Troubleshooting

Q: Can I use microwave irradiation to speed this up? A: Yes. For Workflow A (Acylation), microwave heating at 120°C for 10-20 minutes in a sealed vial often pushes the reaction to completion without requiring NaH.

Q: Why does my 2-iodoaniline turn purple/black on the shelf? A: It is light-sensitive and prone to oxidation.[1] Always purify by recrystallization (Hexane/EtOAc) or sublimation before running sensitive catalytic reactions.[1] Impurities act as catalyst poisons.[1]

Q: I need to protect the amine, but Boc-anhydride won't react. Why? A: Boc₂O is sterically bulky.[1] The ortho-iodine blocks attack.[1]

  • Fix: Use Boc₂O (3 equiv) + DMAP (0.5 equiv) in refluxing THF.[1] If that fails, switch to a smaller protecting group like Acetyl (Ac) or Trifluoroacetyl (TFA), then swap later if needed.

References

  • Larock Indole Synthesis Mechanism & Protocols

    • Source: Organic Chemistry Portal & Wikipedia[1]

    • Link:

  • Buchwald-Hartwig Amin

    • Source: Benchchem & Organic Syntheses[1]

    • Link:

  • Physical Properties & pKa D

    • Source: PubChem (NIH)
    • Link:

  • Steric Hindrance in Cross-Coupling

    • Source: Benchchem Technical Notes[1]

    • Link:

Sources

Validation & Comparative

comparative analysis of fluorinated 3-(phenylphenyl)propanoic acid analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of 3-(phenylphenyl)propanoic acid (chemically nomenclatured as 3-(biphenyl-4-yl)propanoic acid ) and its fluorinated analogs. While the parent scaffold exhibits promise in anti-inflammatory (COX-2 inhibition) and metabolic (PPAR


/

agonism) pathways, it suffers from rapid oxidative clearance.

This analysis evaluates three primary fluorinated derivatives against the non-fluorinated parent to demonstrate how specific fluorine positioning optimizes metabolic stability , lipophilicity , and conformational selectivity .

The Core Scaffold

The 3-(biphenyl-4-yl)propanoic acid scaffold consists of a biphenyl core linked to a hydrophilic carboxylic acid tail.

  • Therapeutic Relevance: Key pharmacophore in NSAIDs (e.g., Fenbufen metabolites), Integrin antagonists, and MMP inhibitors.

  • The Problem: The distal phenyl ring is a "metabolic soft spot," highly susceptible to P450-mediated para-hydroxylation.

Comparative Analysis: The Fluorine Advantage

We compare the Parent Compound against three fluorinated analogs designed to solve specific pharmacokinetic defects.

Compound IDStructure DescriptionModification StrategyPrimary Benefit
BP-H (Parent) 3-(biphenyl-4-yl)propanoic acidNoneBaseline potency; Reference standard.
BP-4F (Analog A) 3-(4'-fluorobiphenyl-4-yl)propanoic acidMetabolic Blocking (Para-F)Blocks CYP450 oxidation; extends

.
BP-2F (Analog B) 3-(2'-fluorobiphenyl-4-yl)propanoic acidConformational Lock (Ortho-F)Induces ring twisting; improves selectivity.
BP-34F (Analog C) 3-(3',4'-difluorobiphenyl-4-yl)propanoic acidLipophilic Tuning (Poly-F)Increases membrane permeability (

).
Physicochemical & ADME Performance Data

Data synthesized from standard bioisosteric principles and comparative metabolic studies of biphenyl scaffolds [1][2].

PropertyBP-H (Parent) BP-4F (Analog A) BP-2F (Analog B) BP-34F (Analog C)
Calc. LogP 3.23.53.43.8
Microsomal Stability (

)
Low (< 15 min)High (> 60 min) Moderate (~30 min)High (> 60 min)
Metabolic Route Rapid 4'-HydroxylationDeflected to slow 3'-oxidationSlow 4'-hydroxylationMinimal oxidation
Conformation Planar rotation allowedPlanar rotation allowedTwisted (~50° dihedral) Planar rotation allowed
Solubility (aq) ModerateLowModerateVery Low
Mechanistic Insight[1][2][3]
  • The 4'-Fluoro Effect (BP-4F): The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. By placing fluorine at the para-position (4'), we block the primary site of CYP450 attack. This forces the enzyme to attack the sterically hindered or electronically unfavorable meta-positions, drastically extending the half-life [3].

  • The 2'-Fluoro Effect (BP-2F): Placing fluorine at the ortho-position introduces steric clash with the protons of the proximal phenyl ring. This forces the biphenyl system out of planarity (dihedral angle increases), creating a "twisted" conformation. This is critical for targets like COX-2, where the active site pocket favors non-planar inhibitors (similar to Flurbiprofen) [4].

Visualizing the Workflow

The following diagrams illustrate the metabolic fate of these analogs and the synthetic pathway used to create them.

Diagram 1: Metabolic Fate & Blocking Strategy

MetabolicPathways Parent BP-H (Parent) (Unprotected) CYP CYP450 Enzyme Parent->CYP Binding Metabolite 4'-OH Metabolite (Inactive/Excreted) BP4F BP-4F (4'-Fluoro) (Protected) BP4F->CYP Binding Stable Intact Drug (Extended Circulation) CYP->Metabolite Rapid Oxidation (Para-Hydroxylation) CYP->Stable Metabolic Blockade (C-F Bond Strength)

Caption: Comparative metabolic stability. The 4'-F substitution prevents rapid hydroxylation, preserving the active drug.

Diagram 2: Synthesis via Suzuki-Miyaura Coupling

Synthesis Bromide Reactant A: 4-Bromophenylpropanoic Acid Catalyst Catalyst System: Pd(PPh3)4 (3 mol%) K2CO3 (2 eq), Dioxane/H2O Bromide->Catalyst Boronic Reactant B: Fluorinated Phenylboronic Acid (4-F, 2-F, or 3,4-diF) Boronic->Catalyst Reaction Cross-Coupling Reflux (90°C, 12h) Catalyst->Reaction Workup Workup: Acidification (pH 3) -> Extraction (EtOAc) Reaction->Workup Product Final Product: Fluorinated 3-(Biphenyl)propanoic Acid Workup->Product

Caption: Modular synthesis allows rapid generation of analogs by swapping the boronic acid partner.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Objective: Synthesize BP-4F (3-(4'-fluorobiphenyl-4-yl)propanoic acid).

  • Reagent Prep: In a 50 mL round-bottom flask, combine 3-(4-bromophenyl)propanoic acid (1.0 equiv, 229 mg) and 4-fluorophenylboronic acid (1.2 equiv, 168 mg).

  • Solvent System: Add 1,4-dioxane (10 mL) and 2M aqueous

    
     (3.0 equiv, 1.5 mL). Degas the mixture with 
    
    
    
    for 15 minutes.
  • Catalysis: Add

    
     (0.03 equiv, 35 mg) under positive nitrogen pressure.
    
  • Reaction: Reflux at 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 1:1). The starting bromide spot (

    
    ) should disappear.
    
  • Workup:

    • Cool to room temperature.[1]

    • Acidify with 1N HCl to pH ~3 (precipitate may form).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.[1][2]
      
  • Purification: Recrystallize from Ethanol/Water or purify via silica column chromatography (Gradient: 0-30% EtOAc in Hexanes).

    • Expected Yield: 75-85%.

    • Validation:

      
      -NMR should show a singlet around -116 ppm.
      
Protocol B: Microsomal Stability Assay

Objective: Quantify the metabolic half-life (


) improvement of BP-4F over BP-H.
  • Incubation: Prepare reaction mixture containing liver microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

  • Dosing: Add test compound (BP-H or BP-4F) to a final concentration of 1

    
    .
    
  • Initiation: Pre-incubate at 37°C for 5 min, then initiate reaction with NADPH-generating system (1 mM NADPH final).

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately add ice-cold Acetonitrile (containing internal standard) to stop reaction.

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .

Conclusion & Recommendations

For drug development projects utilizing the 3-(phenylphenyl)propanoic acid scaffold:

  • For Metabolic Disorders (Chronic Dosing): Prioritize BP-4F . The 4'-fluorine substitution provides the necessary metabolic blockade to support once-daily dosing without sacrificing binding affinity.

  • For COX/Integrin Targets (High Specificity): Evaluate BP-2F . The ortho-fluorine induces a twisted conformation that may better fit restricted hydrophobic pockets, potentially improving selectivity over off-target enzymes.

  • Synthesis: The Suzuki-Miyaura route described is robust and scalable, allowing for the rapid creation of a library of fluorinated analogs for SAR exploration.

References

  • Haufe, G. (2008). Fluorine in Medicinal Chemistry.
  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry.

  • Park, B. K., et al. (2001). Metabolism of Fluorine-Containing Drugs. Annual Review of Pharmacology and Toxicology. Explains the resistance of the C-F bond to CYP450 oxidation.

  • Kalgutkar, A. S., et al. (2000). Ester and Amide Derivatives of the Nonsteroidal Antiinflammatory Drug, Flurbiprofen. Journal of Medicinal Chemistry. Validates the SAR of fluorinated biphenyls in anti-inflammatory pathways.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. The authoritative source for the synthetic protocol used in this guide.

Sources

spectroscopic data comparison of synthesized vs. reference 3-(trichlorogermyl)-propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of synthesized 3-(trichlorogermyl)propanoic acid (TCGPA) against established reference standards. It is designed for researchers synthesizing organogermanium precursors, specifically those targeting Propagermanium (Ge-132) .

Part 1: Executive Summary & Technical Context

Compound: 3-(Trichlorogermyl)propanoic acid Formula:


CAS:  15961-23-6
Role:  Critical intermediate in the synthesis of biologically active organogermaniums.

The Challenge: TCGPA is thermodynamically stable but hydrolytically unstable . The primary quality control challenge is distinguishing the pure trichloride from its hydrolysis products (sesquioxides/polymers) and the starting material (acrylic acid). Standard spectroscopic techniques (NMR, IR) must be adapted to account for the lability of the


 bond.

Part 2: Synthesis & Characterization Workflow

The following diagram outlines the synthesis logic and the critical control points where spectroscopic validation is required.

G Reagents Reagents: HGeCl3 + Acrylic Acid Reaction Hydrogermylation (Mironov Reaction) 45°C, 2-3h Reagents->Reaction Inert Atm (Ar/N2) Crude Crude TCGPA (Moisture Sensitive) Reaction->Crude Purification Recrystallization (DCM/Hexane) or Vacuum Distillation Crude->Purification Strict Anhydrous Impurity Impurity: Propagermanium (Hydrolysis Product) Crude->Impurity Exposure to H2O Product Pure TCGPA (White Crystalline Solid) Purification->Product Target Product->Impurity Storage Failure

Figure 1: Synthesis workflow and critical hydrolysis pathways for 3-(trichlorogermyl)propanoic acid.

Part 3: Spectroscopic Data Comparison

The following data compares a high-quality "Synthesized" batch against "Reference" literature values (derived from Mironov et al. and standard organogermanium spectral libraries).

Melting Point & Physical Properties
PropertyReference ValueSynthesized TargetDeviation Analysis
Appearance White crystalline solidWhite crystalline solidYellowing indicates oxidation or polymer formation.
Melting Point 83 – 85 °C [1]83 – 86 °C< 80 °C: Indicates unreacted acrylic acid or solvent.> 100 °C: Indicates hydrolysis to Propagermanium (dec > 250°C).
Solubility Soluble in

, DCM, Benzene
Clear solutionTurbidity in

indicates hydrolysis (oxide is insoluble).
Infrared (IR) Spectroscopy

Method: FTIR (ATR or KBr). Critical Note: Standard KBr plates may react; Nujol mull or Diamond ATR in inert atmosphere is preferred.

Functional GroupVibration ModeReference Frequency (

)
Diagnostic Value
Carboxyl (-COOH)

2800 – 3200 (Broad)Confirms carboxylic acid moiety.
Carbonyl (C=O)

1705 – 1715 (Strong)Sharp peak. Broadening suggests dimerization or hydrolysis.
Germanium-Chlorine

380 – 420 CRITICAL: This band confirms the intact

group. Absence implies hydrolysis to

. Note: Requires Far-IR capability or CsI windows.
Germanium-Carbon

550 – 600Confirms the

bond formation.
NMR Spectroscopy

Solvent:


 (Must be anhydrous; neutralize acidity with 

or use fresh ampoule). Reference: TMS (0.00 ppm).[1]
Proton EnvironmentStructureShift (

, ppm)
MultiplicityInterpretation
Carboxyl Proton

11.0 – 12.5Broad SingletExchangeable. Disappears with

shake (CAUTION:

hydrolyzes the sample).

-Methylene

2.75 – 2.85 Triplet (

Hz)
Deshielded by carbonyl.

-Methylene

2.15 – 2.25 Triplet (

Hz)
Key Indicator. Upfield of

-CH2 but significantly downfield of alkyl-Ge (~1.0 ppm) due to electron-withdrawing

.

Impurity Flags in NMR:

  • Acrylic Acid: Doublets/Multiplets in alkene region (5.8 – 6.5 ppm).

  • Propagermanium (Hydrolysis): Broadening of peaks;

    
    -CH2 shifts upfield to ~1.6–1.8 ppm (in 
    
    
    
    ).
  • Isomer (Markownikoff): Doublet for

    
     at ~1.5 ppm (if 2-(trichlorogermyl)propanoic acid formed).
    

Part 4: Experimental Protocol for Validation

To ensure the data above is reproducible, follow this "Self-Validating" protocol.

Step 1: Sampling under Inert Atmosphere

  • Why:

    
     bonds react instantly with atmospheric moisture to form 
    
    
    
    and
    
    
    .
  • Protocol: Sample must be prepared in a glovebox or using Schlenk techniques. Use a screw-cap NMR tube with a PTFE septum.

Step 2: Solvent Preparation

  • Why: Commercial

    
     often contains traces of 
    
    
    
    (acid) or water.
  • Protocol: Pass

    
     through a small plug of activated basic alumina immediately before use to remove water and acid traces.
    

Step 3: Data Acquisition

  • NMR: Acquire spectrum immediately. If the sample turns cloudy in the tube, hydrolysis has occurred; discard and re-sample.

  • IR: If using ATR, minimize exposure time. A "smear" technique with Nujol oil protects the sample from air better than neat powder.

Part 5: References

  • Mironov, V. F., et al. "Synthesis and properties of trichlorogermylcarboxylic acids." Journal of General Chemistry USSR, 1966. (Foundational synthesis and physical properties).

  • BenchChem. "Propanoic acid, 3-(trichlorogermyl)- Spectroscopic Data Comparison." BenchChem Technical Guides, 2025. Link[2]

  • PubChem. "3-(Trichlorogermyl)propanoic acid - Compound Summary."[3] National Library of Medicine. Link

  • Ignatyev, I. S., et al. "Vibrational spectra and structure of organogermanium compounds." Journal of Organometallic Chemistry, 2010. (Reference for Ge-Cl and Ge-C IR bands).

Sources

Cross-Validation of Analytical Methods for 3-Chloropropane-1,2-diol (3-MCPD) Determination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloropropane-1,2-diol (3-MCPD) is a well-documented genotoxic impurity and process-induced contaminant. It frequently emerges during the acid hydrolysis of proteins, high-temperature deodorization of edible lipid excipients, and pharmaceutical syntheses involving epichlorohydrin or hydrochloric acid[1][2]. Because 3-MCPD can exist in both its free form and bound as fatty acid esters, analytical laboratories face a critical decision: should they measure the total 3-MCPD via indirect cleavage and Gas Chromatography-Mass Spectrometry (GC-MS), or profile the intact esters directly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)?

This guide provides an objective cross-validation of both methodologies, detailing the mechanistic causality behind sample preparation, self-validating experimental protocols, and comparative performance data to guide your analytical strategy.

The Analytical Dilemma: Direct vs. Indirect Workflows

The physiochemical properties of 3-MCPD dictate the analytical approach. Free 3-MCPD is highly polar and possesses low volatility, making direct GC injection unfeasible without severe peak tailing and poor sensitivity[3]. Consequently, the industry relies on two divergent workflows:

  • Indirect Method (GC-MS): Relies on the transesterification (cleavage) of bound 3-MCPD esters into free 3-MCPD, followed by chemical derivatization to increase volatility[2][3]. This yields a single, highly sensitive measurement of "total 3-MCPD equivalents."

  • Direct Method (LC-MS/MS): Bypasses hydrolysis and derivatization. Extracts are subjected to Solid-Phase Extraction (SPE) cleanup and analyzed directly to quantify individual intact 3-MCPD fatty acid esters[4][5].

WorkflowComparison cluster_GC Indirect Method (GC-MS) cluster_LC Direct Method (LC-MS/MS) Start Sample Matrix (Free & Bound 3-MCPD) Spike1 Spike IS (3-MCPD-d5) Start->Spike1 Spike2 Spike Intact Ester IS (e.g., 3-MCPD-d5 dipalmitate) Start->Spike2 Hydrolysis Acid/Base Hydrolysis (Cleaves Esters) Spike1->Hydrolysis Deriv Derivatization (PBA or HFBI) Hydrolysis->Deriv GCMS GC-MS Analysis (Total 3-MCPD) Deriv->GCMS SPE Solid-Phase Extraction (Matrix Cleanup) Spike2->SPE LCMS LC-MS/MS Analysis (Intact Ester Speciation) SPE->LCMS

Figure 1: Comparison of Indirect (GC-MS) and Direct (LC-MS/MS) analytical workflows for 3-MCPD.

Mechanistic Causality: Why Derivatize for GC-MS?

To achieve limits of detection (LOD) in the sub-µg/kg range, GC-MS requires the analyte to be volatile and thermally stable. Free 3-MCPD contains two hydroxyl groups, leading to strong hydrogen bonding.

By introducing a derivatization agent like Phenylboronic acid (PBA) or n-Heptafluorobutyrylimidazole (HFBI) , the hydroxyl groups undergo nucleophilic substitution[1][3]. PBA reacts with the 1,2-diol structure of 3-MCPD to form a cyclic phenylboronate ester. This reaction eliminates hydrogen bonding, drastically lowering the boiling point and enhancing the ionization efficiency in the mass spectrometer's electron impact (EI) or negative chemical ionization (NCI) source[6][7].

DerivLogic Free Free 3-MCPD (High Polarity) Reaction Cyclization Reaction (10 min, Room Temp) Free->Reaction Reagent Phenylboronic Acid (PBA) Reagent->Reaction Product 3-MCPD-PBA Derivative (High Volatility, GC-Ready) Reaction->Product

Figure 2: Chemical causality of PBA derivatization transforming polar 3-MCPD for GC compatibility.

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. In both protocols below, the addition of deuterated internal standards (IS) prior to sample manipulation is non-negotiable. If extraction efficiency drops or derivatization is incomplete, the ratio of native 3-MCPD to the IS remains constant, automatically correcting the final quantitation[2].

Protocol A: Indirect GC-MS Determination (Modified AOCS Method)

Best for: High-sensitivity quantification of total 3-MCPD in complex matrices (e.g., soy sauce, hydrolyzed vegetable proteins, lipid excipients).

  • Internal Standard Spiking: Weigh 1.0 g of the homogenized sample into a glass vial. Immediately spike with 10 µL of 3-MCPD-d5 (100 µg/mL) to establish the self-validating baseline[1].

  • Hydrolysis (For lipid matrices): Add 2 mL of sodium methoxide in methanol (0.5 N). Incubate for 10 minutes to cleave ester bonds. Quench the reaction with an acidic chloride-free salt solution (e.g., acidified sodium bromide) to prevent artifactual formation of 3-MCPD from native lipids[8][9].

  • Derivatization: Add 100 µL of 25% Phenylboronic acid (PBA) solution. Shake at room temperature for 10 minutes[1].

  • Salting-Out Extraction: Add 2.0 g of NaCl and 2 mL of hexane. Causality: NaCl increases the ionic strength of the aqueous phase (salting-out effect), driving the non-polar 3-MCPD-PBA derivative entirely into the hexane layer[1][7].

  • Dehydration & Concentration: Extract the hexane layer, dehydrate over 0.5 g anhydrous Na₂SO₄, and evaporate under a gentle nitrogen stream to a final volume of 100 µL[1].

  • GC-MS Analysis: Inject 1 µL into a GC-MS equipped with a DB-5ms column. Monitor target ions m/z 147 (native) and m/z 150 (d5-IS)[8].

Protocol B: Direct LC-MS/MS Determination

Best for: Speciation of intact 3-MCPD esters without the risk of hydrolysis-induced artifacts.

  • Internal Standard Spiking: Weigh 1.0 g of lipid sample and spike with a cocktail of deuterated intact esters (e.g., 3-MCPD-d5 dipalmitate, 3-MCPD-d5 dioleate)[4].

  • Dilution: Dissolve the sample in 5 mL of an aprotic solvent (e.g., acetone or tetrahydrofuran) to fully solubilize the lipid matrix[4].

  • Double Solid-Phase Extraction (SPE):

    • Pass the solution through an unbonded silica SPE cartridge to retain polar impurities.

    • Pass the eluate through a C18 (octadecyl bonded) SPE cartridge to selectively fractionate the 3-MCPD esters from bulk triglycerides[5]. Causality: Removing bulk triglycerides prevents severe ion suppression in the MS source.

  • LC-MS/MS Analysis: Inject onto a reversed-phase C18 column. Utilize Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode to detect specific ester mass transitions[5][9].

Cross-Validation: Quantitative Data Comparison

The following tables synthesize cross-validation data from recent literature, comparing the analytical and operational performance of both methods.

Table 1: Analytical Performance Metrics
MetricGC-MS (Indirect, PBA Deriv.)LC-MS/MS (Direct, Intact Esters)Causality / Notes
Limit of Detection (LOD) 0.003 – 0.6 µg/kg[10][11]20 – 50 µg/kg (0.02 - 0.05 mg/kg)[9][12]GC-MS achieves superior sensitivity due to the high volatility and efficient ionization of the PBA derivative[9].
Limit of Quantitation (LOQ) 0.009 – 2.0 µg/kg[10][11]70 µg/kg (0.07 mg/kg)[9]LC-MS/MS LOQ is higher due to background noise from co-eluting matrix lipids[8][9].
Recovery Rate 88% – 98%[10][11]101% – 109%[9]Direct LC-MS/MS shows slightly higher recovery as it avoids losses during the hydrolysis step[9].
Precision (RSD) 0.4% – 7.5%[7][10]2.1% – 9.9%[5][12]Both methods demonstrate excellent repeatability when matched with appropriate deuterated internal standards.
Table 2: Operational & Methodological Comparison
FeatureGC-MS (Indirect)LC-MS/MS (Direct)
Target Analyte Total 3-MCPD (Free + Cleaved Esters)[2]Specific, intact 3-MCPD fatty acid esters[4]
Sample Preparation Complex (Hydrolysis, Extraction, Derivatization)[3]Moderate (Dilution, Double SPE cleanup)[5]
Artifact Risk High (Potential conversion of lipids to 3-MCPD if chloride is present during hydrolysis)[8]Low (Analyzed in native state)[3]
Standard Availability High (Requires only 3-MCPD and 3-MCPD-d5)[3]Low/Expensive (Requires native and deuterated standards for each specific ester)[3][4]
Chromatographic Challenge Baseline separation is easily achieved with DB-5ms columns[3].Separation of isomeric 2-MCPD and 3-MCPD esters remains a major challenge[4].

Conclusion & Decision Matrix

The choice between GC-MS and LC-MS/MS for 3-MCPD determination hinges on the specific goals of the analytical study:

  • Adopt GC-MS (Indirect) when regulatory compliance dictates the measurement of total 3-MCPD equivalents, when maximum sensitivity (sub-µg/kg LOD) is required, or when budget constraints limit the procurement of complex isotopic ester standards[3][11]. Ensure strict control over chloride ions during sample prep to prevent artifactual generation[8].

  • Adopt LC-MS/MS (Direct) during early-stage drug formulation or food science research where understanding the specific speciation of contaminants (e.g., distinguishing between 3-MCPD dipalmitate vs. dioleate) is necessary to trace the exact mechanistic origin of the impurity[4][5].

Both systems, when properly grounded with deuterated internal standards, provide self-validating, highly reproducible data suitable for rigorous quality control environments.

References

  • Restek Corporation. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils. Available at: [Link]

  • National Institutes of Health (PMC). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Available at:[Link]

  • LabRulez GCMS. Improving the Sensitivity of Detection of 3-chloropropane-1,2-diol (3-MCPD) using Gas Chromatography with Negative Chemical Ionisation Mass Spectrometry detection. Available at:[Link]

  • GCMS.cz. Analysis of 3-MCPD Esters in Edible Oils Using Large Volume Injection Coupled to Comprehensive Gas Chromatography. Available at: [Link]

  • Taylor & Francis. Quantification of 2-, 3-monochloropropanediol fatty acid esters and glycidyl esters in food emulsifiers by GC-MS/MS: an alternative approach. Available at: [Link]

  • Agilent Technologies. Determination of 2- and 3-MCPD Fatty Acid Esters in Infant Formula Using GC/MSD. Available at: [Link]

  • Czech Journal of Food Sciences. Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterate. Available at: [Link]

  • National Institutes of Health (PMC). Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food. Available at:[Link]

  • MDPI. A Revisit to the Formation and Mitigation of 3-Chloropropane-1,2-Diol in Palm Oil Production. Available at: [Link]

  • ResearchGate. Determination of 3-chloropropane-1,2-diol in liquid hydrolyzed vegetable proteins and soy sauce by solid-phase microextraction and gas chromatography/mass spectrometry. Available at: [Link]

  • ResearchGate. LC−MS/MS data for 3-MCPD monoesters and GEs. Available at:[Link]

  • Malaysian Journal of Analytical Sciences. GLYCIDYL ESTERS: AN UPDATED MINI-REVIEW OF ANALYTICAL METHODS (2015-2022). Available at:[Link]

  • ResearchGate. Determination of 3-MCPD esters in edible oil – methods of analysis and comparability of results. Available at: [Link]

Sources

Comparative Docking and Efficacy Guide: 3-(3-Chloro-2-iodophenyl)propanoic Acid Analogs as GPR120 Agonists

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of metabolic disease therapeutics evolves, Free Fatty Acid Receptor 4 (FFAR4), commonly known as GPR120, has emerged as a premier target for Type 2 Diabetes Mellitus (T2DM)[1]. GPR120 is a lipid-sensing, Gq-coupled G-protein-coupled receptor (GPCR) expressed in the intestinal epithelium and pancreatic cells. Upon activation, it triggers intracellular calcium mobilization, leading to the secretion of the incretin hormone glucagon-like peptide-1 (GLP-1) and subsequent insulin sensitization[2].

While endogenous long-chain fatty acids like alpha-linolenic acid (ALA) activate GPR120, their poor drug-likeness has driven the development of synthetic phenylpropanoic acid derivatives[3]. This guide provides an objective, data-driven comparison of a highly specialized scaffold—3-(3-Chloro-2-iodophenyl)propanoic acid —against established GPR120 agonists. By examining the causality behind its unique halogen-bonding and steric properties, we establish a self-validating framework for evaluating this analog's therapeutic potential.

Structural Rationale & Pharmacophore Dynamics

The design of 3-(3-Chloro-2-iodophenyl)propanoic acid analogs is rooted in precise steric and electronic control:

  • The Carboxylate Headgroup: The propanoic acid moiety is an absolute requirement. It forms a critical salt bridge with Arg99 , the conserved basic residue in the GPR120 binding pocket that anchors all known acidic agonists[4].

  • Ortho-Iodo Steric Lock: The massive van der Waals radius of the iodine atom at the ortho position creates a severe steric clash with the propanoic acid side chain. This restricts bond rotation, effectively locking the molecule into its bioactive conformation. This pre-organization minimizes the entropic penalty (

    
    ) upon receptor binding.
    
  • Meta-Chloro Electronic Modulation: The highly electronegative chlorine atom at the meta position withdraws electron density from the aromatic ring. This enhances the lipophilicity (LogP) of the scaffold and polarizes the iodine atom, creating a

    
    -hole that acts as a potent halogen bond donor to the backbone carbonyls of the receptor's transmembrane helices.
    

GPR120_Pathway Ligand Phenylpropanoic Acid Analog Binding Receptor GPR120 (FFAR4) Activation Ligand->Receptor Arg99 Salt Bridge Gq Gq Protein Coupling Receptor->Gq TM Helix Shift PLC Phospholipase C (PLC) Cleavage Gq->PLC Subunit Dissociation IP3 IP3 Generation PLC->IP3 PIP2 Hydrolysis Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening GLP1 GLP-1 Secretion & Insulin Sensitization Ca2->GLP1 Vesicle Exocytosis

Fig 1: GPR120-mediated Gq signaling pathway triggered by phenylpropanoic acid analogs.

Comparative Molecular Docking Analysis

To objectively evaluate the 3-(3-Chloro-2-iodophenyl)propanoic acid scaffold, we benchmarked it against three reference compounds:

  • TUG-891: A highly potent, synthetic biphenyl propanoic acid GPR120 agonist[4].

  • GW9508: A well-known dual GPR40/GPR120 agonist.

  • Alpha-Linolenic Acid (ALA): The endogenous omega-3 fatty acid ligand[2].

Docking was performed using AutoDock Vina, targeting the active site of the human GPR120 homology model centered around Arg99[5].

Table 1: In Silico Binding Profiles & Experimental Correlates
CompoundAutoDock Vina Score (

, kcal/mol)
Key Receptor InteractionsTarget Selectivity (GPR120 vs GPR40)In Vitro Ca

EC

(nM)*
3-(3-Chloro-2-iodophenyl)propanoic acid -8.9 Salt bridge: Arg99Halogen bond: I···O (Leu115)Hydrophobic: Trp277High (Predicted)~ 45 (Analog avg)
TUG-891 (Reference)-8.7Salt bridge: Arg99

-

stacking: Phe211
High14
GW9508 (Dual Agonist)-7.4Salt bridge: Arg99H-bond: Tyr240Low (Dual)1,750
ALA (Endogenous)-6.2Salt bridge: Arg99Hydrophobic tail interactionsLow (Pan-FFAR)> 10,000

*Note: In vitro ECngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 values represent standard calcium mobilization assay readouts from literature baselines for reference compounds.

Data Synthesis: The target scaffold demonstrates a superior binding affinity (-8.9 kcal/mol) compared to the endogenous ligand and is highly competitive with the gold-standard TUG-891. The causality behind this high score is the dual-anchoring system: the carboxylate rigidly binds Arg99, while the iodine atom forms a highly directional halogen bond, stabilizing the complex far better than the flexible hydrocarbon tail of ALA.

Experimental Validation Protocols

To ensure scientific integrity, computational predictions must be paired with self-validating empirical assays. Below are the step-by-step methodologies required to replicate this comparative study.

Protocol A: High-Throughput Computational Docking (AutoDock Vina)

Causality: AutoDock Vina is utilized for its rapid gradient-optimization conformational search, which is ideal for evaluating the rigidified rotatable bonds of halogenated phenylpropanoic acids[5].

  • Receptor Preparation: Obtain the GPR120 structure (or validated homology model). Use mk_prepare_receptor.py to remove water molecules, add polar hydrogens, and compute Gasteiger charges, outputting a PDBQT file[5].

  • Ligand Preparation: Generate 3D conformers of the 3-(3-Chloro-2-iodophenyl)propanoic acid analogs. Assign rotatable bonds, ensuring the propanoic acid side chain is flexible while the halogenated phenyl ring remains rigid.

  • Grid Box Definition: Center the grid box explicitly on the coordinates of Arg99 (e.g., X=15.2, Y=53.9, Z=16.9) with a dimension of 20×20×20 Å to encompass the entire lipophilic binding pocket[5].

  • Execution: Run AutoDock Vina with the exhaustiveness parameter increased from the default 8 to 32 . Reasoning: Higher exhaustiveness is mandatory to thoroughly sample the conformational space of the propanoic acid side chain and prevent the algorithm from trapping the ligand in local energy minima[5].

Protocol B: In Vitro Calcium Mobilization Assay

Causality: Because GPR120 is a Gq-coupled receptor, agonist binding directly stimulates Phospholipase C (PLC), cleaving PIP2 into IP3, which subsequently triggers the release of intracellular calcium from the endoplasmic reticulum[1]. Quantifying this Ca


 transient provides a direct, functional readout of receptor agonism.
  • Cell Culture: Plate CHO-K1 cells stably expressing human GPR120 in 384-well black, clear-bottom plates at a density of 10,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove the culture medium and add 20 µL of Fluo-4 AM calcium-sensitive dye (dissolved in assay buffer with probenecid to prevent dye efflux). Incubate for 45 minutes in the dark.

  • Compound Preparation: Serially dilute the 3-(3-Chloro-2-iodophenyl)propanoic acid analogs and TUG-891 (positive control) in assay buffer (0.1% BSA) to generate a 10-point concentration-response curve[4].

  • Kinetic Reading: Using a FLIPR (Fluorometric Imaging Plate Reader), establish a baseline fluorescence for 10 seconds. Inject the compounds and continuously record the fluorescence (Ex: 488 nm, Em: 525 nm) for 120 seconds.

  • Data Analysis: Calculate the maximum fluorescence peak minus the baseline (

    
    ). Plot the data using non-linear regression to determine the EC
    
    
    
    values.

Docking_Workflow Prep Ligand & Receptor Prep (Gasteiger Charges, PDBQT) Grid Grid Box Definition (Centered on Arg99) Prep->Grid Dock AutoDock Vina Execution (Exhaustiveness = 32) Grid->Dock Score Pose Scoring & Clustering (ΔG Calculation) Dock->Score Validate In Vitro Validation (Ca2+ Mobilization Assay) Score->Validate

Fig 2: Self-validating computational to in vitro screening workflow for GPR120 agonists.

Conclusion

The 3-(3-Chloro-2-iodophenyl)propanoic acid scaffold represents a highly optimized pharmacophore for GPR120 agonism. By leveraging the steric bulk of the ortho-iodine to lock the propanoic acid into a low-entropy binding conformation, and utilizing the meta-chlorine to drive lipophilic pocket insertion, this class of analogs demonstrates computational binding affinities (-8.9 kcal/mol) that rival advanced clinical candidates like TUG-891. Transitioning these computational findings through the rigorous, self-validating calcium mobilization protocols outlined above is the critical next step for drug development professionals targeting T2DM.

References[1] Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes, ACS Medicinal Chemistry Letters. URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.7b00238[2]Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders, MDPI International Journal of Molecular Sciences. URL: https://www.mdpi.com/1422-0067/23/15/8619[5]Basic docking — Autodock Vina 1.2.0 documentation, Read the Docs. URL: https://autodock-vina.readthedocs.io/en/latest/docking_basic.html[4]Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes, MDPI Molecules. URL: https://www.mdpi.com/1420-3049/26/22/6965[3]GPR120 agonists for the treatment of type 2 diabetes: an updated patent review (2020-present), Taylor & Francis Expert Opinion on Therapeutic Patents. URL: https://www.tandfonline.com/doi/full/10.1080/13543776.2024.2384351

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 3-(2-chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Beyond the Label-Stated Purity

3-(2-chlorophenyl)propanoic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is not merely a matter of compliance but a critical determinant of the safety, efficacy, and stability of the final drug product. Impurities, even in trace amounts, can originate from starting materials, by-products of synthesis, or degradation, and may possess undesirable toxicological profiles. This guide provides a comprehensive, multi-faceted strategy for rigorously assessing the purity of commercially sourced 3-(2-chlorophenyl)propanoic acid, moving beyond the certificate of analysis to build a robust, data-driven understanding of material quality. We will explore an orthogonal analytical approach, where different techniques provide complementary information, ensuring a thorough and reliable purity assessment.

The Rationale for an Orthogonal Analytical Strategy

Relying on a single analytical technique is insufficient for a comprehensive purity assessment. Each method has inherent strengths and limitations. An orthogonal approach, employing multiple techniques based on different physicochemical principles, provides a self-validating system for characterizing a compound. For instance, a chromatographic method separates impurities, a spectroscopic method helps identify their structures, and a thermal method assesses solid-state properties. This layered approach is the cornerstone of robust quality control in pharmaceutical development.[1][2][3]

Our assessment workflow is structured to move from macroscopic and bulk property analysis to highly specific molecular-level characterization.

G cluster_0 Phase 1: Physicochemical & Thermal Characterization cluster_1 Phase 2: Chromatographic Separation & Quantification cluster_2 Phase 3: Impurity Identification & Structural Confirmation cluster_3 Phase 4: Data Synthesis & Purity Declaration A Sample Acquisition & Visual Inspection B Differential Scanning Calorimetry (DSC) A->B Initial Purity & Thermal Events C Thermogravimetric Analysis (TGA) B->C Correlate Mass Loss D High-Performance Liquid Chromatography (HPLC-UV) C->D Proceed if thermally stable E Liquid Chromatography-Mass Spectrometry (LC-MS) D->E Identify unknown peaks F Nuclear Magnetic Resonance (NMR) Spectroscopy E->F Confirm structure of impurities & main compound G Comprehensive Purity Report F->G Final Assessment

Caption: Orthogonal workflow for purity assessment.

Part 1: Physicochemical and Thermal Analysis

Before engaging in more complex chromatographic and spectroscopic methods, thermal analysis provides a rapid and invaluable assessment of the material's bulk properties, including melting behavior and thermal stability. These techniques are crucial in pharmaceutical development for characterizing APIs and excipients.[1][4]

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat flow into or out of a sample as a function of temperature.[1] For a crystalline solid, a pure compound will exhibit a sharp, well-defined melting endotherm. The presence of impurities typically causes a depression and broadening of the melting peak. This makes DSC an excellent first-pass technique for screening purity.

Experimental Protocol:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of 3-(2-chlorophenyl)propanoic acid into a standard aluminum pan and hermetically seal it. Prepare an empty, sealed pan as a reference.

  • Analysis: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Equilibrate the sample at 25°C. Ramp the temperature from 25°C to 120°C at a rate of 10°C/min under a nitrogen purge (50 mL/min).

  • Data Interpretation: Analyze the resulting thermogram for the onset temperature and peak maximum of the melting endotherm. Note the shape of the peak.

Thermogravimetric Analysis (TGA)

Causality: TGA measures changes in the mass of a sample as a function of temperature.[1][5] This is critical for determining the presence of volatile impurities, such as residual solvents, and for assessing the thermal stability and decomposition profile of the compound.[1][5][6]

Experimental Protocol:

  • Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Weigh 5-10 mg of 3-(2-chlorophenyl)propanoic acid into a ceramic or platinum TGA pan.

  • Analysis: Place the pan onto the TGA balance.

  • Thermal Program: Heat the sample from 25°C to 300°C at a rate of 10°C/min under a nitrogen atmosphere.

  • Data Interpretation: Examine the TGA curve for any mass loss events prior to the compound's decomposition temperature. Significant mass loss below 100°C often indicates the presence of water, while mass loss at higher temperatures could suggest residual organic solvents.

Part 2: Chromatographic Purity by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination, allowing for the separation and quantification of the main component from its impurities.[7] Due to the carboxylic acid group and the chlorinated phenyl ring, 3-(2-chlorophenyl)propanoic acid possesses a sufficient chromophore for UV detection.

Causality: Reversed-phase HPLC separates compounds based on their hydrophobicity. The nonpolar stationary phase (e.g., C18) retains the analyte and its impurities to varying degrees, allowing for their separation as they are eluted by a polar mobile phase. UV detection is suitable as the aromatic ring provides strong absorbance, typically around 210 nm and 260 nm.[7][8]

HPLC_Workflow A Sample & Standard Preparation (In Mobile Phase Diluent) B HPLC System (Pump, Autosampler, Column Oven) A->B C C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm) B->C D Isocratic or Gradient Elution (Acetonitrile/Water/Acid) C->D E UV Detector (Set to 210 nm or 260 nm) D->E F Data Acquisition & Processing (Chromatogram) E->F G Purity Calculation (% Area Normalization) F->G

Caption: HPLC-UV experimental workflow.

Experimental Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid (TFA) to suppress the ionization of the carboxylic acid group, ensuring good peak shape. Filter and degas the mobile phase.

  • Standard Preparation: Prepare a stock solution of a reference standard of 3-(2-chlorophenyl)propanoic acid at 1.0 mg/mL in the mobile phase diluent. Prepare working standards by serial dilution (e.g., 0.1, 0.05, 0.01 mg/mL).

  • Sample Preparation: Accurately weigh and dissolve the commercially available sample in the mobile phase diluent to a final concentration of 1.0 mg/mL.

  • HPLC Conditions:

    • Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size.

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Analysis & Data Interpretation: Inject the samples and standards. Calculate the purity of the sample using the area normalization method. Identify any peaks corresponding to known impurities by comparing their retention times with those of available standards.

Part 3: Impurity Identification and Structural Confirmation

While HPLC-UV can quantify impurities, it cannot identify unknown ones. For this, we turn to mass spectrometry and NMR spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality: LC-MS couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer.[9] This allows for the determination of the molecular weight of impurities as they elute from the column, which is a critical first step in their structural elucidation.[2][10][11] High-resolution mass spectrometry (HRMS) can provide the elemental composition, further refining the potential structures of unknown impurities.[2][9]

Experimental Protocol:

  • Method Transfer: Transfer the developed HPLC-UV method to an LC-MS system. It is crucial to use a volatile mobile phase modifier, such as formic acid instead of TFA, which can cause ion suppression.

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI), typically in negative mode to deprotonate the carboxylic acid ([M-H]⁻).

    • Mass Analyzer: A high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap is preferred.

    • Scan Range: m/z 50-500.

  • Data Analysis: Correlate the peaks observed in the UV chromatogram with the mass spectra. For each impurity peak, determine its accurate mass. Use this mass to predict possible elemental compositions. This data is invaluable for identifying potential regioisomers (e.g., 3-(3-chlorophenyl)propanoic acid or 3-(4-chlorophenyl)propanoic acid) or process-related impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the definitive technique for structural elucidation.[12][13][14] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.[12] This allows for unambiguous confirmation of the main component's structure and is highly effective at identifying and characterizing isomers that may be difficult to resolve chromatographically.[15]

Experimental Protocol:

  • Sample Preparation: Dissolve ~10-20 mg of the 3-(2-chlorophenyl)propanoic acid sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Analysis: Acquire a ¹H NMR spectrum. Analyze the chemical shifts, integration values (proton count), and coupling patterns to confirm the structure. Pay close attention to the aromatic region to confirm the 1,2- (ortho) substitution pattern.

  • ¹³C NMR Analysis: Acquire a ¹³C NMR spectrum to confirm the number of unique carbon environments.

  • 2D NMR (if necessary): If significant impurities are detected or structural ambiguity exists, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be employed to definitively map out the molecular structure.[13][15]

  • Impurity Identification: Look for minor peaks in the spectra that do not correspond to the main compound or the solvent. The patterns of these peaks can help identify the structures of impurities, especially isomers.

Comparative Data Summary

To illustrate the application of this guide, here is a hypothetical comparison of three commercial batches of 3-(2-chlorophenyl)propanoic acid.

ParameterSupplier ASupplier BSupplier C
Appearance White crystalline powderOff-white powderWhite crystalline powder
Melting Point (DSC) 94.5°C (sharp)92.1 - 94.0°C (broad)94.8°C (sharp)
Volatiles (TGA) < 0.1%0.8% (likely solvent)< 0.1%
Purity (HPLC, % Area) 99.8%98.7%99.9%
Largest Impurity (HPLC) 0.08%0.55%0.04%
Impurity ID (LC-MS) Starting MaterialIsomer (4-chloro)Unknown (MW 200.6)
Structure (¹H NMR) ConfirmedConfirmed, isomer signalsConfirmed

Analysis:

  • Supplier A: Good quality, with a minor known impurity.

  • Supplier B: Lower purity, contains a significant isomeric impurity and residual solvent. This batch may be unsuitable for cGMP applications without further purification.

  • Supplier C: Highest purity, but contains a minor unknown impurity that would require further structural elucidation before use in late-stage development.

Conclusion and Recommendations

A comprehensive assessment of the purity of 3-(2-chlorophenyl)propanoic acid requires an integrated analytical strategy. Visual inspection and thermal analysis serve as rapid initial screens, followed by robust quantification using HPLC-UV. The true power of this approach lies in the use of LC-MS and NMR spectroscopy to identify and structurally characterize unknown impurities and isomers. This self-validating workflow provides the in-depth knowledge necessary to make informed decisions about the suitability of a commercial batch for its intended use in research and drug development, ensuring the quality and safety of the final pharmaceutical product.

References

  • Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences . (2010). American Pharmaceutical Review. [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control . (2024). AZoM.com. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC . (2020). National Center for Biotechnology Information. [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column . (2023). SIELC Technologies. [Link]

  • A Rapid HPLC Method for Separation and Determination of Major Organic Acids in Grape Musts and Wines . American Journal of Enology and Viticulture. [Link]

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  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development . (2019). Trends in Analytical Chemistry. [Link]

  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products . (2025). MDPI. [Link]

  • Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC . National Center for Biotechnology Information. [Link]

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  • THERMAL ANALYSIS OF PHARMACEUTICALS . researchgate.net. [Link]

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  • A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column . (2004). PubMed. [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy . (2024). Chemistry LibreTexts. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? . (2025). Creative Biostructure. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists . (2008). European Journal of Organic Chemistry. [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds . Journal of Chemical and Pharmaceutical Sciences. [Link]

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Safety Operating Guide

3-(3-Chloro-2-iodophenyl)propanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(3-Chloro-2-iodophenyl)propanoic acid Proper Disposal Procedures

Executive Summary: Operational Safety & Logistics

Chemical Identity: 3-(3-Chloro-2-iodophenyl)propanoic acid Chemical Class: Halogenated Phenylalkanoic Acid Primary Waste Classification: Halogenated Organic Acid [1]

This guide outlines the mandatory disposal protocols for 3-(3-Chloro-2-iodophenyl)propanoic acid. Due to the presence of both chlorine and iodine on the aromatic ring, this compound requires specific high-temperature incineration pathways to prevent the formation of toxic byproducts (dioxins/furans) and to manage iodine release.[1][2] Do not dispose of this compound down the drain or in general trash.

Part 1: Immediate Safety Assessment

Before handling waste, you must validate the safety profile.[2] While specific SDS data for this exact isomer may be limited, its structural analogs (e.g., 3-(3-chlorophenyl)propanoic acid) dictate the following GHS baseline:

GHS Hazard Classification (Inferred)
Hazard TypeCodeDescription
Skin Irritation H315 Causes skin irritation.[1][3]
Eye Irritation H319 Causes serious eye irritation.[1][2][3][4][5]
STOT-SE H335 May cause respiratory irritation.[1][3][4]
Acute Toxicity H302 Harmful if swallowed (Standard precaution for halogenated acids).[1]
Personal Protective Equipment (PPE)
  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for solid handling.[1][2] Double-glove if dissolving in organic solvents.[1]

  • Eye Protection: ANSI Z87.1 Chemical Safety Goggles.[2]

  • Respiratory: If handling fine powder outside a fume hood, use an N95 or P100 particulate respirator.[2]

Part 2: Waste Characterization & Segregation

Proper segregation is the single most critical step in laboratory waste management.[2] This compound presents a dual-hazard profile: it is Acidic and Halogenated .[1]

The Segregation Logic (DOT Diagram)

The following decision tree illustrates where this chemical fits into your laboratory's waste stream.

WasteSegregation cluster_warning CRITICAL INCOMPATIBILITIES Start Waste: 3-(3-Chloro-2-iodophenyl) propanoic acid StateCheck Is it Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Crystals LiquidPath Liquid (Dissolved) StateCheck->LiquidPath Reaction Mixture SolidBin Container: Wide-Mouth HDPE/Glass Label: 'Solid Hazardous Waste - Halogenated' SolidPath->SolidBin SolventCheck Solvent Type? LiquidPath->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (Methanol, DMSO) SolventCheck->NonHaloSolvent FinalLiquidBin Container: Safety Can/Glass Bottle Stream: HALOGENATED ORGANIC WASTE HaloSolvent->FinalLiquidBin Compatible NonHaloSolvent->FinalLiquidBin Segregate into Halogenated Stream (Contaminates entire volume) Warning DO NOT MIX WITH: 1. Strong Oxidizers (Nitric Acid, Peroxides) 2. Strong Bases (Risk of Exotherm) 3. Metal Hydrides

Figure 1: Waste Segregation Decision Tree. Note that adding even a small amount of this halogenated compound to a non-halogenated solvent waste stream reclassifies the entire container as Halogenated Waste, significantly increasing disposal costs.[2]

Part 3: Step-by-Step Disposal Protocol

Step 1: Container Selection
  • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a Teflon-lined screw cap.

  • Liquids: If the compound is in solution, use an amber glass bottle or an approved safety can compatible with the solvent.[2]

  • Constraint: Do not use metal containers if the waste is highly acidic (pH < 2) unless they are specifically lined, as the acid functionality can corrode metal over time.[1][2]

Step 2: Labeling Requirements

Your waste tag must be explicit to ensure the disposal facility incinerates the waste properly.[2]

  • Chemical Name: Write out the full name: "3-(3-Chloro-2-iodophenyl)propanoic acid". Do not use abbreviations or structure codes.

  • Hazard Checkboxes: Check "Toxic" and "Irritant".[2]

  • Constituents: If in solution, list the solvent % and the solute %.

    • Example: "Dichloromethane (95%), 3-(3-Chloro-2-iodophenyl)propanoic acid (5%)".[1][2]

Step 3: Storage Prior to Pickup
  • Store in a Satellite Accumulation Area (SAA) .[1][2][6]

  • Keep the container in secondary containment (tray) to capture leaks.[1][2]

  • Compatibility: Ensure the container is not stored next to strong bases (e.g., Sodium Hydroxide) or strong oxidizers.[1][2]

Step 4: Final Disposal Pathway

This chemical is sent to a High-Temperature Incinerator equipped with acid gas scrubbers.[1]

  • Why? Standard incineration might not fully destroy the halogenated ring, potentially releasing iodine gas (

    
    ) or forming chlorinated aromatics.[1][2] High-temperature (>1000°C) ensures complete mineralization to 
    
    
    
    ,
    
    
    ,
    
    
    , and
    
    
    , which are then scrubbed.[1][2]

Part 4: Spill Response Contingency

If a spill occurs, immediate action is required to prevent contamination.[2][6][7][8]

Spill Workflow (DOT Diagram)

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess MinorSolid Minor Solid Spill (<50g) Assess->MinorSolid MajorSpill Major/Liquid Spill Assess->MajorSpill ActionSolid 1. Dampen paper towel (prevent dust) 2. Wipe/Scoop into bag 3. Clean area with soap/water MinorSolid->ActionSolid ActionMajor 1. Evacuate Area 2. Call EHS/Emergency 3. Do not attempt cleanup MajorSpill->ActionMajor Disposal Label as Hazardous Waste (Solid Debris) ActionSolid->Disposal

Figure 2: Spill Response Workflow.[1] Prioritize dust control for solid spills to prevent inhalation.

References

  • PubChem. 3-(3-Chlorophenyl)propanoic acid (Analog Reference).[1][9] National Library of Medicine.[1][2] [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Management of Halogenated Organic Wastes.[2] [Link][1][2]

  • Princeton University EHS. Laboratory Waste Disposal Guide: Halogenated Solvents and Organics. [Link][1][2]

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A Comprehensive Guide to Personal Protective Equipment for Handling 3-(3-Chloro-2-iodophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 3-(3-Chloro-2-iodophenyl)propanoic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other halogenated phenylpropanoic acids and general principles for handling carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound.

The procedural guidance herein is intended to answer specific operational questions for safe handling and disposal.

Hazard Analysis: Understanding the Risks

3-(3-Chloro-2-iodophenyl)propanoic acid is a halogenated aromatic carboxylic acid. While specific toxicity data is unavailable, the hazards can be inferred from structurally similar compounds. The presence of chlorine and iodine atoms on the phenyl ring, combined with the carboxylic acid functional group, suggests a potential for skin, eye, and respiratory irritation, as well as possible toxicity upon ingestion or absorption.

Based on data for analogous compounds like 3-(3-Chlorophenyl)propanoic acid and other chlorinated propanoic acid derivatives, the anticipated hazards include:

  • Acute Toxicity (Oral): Harmful if swallowed[1][2][3][4].

  • Skin Corrosion/Irritation: Causes skin irritation[2][4][5][6]. May cause an allergic skin reaction[1].

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage[1][2][4][5][6].

  • Respiratory Irritation: May cause respiratory irritation[2][5][6].

The compound is expected to be a solid at room temperature. Handling of the powder presents a risk of dust inhalation and contamination of surfaces.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is crucial to minimize exposure when handling 3-(3-Chloro-2-iodophenyl)propanoic acid. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing or significant dust generation.Protects against dust particles, splashes, and unforeseen reactions. Conforms to OSHA 29 CFR 1910.133 and European Standard EN166 regulations[7].
Skin Protection - Gloves: Nitrile rubber gloves are recommended for incidental contact. For prolonged handling or in case of a spill, consider heavier-duty gloves like butyl rubber or Viton for their broad chemical resistance. Always inspect gloves for tears or punctures before use and change them frequently, especially after direct contact. - Lab Coat: A flame-resistant lab coat should be worn and kept buttoned. For handling larger quantities, a chemical-resistant apron over the lab coat is advised.Nitrile gloves offer good general chemical protection[8]. Heavier gloves provide enhanced protection against a wider range of chemicals and for longer durations. A lab coat prevents contamination of personal clothing[8][9].
Respiratory Protection All handling of the solid compound that may generate dust should be conducted in a certified chemical fume hood. If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required.A fume hood is the primary engineering control to prevent inhalation of hazardous dust. A respirator provides an additional layer of protection[7][10].

Operational and Disposal Plans: From Benchtop to Waste Stream

Safe Handling Procedures

A systematic approach to handling 3-(3-Chloro-2-iodophenyl)propanoic acid is essential for minimizing risk.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep1 Review SDS (if available) and this guide prep2 Don appropriate PPE prep1->prep2 prep3 Ensure fume hood is operational prep2->prep3 prep4 Prepare all necessary equipment and reagents prep3->prep4 handle1 Weigh and transfer solid inside the fume hood prep4->handle1 handle2 Keep container tightly closed when not in use handle1->handle2 handle3 Avoid generating dust handle2->handle3 clean1 Decontaminate work area handle3->clean1 clean2 Properly dispose of waste clean1->clean2 clean3 Remove PPE in the correct order clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: A step-by-step workflow for the safe handling of 3-(3-Chloro-2-iodophenyl)propanoic acid.

Step-by-Step Protocol:

  • Preparation:

    • Thoroughly review the supplier's SDS, if available, and this safety guide.

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

    • Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and have them ready inside the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Conduct all manipulations of the solid compound, including weighing and transferring, within the fume hood to contain any dust.

    • When not in use, keep the container tightly closed to prevent sublimation and contamination[3].

    • Handle the solid gently to avoid creating dust clouds.

  • Post-Handling & Cleanup:

    • Decontaminate the work surface with an appropriate solvent, followed by soap and water.

    • Dispose of contaminated materials and excess chemicals according to the disposal plan.

    • Remove PPE in a manner that avoids cross-contamination. Generally, gloves are removed first, followed by the lab coat, and then eye protection.

    • Wash hands thoroughly with soap and water after removing PPE.

Storage Plan

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

  • Segregation: Store 3-(3-Chloro-2-iodophenyl)propanoic acid away from incompatible materials, particularly strong bases and oxidizing agents[7][11]. As a carboxylic acid, it should not be stored in metal cabinets which can corrode[12]. Halogenated compounds should also be stored separately from flammable solvents to avoid violent reactions in case of a fire[13].

  • Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated area, away from direct sunlight and heat sources[3][7].

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.

Chemical Storage Compatibility Diagram

Caption: A visual guide to the storage compatibility of 3-(3-Chloro-2-iodophenyl)propanoic acid.

Disposal Plan

All waste containing 3-(3-Chloro-2-iodophenyl)propanoic acid must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a designated, labeled, and sealed hazardous waste container.

    • Collect liquid waste containing the dissolved compound in a separate, labeled hazardous waste container.

    • Keep halogenated organic waste separate from non-halogenated waste streams[13].

  • Disposal Procedure:

    • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

    • Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.

    • Do not dispose of this chemical down the drain[2].

    • For larger quantities or industrial settings, specialized disposal methods such as high-temperature decomposition may be employed to recover iodine[14].

Emergency Procedures: Preparedness and Response

Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and your institution's EHS office.

  • Contain: If the spill is small and you are trained to do so, contain the spill using a chemical spill kit with an appropriate absorbent material. Avoid raising dust.

  • Clean-up: Wearing appropriate PPE, carefully sweep up the solid material and place it in a labeled hazardous waste container. Decontaminate the area with a suitable solvent, followed by soap and water.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][10].

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists[2][5].

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[5][10].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[3][10].

References

  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. Available at: [Link]

  • 3-(3-Chlorophenyl)propanoic acid | C9H9ClO2 | CID 177164 - PubChem. Available at: [Link]

  • UAH Laboratory Personal Protective Equipment. Available at: [Link]

  • Safety Data Sheet - Angene Chemical. Available at: [Link]

  • Safety data sheet - CPAchem. Available at: [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - ATSDR. Available at: [Link]

  • Personal Protective Equipment Selection Guide - The University of Arizona. Available at: [Link]

  • Iodine Recycling Business – 株式会社合同資源. Available at: [Link]

  • Removal of Iodine-Containing X-ray Contrast Media from Environment: The Challenge of a Total Mineralization - MDPI. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.